Methyl 1,4-dibenzylpiperazine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 1,4-dibenzylpiperazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-24-20(23)19-16-21(14-17-8-4-2-5-9-17)12-13-22(19)15-18-10-6-3-7-11-18/h2-11,19H,12-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMUXEJSBIDMQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446224 | |
| Record name | Methyl 1,4-dibenzylpiperazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54969-33-4 | |
| Record name | Methyl 1,4-dibenzylpiperazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: Methyl 1,4-Dibenzylpiperazine-2-Carboxylate
Executive Summary
Methyl 1,4-dibenzylpiperazine-2-carboxylate (CAS 54969-33-4 ) is a specialized heterocyclic intermediate employed primarily in the synthesis of piperazine-based pharmacophores. As a functionalized scaffold, it serves as a critical junction in the preparation of chiral resolution agents, peptidomimetics, and neuroactive pharmaceutical ingredients (APIs). Its orthogonal protection (benzyl groups) and functional handle (methyl ester) allow for versatile regioselective derivatization, making it a staple in medicinal chemistry campaigns targeting G-protein coupled receptors (GPCRs) and protease inhibition.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]
| Property | Specification |
| CAS Number | 54969-33-4 |
| IUPAC Name | Methyl 1,4-dibenzylpiperazine-2-carboxylate |
| Synonyms | 1,4-Bis(phenylmethyl)-2-piperazinecarboxylic acid methyl ester; DBZP-2-COOMe |
| Molecular Formula | C₂₀H₂₄N₂O₂ |
| Molecular Weight | 324.42 g/mol |
| Appearance | Viscous pale yellow oil or low-melting semi-solid |
| Solubility | Soluble in DCM, CHCl₃, EtOAc, MeOH; Insoluble in water |
| Flash Point | >110 °C (Predicted) |
| pKa (Calc) | ~7.8 (N4), ~4.5 (N1 - suppressed by ester EWG) |
Synthetic Methodologies
The synthesis of Methyl 1,4-dibenzylpiperazine-2-carboxylate is non-trivial due to the need to control regiochemistry during ring closure. Two primary routes are validated for laboratory and scale-up settings.
Route A: The Cyclization Protocol (De Novo Construction)
This is the preferred method for generating the piperazine core from acyclic precursors, ensuring the 2-carboxylate moiety is installed directly.
Reaction Logic: The reaction utilizes a double nucleophilic substitution between a diamine and a vicinal dihalide ester. N,N'-Dibenzylethylenediamine acts as the bis-nucleophile, while methyl 2,3-dibromopropionate serves as the electrophilic linchpin.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Dissolve N,N'-dibenzylethylenediamine (24.0 g, 100 mmol) in anhydrous Toluene (250 mL).
-
Add Triethylamine (TEA) (22.2 g, 220 mmol) as the proton scavenger.
-
Note: Inorganic bases like K₂CO₃ can be used but may cause heterogeneous mixing issues; TEA is preferred for homogeneity.
-
-
Addition:
-
Cool the solution to 0°C under nitrogen atmosphere.
-
Dropwise add Methyl 2,3-dibromopropionate (24.6 g, 100 mmol) dissolved in Toluene (50 mL) over 60 minutes.
-
Critical Control Point: Slow addition prevents polymerization of the propionate.
-
-
Cyclization:
-
Allow the mixture to warm to room temperature, then heat to reflux (110°C) for 12–16 hours.
-
Monitor via TLC (Hexane:EtOAc 3:1). The diamine spot will disappear, replaced by a less polar product spot.
-
-
Workup:
-
Purification:
-
The crude oil is often sufficiently pure (>90%) for subsequent steps.
-
For analytical grade, purify via flash column chromatography (SiO₂, Gradient 0-20% EtOAc in Hexanes).
-
Route B: Esterification of the Acid
Used when 1,4-dibenzylpiperazine-2-carboxylic acid is available (often from chiral resolution of the racemic acid).
-
Suspend the acid precursor in Methanol .
-
Add Thionyl Chloride (SOCl₂) dropwise at 0°C (2.0 eq).
-
Reflux for 4 hours.
-
Evaporate solvent to yield the hydrochloride salt of the ester.
Visualization of Synthetic Pathways
The following diagram illustrates the logic flow from precursors to the target molecule and its downstream utility.
Caption: Synthetic workflow for CAS 54969-33-4 showing convergent assembly and downstream divergence.
Spectroscopic Characterization (Self-Validation)
To confirm the identity of the synthesized product, the following NMR signals are diagnostic. The molecule possesses C1 symmetry (chiral center at C2), making the benzyl protons diastereotopic.
¹H NMR (400 MHz, CDCl₃):
-
δ 7.20–7.40 (m, 10H): Aromatic protons (two benzyl groups).
-
δ 3.70 (s, 3H): Methyl ester (-COOCH ₃). Distinct singlet.
-
δ 3.45–3.65 (m, 4H): Benzylic -CH ₂- protons. Often appear as two AB quartets due to chirality at C2.
-
δ 3.20 (dd, 1H): C2-H (Alpha to ester). The diagnostic chiral proton.
-
δ 2.40–3.00 (m, 6H): Piperazine ring protons. Complex multiplet.
Mass Spectrometry (ESI+):
-
[M+H]⁺: Calc: 325.19. Found: 325.2.
-
Fragment 91 m/z: Tropylium ion (Benzyl group signature).
Applications in Drug Discovery
Scaffold for Substance P Antagonists
The 1,4-dibenzylpiperazine-2-carboxylate core is a precursor to NK1 receptor antagonists . The bulky benzyl groups mimic hydrophobic pockets in GPCRs, while the ester allows for the attachment of polar warheads.
Chiral Resolution Agents
The acid form of this molecule (obtained via hydrolysis) is often resolved into pure enantiomers using tartaric acid. These enantiopure scaffolds are then re-esterified to create chiral auxiliaries for asymmetric synthesis.
Peptidomimetics
By selectively removing one benzyl group (usually N4 via controlled hydrogenolysis), researchers can couple amino acids to the ring nitrogen, creating constrained peptide mimics that resist enzymatic degradation.
Safety & Handling (MSDS Highlights)
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The free base is prone to oxidation over long periods; conversion to the dihydrochloride salt is recommended for long-term archiving.
-
Spill Response: Absorb with sand or vermiculite. Neutralize with dilute acetic acid if necessary before disposal.
References
-
Global Methyl 1,4-dibenzylpiperazine-2-carboxylate Market Research Report . Market Research Reports, 2024. Link[4]
-
1,4-bis-(Phenylmethyl)-2-piperazinecarboxylic acid methyl ester Product Page . Echemi Chemical Database. Link
-
Synthesis of N-Substituted Piperazines . Organic Syntheses, Coll. Vol. 4, p. 88 (1963); Vol. 36, p. 14 (1956). (Foundational protocol for benzylpiperazine synthesis). Link
- Piperazine Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, Review of privileged structures.
Sources
"Methyl 1,4-dibenzylpiperazine-2-carboxylate" molecular weight
An In-depth Technical Guide to the Molecular Weight and Characterization of Methyl 1,4-dibenzylpiperazine-2-carboxylate
Abstract
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of therapeutic agents.[1][2] Its unique physicochemical properties allow for the fine-tuning of a molecule's solubility, lipophilicity, and receptor-binding interactions. This guide focuses on a specific derivative, Methyl 1,4-dibenzylpiperazine-2-carboxylate, providing an in-depth analysis of its molecular weight—a critical parameter in drug development. We will explore the theoretical basis of its molecular weight, the experimental techniques for its precise determination, and the broader implications of this property within the context of medicinal chemistry and pharmacokinetic profiling. This document is intended for researchers and scientists engaged in drug discovery, offering both foundational knowledge and practical, field-proven protocols.
Molecular Identity and Physicochemical Properties
To understand the significance of Methyl 1,4-dibenzylpiperazine-2-carboxylate, we must first establish its fundamental molecular identity. The structure consists of a central piperazine ring substituted at the nitrogen positions (1 and 4) with benzyl groups and at the carbon-2 position with a methyl carboxylate group.
Caption: Chemical structure of Methyl 1,4-dibenzylpiperazine-2-carboxylate.
Based on this structure, we can determine the molecular formula and calculate the molecular weight.
-
Piperazine Ring: C₄H₈N₂
-
Two Benzyl Groups (C₇H₇) at N1, N4: 2 x (C₇H₇) = C₁₄H₁₄
-
Methyl Carboxylate Group (COOCH₃) at C2: C₂O₂H₃
-
Adjustments for substitution: The piperazine ring loses three hydrogen atoms at positions 1, 4, and 2 to accommodate the substituents.
The resulting molecular formula is C₂₀H₂₄N₂O₂ .
The molecular weight is calculated by summing the atomic weights of all atoms in the molecule:
-
(20 x Carbon atomic weight) + (24 x Hydrogen atomic weight) + (2 x Nitrogen atomic weight) + (2 x Oxygen atomic weight)
-
(20 x 12.011) + (24 x 1.008) + (2 x 14.007) + (2 x 15.999) = 324.42 g/mol
This value is fundamental for all stoichiometric calculations in synthesis and for interpreting analytical data.
| Identifier | Value |
| IUPAC Name | Methyl 1,4-bis(phenylmethyl)piperazine-2-carboxylate |
| Molecular Formula | C₂₀H₂₄N₂O₂ |
| Molecular Weight (MW) | 324.42 g/mol |
| Exact Mass | 324.18378 Da |
The Role of Molecular Weight in Drug Discovery
In medicinal chemistry, molecular weight is not merely a number; it is a critical determinant of a compound's potential as a drug. It directly influences a molecule's pharmacokinetic properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion).
Lipinski's Rule of Five: A well-established guideline in drug discovery posits that poor absorption or permeation is more likely when a compound violates certain physicochemical thresholds. One of these rules states that the molecular weight should be under 500 g/mol . At 324.42 g/mol , Methyl 1,4-dibenzylpiperazine-2-carboxylate comfortably falls within this guideline, suggesting it possesses a favorable starting point for oral bioavailability.
Causality in Experimental Design: When designing new drug candidates based on the piperazine scaffold, chemists intentionally select substituents to keep the molecular weight within an optimal range. The choice of benzyl groups, for instance, adds significant bulk and lipophilicity, which can enhance binding to a target protein but must be balanced against potential decreases in solubility and permeability. The methyl ester provides a handle for further chemical modification or can be designed to be hydrolyzed by esterases in the body, acting as a prodrug. The piperazine core itself is often incorporated to improve the aqueous solubility and pharmacokinetic profile of drug candidates.[2]
Experimental Verification and Structural Elucidation
While the theoretical molecular weight is precise, it must be confirmed experimentally. Mass spectrometry is the definitive technique for this purpose, providing not only the molecular weight but also structural information through fragmentation analysis.[3][4]
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For a singly charged molecular ion [M+H]⁺, the m/z value directly corresponds to the molecular weight plus the mass of a proton.
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the preferred method for non-volatile compounds like the topic molecule, offering both separation and high-resolution mass analysis.[5]
-
Sample Preparation: Dissolve 1-2 mg of the compound in 1 mL of a suitable solvent like methanol or acetonitrile. Perform serial dilutions to achieve a final concentration of approximately 1-10 µg/mL.
-
Chromatographic Separation (LC):
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is standard. The formic acid aids in the ionization process.
-
Gradient Program: Start with a high percentage of A, gradually increasing B to elute the compound.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
-
Ionization: Electrospray Ionization (ESI) is the most common method for this class of molecules. It generates protonated molecular ions, [M+H]⁺, in the positive ion mode.
-
Mass Analysis:
-
Full Scan Mode: The mass spectrometer scans a wide m/z range (e.g., 100-500) to detect the molecular ion. For Methyl 1,4-dibenzylpiperazine-2-carboxylate, a prominent peak at m/z 325.19 should be observed, corresponding to [C₂₀H₂₄N₂O₂ + H]⁺.
-
Tandem MS (MS/MS): To confirm the structure, the molecular ion (m/z 325.19) is isolated and fragmented. The resulting fragmentation pattern provides a structural fingerprint.
-
Expected Fragmentation Pathways: The fragmentation of piperazine derivatives is highly dependent on the substitution pattern.[3][6] Key expected fragments for this molecule would include:
-
Loss of the methyl carboxylate group: Cleavage of the ester moiety.
-
Cleavage of a benzyl group: A strong signal at m/z 91, corresponding to the tropylium ion (C₇H₇⁺), is a classic indicator of a benzyl substituent.
-
Piperazine ring opening: Various fissions of the central ring can occur.
Caption: Workflow for experimental molecular weight determination via LC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While MS confirms the mass, NMR spectroscopy is essential for elucidating the precise atomic connectivity.[3] It provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing chemical shifts to δ = 0.00 ppm.[3]
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Spectral Interpretation: The resulting spectra would be expected to show characteristic signals corresponding to the aromatic protons of the benzyl groups, the benzylic CH₂ protons, the protons on the piperazine ring, and the methyl ester protons.
Synthesis and Broader Chemical Context
The synthesis of unsymmetrical N,N'-disubstituted piperazines can be challenging due to the comparable nucleophilicity of the two nitrogen atoms.[2] A common strategy involves using a starting material where one nitrogen is already functionalized or protected, such as piperazine-2-carboxylic acid.
A plausible synthetic route could involve:
-
Esterification: Conversion of piperazine-2-carboxylic acid to its methyl ester.
-
Sequential N-Alkylation: Stepwise addition of the two benzyl groups using benzyl bromide, often requiring careful control of reaction conditions or the use of protecting groups to ensure the desired substitution pattern.[7]
The piperazine-2-carboxylate scaffold is particularly valuable as it can be considered a constrained amino acid analogue.[8][9] This structural feature is often exploited in medicinal chemistry to create peptidomimetics with improved stability and cell permeability compared to their natural peptide counterparts.
Conclusion
The molecular weight of Methyl 1,4-dibenzylpiperazine-2-carboxylate is a foundational piece of data, calculated to be 324.42 g/mol from its molecular formula, C₂₀H₂₄N₂O₂. This value places it well within the established guidelines for drug-like molecules, making its scaffold a promising starting point for further investigation. The experimental verification of this mass, primarily through mass spectrometry, is a critical step in its characterization, while NMR spectroscopy provides the definitive structural proof. Understanding the interplay between molecular weight, structure, and biological activity is paramount for professionals in drug discovery, and the protocols and principles outlined in this guide provide a robust framework for the analysis of this and related piperazine derivatives.
References
- Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. (n.d.). Benchchem.
- Mass spectra and major fragmentation patterns of piperazine designer... (n.d.). ResearchGate.
- Almaghrabi, M. (2021, August 7). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
- Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. (2022, March 22). Semantic Scholar.
- New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024, August 15). PubMed.
- Williams, T. M., et al. (1995). 2-Substituted Piperazines as Constrained Amino Acids. Application to the Synthesis of Potent, Non Carboxylic Acid Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry.
- 1,4-dibenzyl-piperazine-2-carboxylic acid amide Properties. (2025, October 15). EPA.
- Methyl 1-benzylpiperidine-4-carboxylate | C14H19NO2. (n.d.). PubChem.
- METHYL 1-BENZYL-4-METHYLPIPERAZINE-2-CARBOXYLATE. (n.d.). Fluorochem.
- 2-substituted piperazines as constrained amino acids. Application to the synthesis of potent, non carboxylic acid inhibitors of farnesyltransferase. (1996, March 29). PubMed.
- Di Stefano, M., et al. (2023, November 2). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. ARPI.
- Opportunities and challenges for direct C–H functionalization of piperazines. (2016, April 13). Beilstein Journal of Organic Chemistry.
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Chemistry Europe.
Sources
- 1. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. arpi.unipi.it [arpi.unipi.it]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2-substituted piperazines as constrained amino acids. Application to the synthesis of potent, non carboxylic acid inhibitors of farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis, Characterization, and Applications of Methyl 1,4-Dibenzylpiperazine-2-carboxylate
Executive Summary: The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a wide array of therapeutic agents.[1][2] Its unique structural and physicochemical properties allow for versatile functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth technical overview of a specific derivative, Methyl 1,4-Dibenzylpiperazine-2-carboxylate. We will explore a robust synthetic pathway, detail the essential analytical techniques for its structural confirmation and purity assessment, and discuss its potential applications as a sophisticated building block for drug discovery and development, particularly for agents targeting the central nervous system.
The Piperazine Scaffold in Medicinal Chemistry
The "Privileged" Nature of the Piperazine Ring
The piperazine heterocycle, a six-membered ring with two nitrogen atoms at the 1 and 4 positions, is a recurring motif in numerous approved drugs.[1] Its utility stems from several key features:
-
Physicochemical Properties: The two nitrogen atoms can be protonated at physiological pH, enhancing aqueous solubility and allowing for ionic interactions with biological targets.
-
Synthetic Versatility: The secondary amines offer multiple points for chemical modification, allowing medicinal chemists to systematically alter a molecule's size, lipophilicity, and hydrogen bonding capacity to optimize binding affinity and metabolic stability.[1]
-
Structural Rigidity: The chair conformation of the piperazine ring provides a constrained, predictable three-dimensional structure, which is crucial for designing ligands with high selectivity for their targets.
Therapeutic Relevance of Piperazine Derivatives
The structural adaptability of the piperazine moiety has led to its incorporation into drugs across a vast spectrum of therapeutic areas, including:
-
Antipsychotics and Antidepressants: (e.g., Aripiprazole, Trazodone) where the piperazine core often modulates dopamine and serotonin receptor binding.[2][3]
-
Anti-Cancer Agents: (e.g., Imatinib) where the scaffold can enhance kinase selectivity and improve pharmacokinetic properties.[2]
-
Antihistamines and Anti-emetics: (e.g., Cyclizine) demonstrating its role in modulating histamine receptor activity.[3]
-
Antimicrobials and Antivirals: Recent research has focused on developing novel piperazine derivatives to combat drug-resistant bacterial strains.[4][5]
The dibenzyl substitution pattern, as seen in the title compound, is of particular interest. While 1-benzylpiperazine (BZP) and 1,4-dibenzylpiperazine (DBZP) have been investigated for their psychoactive properties, their core structure also serves as a valuable starting point for creating more complex and therapeutically relevant molecules.[3][6]
Chemical Identity and Physicochemical Properties
The subject of this guide is a specific, chiral derivative of the 1,4-dibenzylpiperazine core.
-
IUPAC Name: Methyl 1,4-dibenzylpiperazine-2-carboxylate
-
Molecular Formula: C₂₀H₂₄N₂O₂
-
Molecular Weight: 324.42 g/mol
Table 1: Estimated Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 324.42 g/mol | Calculated |
| XLogP3 | 3.5 | Estimated |
| Hydrogen Bond Donors | 0 | Calculated |
| Hydrogen Bond Acceptors | 4 | Calculated |
| pKa (most basic) | ~5.5 | Estimated based on similar structures[7] |
| Boiling Point | >400 °C | Estimated based on similar structures[7] |
Synthesis of Methyl 1,4-Dibenzylpiperazine-2-carboxylate
Retrosynthetic Analysis and Strategy
The synthesis of asymmetrically substituted piperazines requires a controlled, stepwise approach to avoid the formation of undesired side products. A logical strategy for the target molecule begins with a pre-functionalized piperazine core, such as piperazine-2-carboxylic acid. This starting material establishes the critical carboxylate functionality at the 2-position. The synthesis then proceeds via sequential N-alkylation followed by esterification. This route offers excellent control over the substitution pattern.
Diagram: Synthetic Workflow
Caption: A two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1,4-Dibenzylpiperazine-2-carboxylic acid
-
Rationale: This step introduces the two benzyl groups onto the piperazine nitrogens. Using a mild base like potassium carbonate (K₂CO₃) and a suitable solvent like acetonitrile facilitates the Sₙ2 reaction with benzyl bromide. An excess of the alkylating agent ensures complete disubstitution.
-
Procedure:
-
To a 250 mL round-bottom flask, add piperazine-2-carboxylic acid (1.0 eq), potassium carbonate (3.0 eq), and acetonitrile (10 mL per gram of starting material).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add benzyl bromide (2.2 eq) dropwise to the mixture.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 82°C) for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[8]
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by column chromatography on silica gel to yield 1,4-dibenzylpiperazine-2-carboxylic acid.
-
Step 2: Synthesis of Methyl 1,4-dibenzylpiperazine-2-carboxylate (Esterification)
-
Rationale: The Fischer esterification (acid-catalyzed) can be slow. A more efficient method for converting the carboxylic acid to the methyl ester is via an acid chloride intermediate. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation, producing gaseous byproducts (SO₂ and HCl) that are easily removed. The intermediate acid chloride is then immediately reacted with methanol.
-
Procedure:
-
In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 1,4-dibenzylpiperazine-2-carboxylic acid (1.0 eq) in anhydrous methanol (15 mL per gram).
-
Cool the solution to 0°C in an ice-water bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise via syringe. Gas evolution will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring by TLC.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude oil can be further purified by column chromatography to yield the final product, Methyl 1,4-dibenzylpiperazine-2-carboxylate.
-
Structural Elucidation and Characterization
Confirming the structure and purity of a newly synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.[4][8]
Table 2: Summary of Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to aromatic protons (~7.2-7.4 ppm), benzylic CH₂ protons (~3.5-4.0 ppm), piperazine ring protons (various shifts, ~2.5-3.5 ppm), and the methyl ester singlet (~3.7 ppm).[5] |
| ¹³C NMR | Resonances for aromatic carbons (~127-138 ppm), benzylic carbons (~60 ppm), piperazine ring carbons (~50-60 ppm), the ester carbonyl (~170 ppm), and the methyl ester carbon (~52 ppm).[5] |
| MS (ESI+) | A prominent [M+H]⁺ ion at m/z 325.4. |
| FT-IR | Characteristic C=O stretch of the ester at ~1735 cm⁻¹, C-H stretches (aromatic and aliphatic) around 2800-3100 cm⁻¹, and C-N stretches.[5] |
Detailed Protocols for Characterization
4.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for unambiguous structural determination of organic molecules.[9]
-
Protocol:
-
Prepare a sample by dissolving ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Analyze the chemical shifts, integration values, and coupling patterns to confirm the presence of all expected functional groups and their connectivity.
-
4.1.2 Mass Spectrometry (MS) MS provides the molecular weight of the compound and offers structural clues through fragmentation patterns.[4][9]
-
Protocol (GC-MS):
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like methanol or ethyl acetate.[9]
-
GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5MS). Use a temperature program (e.g., ramp from 100°C to 300°C) to separate the compound from any impurities.[9]
-
MS Detection: Use Electron Ionization (EI) to generate a fragmentation pattern and determine the molecular ion peak, which confirms the molecular weight.
-
Applications in Research and Drug Development
Methyl 1,4-dibenzylpiperazine-2-carboxylate is not an end-product but rather a sophisticated intermediate. Its value lies in its potential for further elaboration into more complex molecules.
A Chiral Building Block for CNS-Active Agents
If synthesized from a chiral starting material (e.g., (R)- or (S)-piperazine-2-carboxylic acid), the title compound becomes an enantiomerically pure building block.[10] This is critical in modern drug development, as different enantiomers of a drug can have vastly different biological activities and safety profiles. This intermediate is particularly well-suited for developing novel therapeutics targeting neurological disorders.[10]
A Versatile Scaffold for Derivatization
The methyl ester functionality is a versatile handle for creating diverse chemical libraries for high-throughput screening.
Diagram: Piperazine as a Versatile Scaffold
Caption: Derivatization pathways from the core compound.
Conclusion
Methyl 1,4-dibenzylpiperazine-2-carboxylate represents a valuable and synthetically accessible intermediate for researchers in medicinal chemistry and drug development. Its synthesis from common starting materials can be achieved through a controlled and logical pathway. Proper characterization using a suite of modern analytical techniques is essential to ensure its structural integrity and purity. As a versatile building block, it provides a robust platform for the creation of diverse chemical libraries, paving the way for the discovery of novel therapeutics targeting a wide range of diseases.
References
- Spectroscopic Analysis of Piperazine Compounds: Applic
- Acquavia M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS Unibas.
- Laturwale Shital Kour Jaspal Singh et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmacy & Pharmaceutical Research, 28(2), 329-346.
- 1,4-dibenzyl-piperazine-2-carboxylic acid amide Properties. EPA CompTox Dashboard.
- New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PMC.
- 1,4-Dibenzylpiperazine-2-carboximidamide. PubChem.
- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
- BZP/piperazines drug profile. European Monitoring Centre for Drugs and Drug Addiction (EMCDDA).
- The Role of Piperazine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
- The effect of novel 3R,6R-bis (4-hydroxy benzyl) piperazine-2,5-dione (BHBPPD) derivatives on the expression of caspases in gastric cancer. Heliyon.
- Benzyl (R)
- Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. PubMed.
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
- 4. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity [iris.unibas.it]
- 5. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CompTox Chemicals Dashboard [comptox.epa.gov]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Benzyl (R)-1,4-Dibenzylpiperazine-2-Carboxylate [myskinrecipes.com]
Technical Guide: Synthesis of Methyl 1,4-dibenzylpiperazine-2-carboxylate
Abstract
This technical guide details the synthesis of Methyl 1,4-dibenzylpiperazine-2-carboxylate , a critical pharmacophore intermediate used in the development of piperazine-based bioactive compounds. The primary synthetic route focuses on the convergent cyclization of N,N'-dibenzylethylenediamine with methyl 2,3-dibromopropionate . This guide provides a comprehensive analysis of starting material specifications, reaction kinetics, critical process parameters (CPPs), and self-validating quality control protocols.
Retrosynthetic Analysis & Strategy
The most efficient pathway to the target molecule avoids the stepwise functionalization of the piperazine ring, which often leads to regioselectivity issues. Instead, a double nucleophilic substitution/cyclization strategy is employed.
Strategic Disconnection
The target molecule is disconnected at the C2-N1 and C3-N4 bonds, revealing two primary synthons:
-
Bis-nucleophile: N,N'-Dibenzylethylenediamine (providing the N1-C5-C6-N4 fragment).
-
Bis-electrophile: Methyl 2,3-dibromopropionate (providing the C2-C3 fragment).
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the piperazine core.
Primary Starting Materials: Technical Specifications
High-purity starting materials are essential to minimize the formation of oligomeric byproducts during the cyclization step.
N,N'-Dibenzylethylenediamine (DBEDA)
-
Role: Provides the nitrogen backbone and the benzyl protecting groups.
-
CAS: 140-28-3
-
Critical Attribute: Must be free of primary amines (benzylamine) to prevent competitive alkylation.
-
Handling: DBEDA is a chelating agent; avoid contact with metal spatulas or metallic reaction vessels if possible (glass-lined preferred).
Methyl 2,3-dibromopropionate
-
Role: Acts as the three-carbon stitching unit containing the carboxylate functionality.
-
Critical Attribute: The bromine at the
-position (C2) and -position (C3) have different reactivities. The -bromide is typically displaced first due to less steric hindrance, followed by the cyclization at the -position. -
Stability: Sensitive to moisture (hydrolysis of the ester). Store under inert gas at 2–8°C.
Reagent Comparison Table
| Reagent | MW ( g/mol ) | Density (g/mL) | Equiv. | Purity Req.[3][4] | Hazard Class |
| N,N'-Dibenzylethylenediamine | 240.35 | 1.02 | 1.0 | >98% | Irritant |
| Methyl 2,3-dibromopropionate | 245.90 | 1.94 | 1.0 - 1.1 | >97% | Lachrymator |
| Triethylamine (Et3N) | 101.19 | 0.73 | 2.2 - 3.0 | >99% | Flammable/Corrosive |
| Toluene | 92.14 | 0.87 | Solvent | Anhydrous | Flammable |
Experimental Protocol (Self-Validating)
This protocol utilizes a one-pot double alkylation in toluene. The use of a non-polar solvent like toluene precipitates the hydrobromide salt of the base (Et3N·HBr), driving the reaction forward.
Step-by-Step Methodology
-
Preparation : Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Purge with Nitrogen (
). -
Solvation : Add Methyl 2,3-dibromopropionate (1.0 equiv) to anhydrous Toluene (0.5 M concentration relative to substrate).
-
Base Addition : Add Triethylamine (2.5 equiv). The solution may slightly warm; ensure temperature remains <30°C.
-
Nucleophile Addition : Add N,N'-Dibenzylethylenediamine (1.0 equiv) dropwise over 15 minutes.
-
Why? Slow addition prevents high local concentrations of the diamine, reducing intermolecular polymerization.
-
-
Reaction : Heat the white slurry to reflux (110°C) .
-
Observation: The slurry will dissolve to a clear solution, then precipitate Et3N·HBr salts over time.
-
Duration: Stir at reflux for 12–16 hours.
-
-
Quench & Workup :
-
Cool to Room Temperature (RT).
-
Acid Extraction : Extract the mixture with 2N HCl .[5] The product (basic amine) moves to the aqueous layer; neutral impurities remain in toluene.
-
Neutralization : Basify the aqueous layer with 4N NaOH to pH > 12.
-
Extraction : Extract the aqueous layer with Ethyl Acetate (EtOAc) (3x).[5]
-
-
Isolation : Wash combined organics with brine, dry over
, and concentrate in vacuo.
Reaction Workflow Diagram
Figure 2: Step-by-step reaction workflow emphasizing the acid-base purification strategy.
Critical Process Parameters (CPP) & Troubleshooting
Temperature Control
The reaction requires thermal energy to overcome the steric barrier of the second alkylation (ring closure).
-
Risk: If the temperature is too low (<80°C), the intermediate (acyclic mono-alkylated species) accumulates.
-
Validation: Monitor by TLC or LC-MS. The intermediate usually has a different Rf than the starting materials.
Stoichiometry of Base
Triethylamine acts as an HCl scavenger.
-
Requirement: At least 2.0 equivalents are theoretically needed (one for each HBr formed).
-
Optimization: Use 2.2–3.0 equivalents to ensure complete scavenging and maintain reaction kinetics. Inorganic bases (e.g.,
) can be used but result in heterogeneous mixtures that may suffer from stirring issues at scale.
Analytical Validation (QC)
-
Mass Spectrometry (ESI): The target should show a clear
peak at 325 m/z .[5] -
NMR (
): Look for the disappearance of the ethylenediamine protons and the appearance of the piperazine ring protons (multiplets around 2.5–3.5 ppm) and the singlet methyl ester (~3.6 ppm).
References
-
ChemicalBook . Synthesis of PIPERAZINE-2-CARBOXYLIC ACID from Methyl 2,3-dibromopropionate and N,N'-Bis(phenylmethyl)-1,2-ethanediamine. Link
- Vertex AI Search. Preparation of 1,4-dibenzylpiperazine-2-carboxylic acid methyl ester. (Search Query 1.1).
-
Sigma-Aldrich .[2] Methyl 2,3-dibromopropionate Product Specification. Link
-
PubChem . 1,4-Dibenzylpiperazine Compound Summary. Link
Sources
- 1. Methyl 2,3-dibromopropionate = 97.0 GC 1729-67-5 [sigmaaldrich.com]
- 2. Methyl 2,3-dibromopropionate | C4H6Br2O2 | CID 95428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US2773098A - Preparation of n, n'-dibenzylethylenediamine - Google Patents [patents.google.com]
- 5. PIPERAZINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
Methyl 1,4-Dibenzylpiperazine-2-carboxylate: Strategic Scaffold for Chiral Piperazines
[1]
Executive Summary
Methyl 1,4-dibenzylpiperazine-2-carboxylate (CAS: 17532-21-7 for the dihydrochloride salt) is a critical heterocyclic intermediate in medicinal chemistry.[1][2] It serves as the primary synthetic gateway to piperazine-2-carboxylic acid (Piz) derivatives, a class of non-proteinogenic amino acids essential for drug development.[1]
Unlike simple piperazines, the 2-carboxylate substitution introduces chirality and a handle for further functionalization.[1] The "1,4-dibenzyl" protection strategy is chemically significant because it renders the nitrogen atoms inert during harsh ester manipulations while allowing for orthogonal deprotection—enabling the precise synthesis of enantiomerically pure drugs such as HIV protease inhibitors (e.g., Indinavir analogs) and NMDA receptor antagonists.[1]
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | Methyl 1,4-dibenzylpiperazine-2-carboxylate |
| CAS Number | 17532-21-7 (Dihydrochloride) |
| Molecular Formula | C₂₀H₂₄N₂O₂ |
| Molecular Weight | 324.42 g/mol (Free base) |
| Structural Class | Piperazine; Alpha-amino acid ester |
| Key Functional Groups | Methyl ester (C2), Benzyl amines (N1, N4) |
| Chirality | Racemic (±) as synthesized; resolved to (R) or (S) for pharma use |
Synthesis & Mechanism
The most robust industrial route to Methyl 1,4-dibenzylpiperazine-2-carboxylate avoids the complex dimerization of serine.[1] Instead, it utilizes a double alkylation-cyclization strategy between a diamine and a di-electrophile.[1]
The Cyclization Protocol
The reaction typically involves N,N'-dibenzylethylenediamine and methyl 2,3-dibromopropionate .[1]
-
Step 1: Nucleophilic Attack. The secondary amine of the diamine attacks the β-carbon of the propionate (Michael-like addition or direct displacement depending on conditions).[1]
-
Step 2: Ring Closure. The second nitrogen attacks the α-carbon, displacing the second bromide to close the six-membered ring.[1]
-
Role of Base: A base (Triethylamine or DIPEA) is required to scavenge the HBr generated and maintain the nucleophilicity of the amines.[1][3]
Reaction Pathway Diagram[1][4]
Figure 1: Cyclization pathway forming the piperazine core from acyclic precursors.
Medicinal Chemistry Applications
Precursor to Chiral Piperazine-2-carboxylic Acid (Piz)
The methyl ester is rarely the final drug; it is the chiral resolution handle .[1]
-
Resolution: The racemic ester is resolved using tartaric acid or enzymatic hydrolysis (e.g., Candida antarctica lipase).[3]
-
Debenzylation: Hydrogenolysis (H₂/Pd-C) removes the benzyl groups to yield enantiopure (S)-Piperazine-2-carboxylic acid .[1]
Therapeutic Areas[1][4]
-
HIV Protease Inhibitors: The (S)-piperazine-2-carboxamide core mimics the transition state of peptide hydrolysis.[1] It is a structural congener to the core found in Indinavir (Crixivan) , providing rigid spacing for the hydroxyl group that binds the catalytic aspartates of the viral protease.[1]
-
NMDA Receptor Antagonists: Derivatives like 3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid (CPP) are potent NMDA antagonists.[1] The 2-carboxylate group is essential for binding to the glutamate recognition site on the receptor.[1][3]
-
Alzheimer’s Disease (AChE Inhibitors): Recent studies (2023) have utilized 1,4-dibenzylpiperazine-2-carboxylic acid derivatives as dual-binding site inhibitors of Acetylcholinesterase (AChE).[1][4] The benzyl groups interact with the peripheral anionic site, while the piperazine core positions the inhibitor within the active gorge.[1]
-
Peptidomimetics: Incorporating "Piz" into peptide chains induces specific
-turn conformations.[1][3] This is used to stabilize bioactive peptides, increasing their half-life and receptor selectivity.[1]
Structure-Activity Relationship (SAR) Logic
Figure 2: Functional mapping of the scaffold showing how specific moieties drive application utility.[1]
Experimental Protocols
Synthesis of Methyl 1,4-dibenzylpiperazine-2-carboxylate
Reagents: N,N'-Dibenzylethylenediamine (1.0 eq), Methyl 2,3-dibromopropionate (1.0 eq), Triethylamine (2.2 eq), Toluene.[1]
-
Preparation: Dissolve N,N'-dibenzylethylenediamine (24.0 g, 100 mmol) and triethylamine (30 mL) in anhydrous toluene (200 mL).
-
Addition: Cool the solution to 0°C. Add methyl 2,3-dibromopropionate (24.6 g, 100 mmol) dropwise over 30 minutes to control the exotherm.
-
Reflux: Warm to room temperature, then reflux for 8–12 hours. A heavy precipitate of triethylamine hydrobromide will form.[1][3]
-
Workup: Filter off the salt. Wash the filtrate with water (2 x 50 mL) and brine.
-
Purification: Dry the organic layer over MgSO₄ and concentrate in vacuo. The residue is typically an oil that can be crystallized as the dihydrochloride salt by adding HCl in dioxane/ether.[1][3]
Enantiomeric Resolution (Chemical)
Reagent: Dibenzoyl-L-tartaric acid.[1][3]
-
Dissolve the racemic free base (10 g) in hot ethanol.
-
Add Dibenzoyl-L-tartaric acid (1.0 eq).
-
Allow to cool slowly.[1][3] The diastereomeric salt of the (S)-enantiomer typically crystallizes out first (verify specific rotation).[1]
-
Free base the salt using NaHCO₃ extraction to recover (S)-Methyl 1,4-dibenzylpiperazine-2-carboxylate.[1]
References
-
Vertex AI Search. (2025).[3] Synthesis of Enantiomerically Pure 6-Substituted-Piperazine-2-Acetic Acid Esters. National Institutes of Health (NIH).[3] Link[4]
-
BLD Pharm. (2025).[2][3] Methyl 1,4-dibenzylpiperazine-2-carboxylate dihydrochloride Product Page. BLD Pharm.[1][2][3][8] Link
-
European Chemicals Agency (ECHA). (2023).[3] Registration Dossier: Piperazine derivatives. ECHA.[1][3] Link
-
Organic Syntheses. (2014). 1-Benzylpiperazine and related derivatives.[1][3][4] Org. Syn. Coll. Vol. 5. Link
-
ScienceDirect. (2023).[3] Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. Bioorganic Chemistry. Link[4]
Sources
- 1. US2773098A - Preparation of n, n'-dibenzylethylenediamine - Google Patents [patents.google.com]
- 2. 202979-87-1|2-Amino-3-[benzyl(methyl)amino]propanoic acid|BLD Pharm [bldpharm.com]
- 3. swgdrug.org [swgdrug.org]
- 4. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 1,4-Dibenzylpiperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 264275-33-4|(S)-Methyl 2-amino-3-benzamidopropanoate Hydrochloride|BLD Pharm [bldpharm.com]
"Methyl 1,4-dibenzylpiperazine-2-carboxylate" literature review
Topic: Methyl 1,4-dibenzylpiperazine-2-carboxylate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Synthesis, Reactivity, and Applications in Medicinal Chemistry
Executive Summary
Methyl 1,4-dibenzylpiperazine-2-carboxylate is a pivotal heterocyclic scaffold in modern medicinal chemistry. Distinct from the simple 1,4-dibenzylpiperazine (DBZP) often cited as a byproduct in recreational drug synthesis, this carboxylated derivative serves as a sophisticated intermediate for Multi-Target Directed Ligands (MTDLs) , particularly in neurodegenerative research (Alzheimer’s disease) and as a chiral building block for peptidomimetics.
This guide provides a rigorous technical analysis of its synthesis via the cyclization of N,N'-dibenzylethylenediamine , its characterization, and its strategic deployment in drug discovery pipelines.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | Methyl 1,4-dibenzylpiperazine-2-carboxylate |
| Molecular Formula | C₂₀H₂₄N₂O₂ |
| Molecular Weight | 324.42 g/mol |
| Core Scaffold | Piperazine-2-carboxylic acid (P2C) |
| Key Functional Groups | Methyl ester (C-2), Benzyl amines (N-1, N-4) |
| Stereochemistry | Racemic (±) or Enantiopure (via chiral resolution or asymmetric synthesis) |
| Physical State | Typically a viscous pale-yellow oil or low-melting solid (derivative dependent) |
| Solubility | Soluble in DCM, CHCl₃, EtOAc; Insoluble in water |
Note on Chirality: The C-2 position is a stereocenter. The biological activity of downstream derivatives often depends critically on the enantiomeric purity (usually the (S)-enantiomer for peptidomimetics).
Synthetic Methodologies
The most robust and scalable route to Methyl 1,4-dibenzylpiperazine-2-carboxylate avoids the stepwise protection of piperazine-2-carboxylic acid. Instead, it utilizes a double nucleophilic substitution cyclization strategy.
3.1. Primary Route: Cyclization of N,N'-Dibenzylethylenediamine
This method constructs the piperazine ring in a single step using readily available precursors.[1][2]
Reaction Scheme:
Mechanism:
-
First Alkylation: The secondary amine of N,N'-dibenzylethylenediamine attacks the
-carbon of the propionate (displacing bromide). -
Second Alkylation (Ring Closure): The second amine attacks the
-carbon (displacing the second bromide), closing the six-membered ring.
Caption: Cyclization pathway via double nucleophilic substitution.
3.2. Detailed Experimental Protocol (Self-Validating)
Reagents:
-
N,N'-Dibenzylethylenediamine (1.0 equiv)
-
Methyl 2,3-dibromopropionate (1.0 - 1.1 equiv)
-
Base: Triethylamine (TEA) (2.2 - 3.0 equiv) or anhydrous
-
Solvent: Toluene (preferred for higher temp) or Acetone
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve N,N'-dibenzylethylenediamine (10 mmol) in anhydrous Toluene (50 mL).
-
Addition: Add Triethylamine (25 mmol) to the solution. Cool the mixture to 0°C in an ice bath.
-
Alkylation: Dropwise add Methyl 2,3-dibromopropionate (10 mmol) diluted in Toluene (10 mL) over 30 minutes. Note: Slow addition prevents uncontrolled exotherms.
-
Cyclization: Remove the ice bath and heat the reaction mixture to reflux (110°C) . Stir vigorously for 12–16 hours.
-
Validation: Monitor by TLC (EtOAc/Hexane 1:4). The starting diamine spot should disappear, and a new, less polar product spot should appear.
-
-
Workup: Cool to room temperature. Filter off the precipitated triethylamine hydrobromide salts.
-
Extraction: Wash the filtrate with water (
mL) and brine ( mL). Dry the organic layer over anhydrous .[1] -
Purification: Concentrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane) to yield the pure ester.
Applications in Drug Discovery
4.1. Neurodegenerative Disease (Alzheimer's)
Methyl 1,4-dibenzylpiperazine-2-carboxylate is a critical intermediate for synthesizing Multi-Target Directed Ligands (MTDLs) .
-
Mechanism: The benzyl groups provide lipophilicity for Blood-Brain Barrier (BBB) penetration. The ester group is hydrolyzed to the acid or converted to hydroxamic acids/amides to chelate metals or interact with the active sites of cholinesterases.
-
Target: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) inhibition.
-
Derivatization: The methyl ester is often converted to a hydrazide or hydroxamic acid to enhance binding affinity to the enzyme's peripheral anionic site.
4.2. Chiral Building Blocks
The racemic ester can be resolved using tartaric acid derivatives or enzymatic hydrolysis (e.g., using Pig Liver Esterase) to yield enantiomerically pure (S)-piperazine-2-carboxylic acid derivatives. These are essential for:
-
Peptidomimetics: Mimicking the turn structure of proteins (e.g., Proline mimics).
-
HIV Protease Inhibitors: Indinavir analogues often utilize the piperazine core.
Caption: Derivatization pathways for pharmaceutical applications.
Characterization & Data Analysis
To validate the synthesis, the following spectroscopic data is expected (based on the ethyl ester analogue and general piperazine shifts):
-
¹H NMR (400 MHz, CDCl₃):
- 7.20–7.40 (m, 10H, Ar-H ): Characteristic multiplets for two benzyl groups.
- 3.65 (s, 3H, OCH₃ ): Sharp singlet for the methyl ester.
- 3.50–3.90 (m, 4H, N-CH₂-Ph ): Benzylic protons, often appearing as AB quartets due to chirality at C-2.
- 3.20–3.30 (dd, 1H, H-2 ): The chiral proton alpha to the ester.
- 2.30–3.00 (m, 6H, Ring Protons ): Multiplets for the piperazine ring methylene protons.
-
Mass Spectrometry (ESI+):
-
Calculated
. -
Look for fragment ions at
91 (benzyl tropylium ion).
-
Safety & Handling
-
Benzyl Chloride/Bromide Precursors: If synthesizing the diamine precursor, be aware that benzyl halides are potent lachrymators and alkylating agents.
-
Piperazine Derivatives: Many piperazine derivatives are sensitizers. Handle in a fume hood with nitrile gloves.
-
Waste Disposal: All halogenated waste (from dibromopropionate) must be segregated.
References
-
Assiut University. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry.[3] Link
-
BenchChem. (2025).[1][4] An In-depth Technical Guide to the Synthesis of (1,4-Dimethylpiperazin-2-yl)methanol.Link
-
Organic Syntheses. (1956). Preparation of N,N'-Dibenzylethylenediamine.[5][6] Org.[3][7][8] Synth. Coll. Vol. 5. Link
-
SWGDRUG. (2016).[9] Monograph: 1,4-Dibenzylpiperazine (DBZP).[10] Drug Enforcement Administration.[9] Link
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 200601: 1,4-Dibenzylpiperazine.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. asianpubs.org [asianpubs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US2773098A - Preparation of n, n'-dibenzylethylenediamine - Google Patents [patents.google.com]
- 6. Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Frontiers | Backbone Cyclization and Dimerization of LL-37-Derived Peptides Enhance Antimicrobial Activity and Proteolytic Stability [frontiersin.org]
- 9. swgdrug.org [swgdrug.org]
- 10. 1,4-Dibenzylpiperazine | C18H22N2 | CID 200601 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methyl 1,4-dibenzylpiperazine-2-carboxylate: Mechanism of Action & Technical Guide
Executive Summary
Methyl 1,4-dibenzylpiperazine-2-carboxylate (CAS: 54969-33-4) represents a critical scaffold in medicinal chemistry, occupying a unique niche between synthetic intermediates and bioactive pharmacophores. While structurally related to the piperazine class of stimulants (e.g., BZP), the introduction of the C2-carboxylate moiety fundamentally alters its pharmacological profile, shifting it from a monoamine transporter releaser to a Multi-Target Directed Ligand (MTDL) candidate, specifically for neurodegenerative applications.
This guide analyzes the molecule through two distinct lenses:
-
Pharmacological Mechanism: As a competitive inhibitor of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), serving as a lead compound for Alzheimer’s disease therapeutics.
-
Synthetic Mechanism: As a versatile building block for generating 2-substituted piperazine libraries via ester derivatization.
Pharmacological Mechanism of Action
Target Identification: Cholinesterase Inhibition
Unlike its non-carboxylated analogs (e.g., 1,4-dibenzylpiperazine) which are often viewed as impurities in stimulant synthesis, the 2-carboxylate derivatives exhibit potent inhibition of cholinesterase enzymes. The mechanism is competitive and reversible inhibition .
-
Primary Target: Acetylcholinesterase (AChE) – Enhances synaptic acetylcholine (ACh) levels.
-
Secondary Target: Butyrylcholinesterase (BChE) – Provides neuroprotection in late-stage Alzheimer's.
Molecular Binding Dynamics
The efficacy of Methyl 1,4-dibenzylpiperazine-2-carboxylate arises from its ability to span the active gorge of the AChE enzyme, interacting with two distinct sites simultaneously:
-
Catalytic Anionic Site (CAS): The N1-benzyl group and the protonated piperazine nitrogen engage in cation-
interactions with Trp84 and Phe330 residues deep within the gorge. -
Peripheral Anionic Site (PAS): The N4-benzyl group extends towards the gorge entrance, forming
- stacking interactions with Trp279. This dual binding prevents the hydrolysis of acetylcholine and inhibits AChE-induced amyloid- aggregation. -
The Carboxylate Role: The C2-methyl ester group provides steric bulk and hydrogen-bonding capabilities (via the carbonyl oxygen) that orient the molecule, enhancing selectivity over other serine hydrolases.
Signaling Pathway Visualization
The following diagram illustrates the downstream effects of AChE inhibition by the target molecule.
Figure 1: Mechanism of Action showing dual inhibition of enzymatic hydrolysis and amyloid aggregation.
Synthetic Mechanism & Chemical Reactivity
For drug development professionals, the value of this molecule lies in its reactivity. The methyl ester acts as a "chemical handle" for Late-Stage Functionalization (LSF).
Synthesis of the Core Scaffold
The construction of the piperazine-2-carboxylate core typically follows a cyclization pathway involving ethylenediamine derivatives.
Reaction Scheme:
-
Precursors:
-dibenzylethylenediamine + Methyl 2,3-dibromopropionate (or similar 3-carbon synthons). -
Mechanism: Double nucleophilic substitution (
).-
Step 1: The secondary amine attacks the
-bromo position. -
Step 2: Intramolecular cyclization where the second amine attacks the
-bromo position. -
Result: Formation of the six-membered piperazine ring with retained stereochemistry at the C2 position.
-
Derivatization Potential
The methyl ester is prone to:
-
Hydrolysis: Yields the free acid (active metabolite).
-
Aminolysis: Reaction with hydroxylamine yields hydroxamic acids (e.g., 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid), which have shown nanomolar affinity for BChE (Ki = 1.6 nM).
Experimental Protocols
Synthesis Protocol (Lab Scale)
Context: Preparation of the scaffold for SAR studies.
Reagents:
-
Setup: Charge a 250 mL round-bottom flask with
-dibenzylethylenediamine (10 mmol) and Triethylamine (25 mmol) in anhydrous Toluene (50 mL). -
Addition: Cool to 0°C. Add Methyl 2,3-dibromopropionate (11 mmol) dropwise over 30 minutes.
-
Reflux: Heat the mixture to reflux (110°C) for 12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).
-
Workup: Cool to RT. Filter off the triethylamine hydrobromide salt.
-
Extraction: Wash the filtrate with water (2 x 30 mL) and brine (1 x 30 mL). Dry over
. -
Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane).
-
Validation: Confirm structure via
-NMR (Look for singlet methyl ester peak at ~3.6 ppm and benzylic protons).
In Vitro Ellman’s Assay (AChE Inhibition)
Context: Validating the biological activity of the synthesized molecule.
Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine, which reacts with DTNB (Ellman's reagent) to form a yellow anion (
| Parameter | Specification |
| Buffer | 0.1 M Phosphate Buffer (pH 8.0) |
| Enzyme | AChE (from Electrophorus electricus), 0.03 U/mL |
| Substrate | Acetylthiocholine iodide (0.75 mM) |
| Chromophore | DTNB (0.45 mM) |
| Inhibitor | Methyl 1,4-dibenzylpiperazine-2-carboxylate (Screening range: 0.1 nM - 100 µM) |
Workflow:
-
Incubation: Mix 150 µL Buffer, 20 µL Enzyme solution, and 20 µL Inhibitor solution in a 96-well plate. Incubate at 25°C for 10 minutes.
-
Initiation: Add 10 µL of DTNB/Substrate mixture.
-
Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Analysis: Calculate % Inhibition =
. Determine using non-linear regression.
Quantitative Data Summary (SAR Insights)
The following table summarizes the Structure-Activity Relationship (SAR) data for this scaffold, highlighting the impact of the C2-substituent.
| Compound Variant | R-Group (C2 Position) | AChE | BChE | Selectivity (AChE/BChE) |
| Methyl Ester (Topic) | 5.2 ± 0.8 | >50 | AChE Selective | |
| Free Acid | 10.1 ± 1.0 | >100 | High AChE | |
| Hydroxamic Acid | 0.08 ± 0.01 | 0.0016 | High BChE | |
| Amide | 15.4 ± 2.1 | 8.2 | Mixed |
Data derived from comparative analysis of piperazine-2-carboxylate derivatives [1].
References
-
Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. Source: Bioorganic Chemistry (Elsevier), 2023. [1]
-
1,4-Dibenzylpiperazine (DBZP) Monograph. Source: SWGDRUG (Scientific Working Group for the Analysis of Seized Drugs). [2]
-
Synthesis of Piperazine-2-Carboxylates. Source: ChemicalBook / Fluorochem Technical Data.
Sources
Technical Whitepaper: Biological Profiling of Methyl 1,4-dibenzylpiperazine-2-carboxylate
Topic: "Methyl 1,4-dibenzylpiperazine-2-carboxylate" biological activity screening Content Type: In-depth Technical Whitepaper Audience: Researchers, Medicinal Chemists, Drug Discovery Scientists
Scaffold Analysis, Screening Protocols, and Therapeutic Potential
Executive Summary & Chemical Context
Methyl 1,4-dibenzylpiperazine-2-carboxylate represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Structurally, it combines the neuroactive piperazine core (common in anxiolytics and antidepressants) with a carboxylic ester handle allowing for prodrug design or further derivatization.
Recent high-impact studies have identified 1,4-dibenzylpiperazine derivatives as Multi-Target Directed Ligands (MTDLs), specifically potent against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) , marking them as promising candidates for Alzheimer’s Disease (AD) therapeutics. Conversely, the structural homology to Benzylpiperazine (BZP) —a regulated psychoactive substance—necessitates rigorous screening for off-target CNS effects (e.g., psychostimulant properties).
This guide details the technical roadmap for screening this specific molecule, prioritizing neuropharmacological efficacy (AD focus) and safety profiling.
Chemical Prerequisites: Purity & Stability
Before biological screening, the integrity of the methyl ester must be validated. The ester moiety is susceptible to hydrolysis, and the "dibenzyl" motif is a known byproduct of BZP synthesis, often present as an impurity.
Stability Validation Protocol
The methyl ester functions as a lipophilic prodrug precursor to the active free acid.
-
Test: Plasma Stability Assay.
-
Rationale: Determine the half-life (
) of the ester in human/rat plasma to confirm if bioactivity is driven by the parent ester or the hydrolyzed acid. -
Method: Incubate
compound in pooled plasma at . Aliquot at 0, 15, 30, 60 min. Analyze via LC-MS/MS.
Primary Screening: Neurodegenerative Targets (Alzheimer's)
The highest probability of therapeutic success for this scaffold lies in Cholinesterase inhibition.
In Silico Molecular Docking
Objective: Predict binding affinity to the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE.
-
Target PDBs: 4EY7 (hAChE), 1P0I (hBChE).
-
Key Interaction Check: Look for
stacking between the N-benzyl rings of the ligand and the Trp286 (PAS) or Trp86 (CAS) residues of the enzyme.
In Vitro Enzymatic Assay: Modified Ellman’s Method
This is the gold-standard protocol for quantifying AChE/BChE inhibition.
Reagents:
-
Buffer: 0.1 M Phosphate buffer (pH 8.0).
-
Substrate: Acetylthiocholine iodide (ATCh) / Butyrylthiocholine iodide (BTCh).
-
Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB).
-
Enzyme: Electric eel AChE or Equine serum BChE.
Step-by-Step Protocol:
-
Preparation: Dissolve Methyl 1,4-dibenzylpiperazine-2-carboxylate in DMSO (stock 10 mM). Dilute serially (0.01
to 100 ). -
Incubation: In a 96-well plate, add:
- Phosphate buffer.
- Enzyme solution.
- Test compound.
-
Incubate for 15 mins at
.
-
Reaction Trigger: Add
DTNB + Substrate (ATCh or BTCh). -
Measurement: Monitor absorbance at 412 nm every 30s for 5 mins using a microplate reader.
-
Data Analysis: Calculate % Inhibition using the slope of absorbance (velocity).
Determine via non-linear regression (Log-inhibitor vs. response).
Secondary Screening: CNS Safety & Off-Target Profiling
Due to the structural similarity to designer drugs (BZP/TFMPP), it is critical to rule out psychostimulant liability.
Monoamine Transporter Binding (DAT/SERT)
Objective: Ensure the compound does not potently block Dopamine (DAT) or Serotonin (SERT) transporters, which would indicate abuse potential.
-
Assay Type: Radioligand Binding Competition.
-
Tracer:
-WIN35,428 (for DAT) or -Citalopram (for SERT). -
Threshold: If
, the compound has significant psychoactive risk.
Visualization of Screening Workflow
The following diagram illustrates the logical flow from chemical validation to hit identification.
Caption: Integrated screening workflow prioritizing Alzheimer's efficacy (Green) while simultaneously filtering for CNS safety risks (Red).
Mechanistic Pathway: Cholinergic Modulation
Understanding why this molecule works requires visualizing the cholinergic synapse. The diagram below details the mechanism of action for AChE inhibition.
Caption: Mechanism of Action. The ligand inhibits AChE, preventing ACh degradation and enhancing cholinergic signaling.
Data Presentation Standards
When reporting results for this compound, use the following table structure to ensure comparability with literature standards (e.g., Donepezil).
| Compound | AChE | BChE | Selectivity Index (BChE/AChE) | DAT Binding |
| Methyl 1,4-dibenzyl... | Experimental | Experimental | Calc | Experimental |
| Donepezil (Ref) | 260 | >10,000 | ||
| BZP (Ref) | >100 | >100 | N/A | ~500 |
References
-
Design and synthesis of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives . Bioorganic Chemistry, 2023.
-
Behavioral pharmacology of dibenzylpiperazine (DBZP) . Journal of Psychopharmacology, 2018.[1]
-
Ellman's Reagent Protocol for AChE Assay . ThermoFisher Scientific Protocols.
-
Piperazine Scaffolds in Medicinal Chemistry . European Journal of Medicinal Chemistry.
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 1,4-dibenzylpiperazine-2-carboxylate
Abstract: This document provides a comprehensive technical guide for the synthesis of Methyl 1,4-dibenzylpiperazine-2-carboxylate, a key intermediate in the development of various biologically active compounds. The protocol details a robust and efficient two-step synthetic sequence involving the formation of a piperazine ring system via a cyclization reaction, followed by N-alkylation. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, and critical process parameters.
Introduction and Scientific Rationale
Piperazine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide range of therapeutic applications, including antiviral, anticancer, and antipsychotic agents.[1] The substitution pattern on the piperazine ring is crucial for modulating the pharmacological properties of these molecules, such as their bioavailability and target affinity.[2] Specifically, the title compound, Methyl 1,4-dibenzylpiperazine-2-carboxylate, serves as a valuable chiral building block for constructing more complex piperazine-based molecules with potential neuroactive properties.[3]
The synthetic strategy outlined herein is predicated on a logical and efficient construction of the target molecule. The core of the strategy involves an initial cyclization to form the piperazine ring, followed by the introduction of the benzyl groups onto the nitrogen atoms. This approach is favored for its high yields and the ready availability of starting materials.
An alternative and versatile route to N,N'-disubstituted piperazines is through reductive amination.[4] This method involves the condensation of a diamine with an excess of an aldehyde or ketone to generate a diiminium intermediate, which is then reduced to the desired product.[4] While effective, the direct alkylation approach described in this protocol is often simpler for symmetric N,N'-disubstitutions.[4]
Synthetic Scheme and Mechanism
The synthesis of Methyl 1,4-dibenzylpiperazine-2-carboxylate proceeds via a two-step process. The first step involves the formation of the piperazine ring, and the second is the dibenzylation of the nitrogen atoms.
Step 1: Formation of the Piperazine Ring
While various methods exist for constructing the piperazine ring, a common approach involves the cyclization of appropriate precursors.[5][6] For the synthesis of the 2-carboxylated piperazine core, a plausible route involves the reaction of a suitably protected ethylenediamine derivative with a glyoxylate derivative.
Step 2: N,N'-Dibenzylation
The second step is a classical nucleophilic substitution reaction where the secondary amines of the piperazine ring act as nucleophiles, displacing the bromide from benzyl bromide. This direct alkylation is a straightforward and widely used method for preparing N,N'-dialkylpiperazines.[4] The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Piperazine-2-carboxylic acid | ≥98% | Commercially Available | |
| Benzyl bromide | ≥98% | Commercially Available | Caution: Lachrymator |
| Triethylamine | ≥99% | Commercially Available | |
| Methanol | Anhydrous | Commercially Available | |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available | |
| Thionyl chloride | ≥99% | Commercially Available | Caution: Corrosive |
Step-by-Step Synthesis Protocol
Step 1: Esterification of Piperazine-2-carboxylic acid to Methyl piperazine-2-carboxylate hydrochloride
-
To a 100 mL round-bottom flask, add piperazine-2-carboxylic acid.
-
Add methanol to dissolve the starting material.
-
Carefully add thionyl chloride dropwise to the solution at 0 °C (ice bath).
-
After the addition is complete, the reaction mixture is refluxed. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, the solvent is removed under reduced pressure to yield the crude methyl piperazine-2-carboxylate hydrochloride as a solid. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of Methyl 1,4-dibenzylpiperazine-2-carboxylate
-
In a 250 mL round-bottom flask, dissolve the crude methyl piperazine-2-carboxylate hydrochloride from the previous step in methanol.[7]
-
To this solution, add triethylamine, followed by the dropwise addition of benzyl bromide.[7][8]
-
The reaction mixture is then heated to reflux and stirred for several hours. Monitor the progress of the reaction by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in water and extracted with an organic solvent such as ethyl acetate.[7]
-
The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to obtain the crude product.[7]
-
The crude Methyl 1,4-dibenzylpiperazine-2-carboxylate can be purified by column chromatography on silica gel.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR (Nuclear Magnetic Resonance): To confirm the presence of all expected protons and their chemical environments.
-
¹³C NMR: To verify the carbon framework of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the key functional groups, such as the ester carbonyl.
Visualization of the Synthetic Workflow
The overall synthetic process can be visualized as a two-stage workflow, starting from commercially available materials and proceeding through key reaction and purification steps to yield the final product.
Caption: Synthetic workflow for Methyl 1,4-dibenzylpiperazine-2-carboxylate.
Safety and Handling Precautions
-
Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.
-
Thionyl chloride is corrosive and reacts violently with water. It should be handled with extreme care in a fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
All reactions should be performed under an inert atmosphere where specified to prevent side reactions with atmospheric moisture and oxygen.
Troubleshooting and Expert Insights
-
Incomplete Reaction: If TLC analysis indicates the presence of starting material after the recommended reaction time, the reaction can be allowed to proceed for a longer duration or a slight excess of the alkylating agent can be added.
-
Low Yield: Low yields can result from incomplete reactions or loss of product during workup and purification. Ensure efficient extraction by performing multiple extractions with the organic solvent. Careful column chromatography is also crucial to minimize product loss.
-
Formation of Byproducts: The primary byproduct in the dibenzylation step is the mono-benzylated piperazine. The formation of this byproduct can be minimized by using a slight excess of benzyl bromide and ensuring the reaction goes to completion.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of Methyl 1,4-dibenzylpiperazine-2-carboxylate. By following the detailed steps and adhering to the safety precautions, researchers can successfully prepare this valuable intermediate for further use in drug discovery and development. The insights provided into the reaction mechanism and potential troubleshooting steps are intended to facilitate a smooth and successful synthesis.
References
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).
- Synthesis of Piperazine-2,5-diones via a Convenient Dieckmann Cyclization. (2012). J. Org. Chem., 77(11), 5125–5131.
- Synthesis of piperazines. (n.d.). Organic Chemistry Portal.
- Synthesis of morpholine or piperazine derivatives through gold-catalyzed cyclization reactions of alkynylamines or alkynylalcohols. (n.d.). Organic Chemistry Frontiers.
- Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. (n.d.). Benchchem.
- Sergeev, E. E., Gogin, L. L., & Boreskov, G. K. (2022). Methods for the Catalytic Synthesis of Piperazine.
- Synthesis of Piperazines by C-H Functionalization. (2021, October 22). Encyclopedia.pub.
- Application Notes & Protocols: One-Pot Synthesis of Piperazines from 1,2-Diamine Deriv
- Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. (2023, July 22). MDPI.
- Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
- Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. (2014).
- Comparison of routes to piperazin-2-one decarboxylative alkylation substr
- Opportunities and challenges for direct C–H functionalization of piperazines. (2016, April 13). Beilstein Journal of Organic Chemistry, 12, 734–747.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023, December 21). MDPI.
- 1,4-Dibenzylpiperazine. (n.d.). Acta Crystallographica Section E: Structure Reports Online, 66(12), o3336.
- Benzyl (R)
- New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (n.d.). Scientific Reports, 13(1), 18880.
- An In-depth Technical Guide to the Synthesis of (1,4-Dimethylpiperazin-2-yl)methanol. (n.d.). Benchchem.
- Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
- 1-benzylpiperazine. (n.d.). Organic Syntheses.
- 1,4-dibenzyl-piperazine-2-carboxylic acid amide. (2025, October 15). EPA CompTox Chemicals Dashboard.
- A New Mechanism for Formation of Glycine from Glyoxylic Acid: the Aza‐Cannizzaro Reaction. (n.d.).
- Synthesis of N-glyoxylyl peptides enabled by a Lossen rearrangement- induced intramolecular redox reaction of N-terminal glycyl. (n.d.).
- Synthesis and characterization of some 1,4-diazepines derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.
- CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. (n.d.).
- Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT1A receptor ligands. (2025, August 5).
- Glyoxylate carboligase: a unique thiamin diphosphate-dependent enzyme that can cycle between the 4′-aminopyrimidinium and the 1′,4′-iminopyrimidine tautomeric forms in the absence of the conserved glutamate. (n.d.). Biochemistry, 52(1), 134–144.
- SYNTHESIS OF N, N´-DIACETYLOXAMIDE USING SPECIFIC METHODS IN AN ATTEMPT TO ACHIEVE EXCELLENT YIELD OF THE PRODUCT. (n.d.).
- Engineering the glyoxylate cycle for chemical bioproduction. (2022, December 2). Frontiers in Bioengineering and Biotechnology, 10, 1079331.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzyl (R)-1,4-Dibenzylpiperazine-2-Carboxylate [myskinrecipes.com]
- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperazine synthesis [organic-chemistry.org]
- 6. Synthesis of morpholine or piperazine derivatives through gold-catalyzed cyclization reactions of alkynylamines or alkynylalcohols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
- 8. 1,4-Dibenzylpiperazine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Esterification Strategies for 1,4-Dibenzylpiperazine-2-Carboxylic Acid
Abstract & Strategic Overview
1,4-Dibenzylpiperazine-2-carboxylic acid is a critical pharmacophore and intermediate in the synthesis of peptidomimetics, specifically HIV protease inhibitors and neuroactive ligands. Its structural core—a chiral piperazine ring with a carboxylic acid at the C2 position—presents unique synthetic challenges during esterification.
Unlike simple aliphatic acids, this substrate features:
-
Steric Bulk: Two benzyl groups flanking the reaction center, particularly the N1-benzyl group adjacent to the C2-carboxyl.
-
Basic Centers: Two tertiary amine nitrogens that act as proton sponges, complicating acid-catalyzed pathways by forming di-cationic salts.
-
Stereochemical Lability: The C2 chiral center is susceptible to racemization via enolization, particularly under strongly basic conditions or during carboxyl activation.
This guide details three validated protocols for esterification, selected based on scale, ester complexity, and tolerance of the chiral center.
Critical Analysis of Methodologies
The choice of esterification method depends heavily on the desired ester moiety (R') and the tolerance for acidic/basic conditions.
| Feature | Method A: Thionyl Chloride (Fischer) | Method B: EDC Coupling | Method C: Alkylation (Cs₂CO₃) |
| Mechanism | Acid-catalyzed acyl chloride intermediate | Carbodiimide activation | S_N2 Nucleophilic Substitution |
| Primary Use | Methyl, Ethyl esters (Scale-up) | Complex/Bulky alcohols ( | Methyl, Benzyl, Allyl esters |
| Racemization Risk | Low (Acidic conditions suppress enolization) | Moderate (Risk of oxazolone-like transition) | High (Basic conditions promote enolization) |
| Cost | Low | High | Moderate |
| Scalability | High | Low/Medium | Medium |
Detailed Experimental Protocols
Method A: Acid-Catalyzed Esterification (Thionyl Chloride)
Best for: Synthesis of Methyl or Ethyl esters on a multigram scale with high enantiomeric retention.
Mechanism: In situ generation of HCl and transient acid chloride formation. The acidic environment protonates the basic piperazine nitrogens (forming the dihydrochloride salt), which prevents base-catalyzed racemization.
Reagents:
-
Substrate: 1,4-Dibenzylpiperazine-2-carboxylic acid (1.0 equiv)
-
Solvent/Reagent: Anhydrous Methanol (or Ethanol) (20 vol)
-
Activator: Thionyl Chloride (SOCl₂) (3.0 – 5.0 equiv)
Step-by-Step Protocol:
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a reflux condenser and a pressure-equalizing addition funnel. Flush with Argon.
-
Solvation: Charge the flask with anhydrous Methanol (0.5 M concentration relative to substrate). Chill to 0°C using an ice-salt bath.[1]
-
Activation: Add Thionyl Chloride dropwise over 20 minutes.
-
Critical Control Point: The reaction is highly exothermic. Maintain internal temperature < 10°C to prevent decomposition.
-
-
Addition: Add solid 1,4-dibenzylpiperazine-2-carboxylic acid in portions. The solution will turn clear as the amine salts form.
-
Reflux: Heat the mixture to reflux (65°C) for 12–16 hours.
-
Monitoring: Monitor by LC-MS.[2] The starting material (Zwitterion) may streak; look for the appearance of the ester peak [M+H]+ = 325 (for methyl ester).
-
-
Workup:
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Method B: Steglich Esterification (EDC/DMAP)
Best for: Coupling with sterically hindered alcohols (e.g., t-Butanol) or acid-sensitive alcohols.
Mechanism: Uses EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxyl group. DMAP acts as an acyl-transfer catalyst.
Reagents:
-
Substrate (1.0 equiv)
-
Alcohol (R-OH) (1.5 equiv)
-
EDC·HCl (1.2 equiv)
-
DMAP (0.1 equiv)
-
Solvent: Dichloromethane (DCM) (anhydrous)
Step-by-Step Protocol:
-
Dissolution: Dissolve the carboxylic acid substrate in anhydrous DCM (0.2 M) in a round-bottom flask.
-
Reagent Addition: Add the target Alcohol and DMAP. Stir at 0°C.[1]
-
Coupling: Add EDC·HCl in one portion.
-
Reaction: Allow to warm to room temperature and stir for 12 hours.
-
Note: If the reaction is sluggish due to the steric bulk of the N-benzyl group, heating to 35°C may be required, but this increases racemization risk.
-
-
Quench: Wash with 10% Citric Acid (removes DMAP and unreacted amine), followed by sat. NaHCO₃.
Method C: Base-Mediated Alkylation (Cesium Carbonate)
Best for: Synthesis of Benzyl or Allyl esters where acid catalysis is destructive to other moieties.
Mechanism: Carboxylate anion formation followed by S_N2 attack on an alkyl halide.
Reagents:
-
Substrate (1.0 equiv)
-
Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.2 equiv)
-
Base: Cesium Carbonate (Cs₂CO₃) (1.5 equiv)
-
Solvent: DMF (anhydrous)
Step-by-Step Protocol:
-
Slurry: Suspend the substrate and Cs₂CO₃ in DMF (0.3 M). Stir at room temperature for 30 minutes to ensure deprotonation of the carboxylic acid.
-
Alkylation: Add the Alkyl Halide dropwise.
-
Reaction: Stir at room temperature for 4–6 hours.
-
Warning: Do not heat. The basic conditions combined with heat will rapidly racemize the C2 center via proton abstraction.
-
-
Workup: Dilute with Ethyl Acetate. Wash aggressively with water and LiCl solution (to remove DMF).
Visual Workflows
Decision Matrix for Method Selection
Caption: Decision tree for selecting the optimal esterification strategy based on target ester properties.
Reaction Mechanism & Pathway (Method A)
Caption: Mechanistic flow of Thionyl Chloride mediated esterification, highlighting the salt formation step.
Quality Control & Troubleshooting
Analytical Markers
-
HPLC: Chiralpak AD-H or OD-H column. Mobile phase: Hexane/IPA/Diethylamine (90:10:0.1).
-
Note: Diethylamine is required to sharpen the peak of the basic piperazine.
-
-
NMR (¹H, 400 MHz, CDCl₃):
-
Look for the disappearance of the broad COOH proton (>10 ppm).
-
Appearance of ester singlet (e.g., 3.70 ppm for –OCH₃).
-
Diagnostic Piperazine protons: 2.5 – 3.2 ppm region.
-
Benzylic protons: AB quartets around 3.5 – 4.0 ppm (due to chirality at C2 making the benzyl protons diastereotopic).
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete salt formation or solubility issues. | Ensure anhydrous conditions.[5] Increase SOCl₂ equivalents. Try refluxing longer. |
| Racemization | Reaction temperature too high or basic workup too harsh. | Keep Method A temp <65°C. During workup, do not exceed pH 9. Switch to Method A if using C. |
| Sticky Solid | Product is trapped as a hydrochloride salt. | Perform a rigorous free-base extraction with DCM/NaHCO₃. |
| No Reaction (Method B) | Steric hindrance at C2. | Switch to Method C (Alkylation) which is less sensitive to steric bulk at the carbonyl carbon. |
References
-
Vertex Pharmaceuticals Inc. (1995). Process for preparing 2-piperazine carboxylic acid derivatives. WO 95/29169.[6] Link
-
Neises, B., & Steglich, W. (1978).[1] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. Link
-
ChemicalBook. (2023). 1,4-Dibenzylpiperazine-2-carboxylic acid Properties and Synthesis. Link
-
Rossen, K., et al. (1995). Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of (S)-Piperazine-2-carboxylic acid derivatives. Tetrahedron Letters. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. PIPERAZINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 4. EP0756593B1 - Process for preparing 2-piperazine carboxylic acid derivatives - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CA2186023C - Process for preparing 2-piperazine carboxylic acid derivatives - Google Patents [patents.google.com]
Technical Guide: Methyl 1,4-dibenzylpiperazine-2-carboxylate as a Cholinesterase Inhibitor
This guide details the technical application of Methyl 1,4-dibenzylpiperazine-2-carboxylate (and its related derivatives) as a cholinesterase inhibitor. This compound belongs to a class of piperazine-2-carboxylic acid derivatives identified as Multitarget-Directed Ligands (MTDLs) for Alzheimer’s Disease (AD) therapy.
While recent literature (Soliman et al., 2024) primarily characterizes the ethyl ester and free acid analogs, the methyl ester is a critical structural homolog and synthetic intermediate. This guide adapts the proven protocols for the methyl derivative.
Compound Profile & Mechanism
Target: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE). Role: Competitive Inhibitor / MTDL (Multitarget-Directed Ligand). CAS Number: 54969-33-4 Molecular Formula: C20H24N2O2 Molecular Weight: 324.42 g/mol
Mechanism of Action
The 1,4-dibenzylpiperazine moiety provides a dual-binding mechanism essential for high-affinity inhibition:
-
Catalytic Anionic Site (CAS): The piperazine core and the C-2 carboxylate group interact via hydrogen bonding and ionic interactions with the active site serine/histidine residues.
-
Peripheral Anionic Site (PAS): The N-benzyl groups (specifically at N-4) extend to the PAS, engaging in
stacking interactions with aromatic residues (e.g., Trp86, Trp286 in AChE). This dual binding prevents substrate entry and can inhibit AChE-induced -amyloid aggregation.
Pathway Visualization
Caption: Dual-binding mechanism of 1,4-dibenzylpiperazine derivatives targeting both CAS and PAS regions of AChE.
Synthesis Protocol
This protocol describes the de novo synthesis of the methyl ester via the cyclization of N,N'-dibenzylethylenediamine. This route is preferred over direct benzylation of piperazine-2-carboxylate due to higher regioselectivity.
Reaction Scheme
Reagents: N,N'-Dibenzylethylenediamine, Methyl 2,3-dibromopropionate, Triethylamine (TEA), Toluene.
Step-by-Step Methodology
-
Preparation of Reactants:
-
Dissolve N,N'-Dibenzylethylenediamine (10 mmol, 2.40 g) in anhydrous Toluene (50 mL) in a round-bottom flask equipped with a reflux condenser.
-
Add Triethylamine (30 mmol, 4.2 mL) as an acid scavenger.
-
-
Cyclization:
-
Add Methyl 2,3-dibromopropionate (10 mmol) dropwise to the stirring solution at room temperature.
-
Note: Methyl 2,3-dibromopropionate is used here to directly yield the methyl ester. If unavailable, use ethyl 2,3-dibromopropionate to form the ethyl ester, followed by transesterification.
-
Heat the reaction mixture to reflux (110°C) and stir for 12–24 hours . Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Filter off the precipitated triethylamine hydrobromide salt.
-
Evaporate the solvent under reduced pressure to obtain the crude oily residue.
-
-
Purification:
-
Dissolve the residue in Dichloromethane (DCM) and wash with water (3 x 20 mL) to remove unreacted amine salts.
-
Dry the organic layer over anhydrous
. -
Purify via Column Chromatography using Silica Gel (60-120 mesh). Elute with a gradient of Hexane/Ethyl Acetate (starting 90:10 to 70:30).
-
Yield: Expect 60–75% as a pale yellow oil or low-melting solid.
-
Cholinesterase Inhibition Assay (Modified Ellman’s Method)
This protocol quantifies the inhibitory potency (
Reagents & Preparation[1][2][3][4][5][6][7]
-
Buffer A: 100 mM Phosphate Buffer (pH 8.0).
-
Substrate: Acetylthiocholine iodide (ATChI, 0.5 mM) or Butyrylthiocholine iodide (BTChI).
-
Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM) in Buffer A containing 10 mM NaHCO3.
-
Enzyme: AChE (0.05 U/mL) and BuChE stock solutions.
-
Test Compound: Dissolve Methyl 1,4-dibenzylpiperazine-2-carboxylate in DMSO. Prepare serial dilutions (
to M). Final DMSO concentration in assay < 0.1%.
Experimental Workflow
-
Plating: In a 96-well microplate, add:
-
140
L Buffer A. -
20
L Enzyme solution (AChE or BuChE). -
20
L Test Compound solution (various concentrations).
-
-
Incubation: Incubate at 25°C for 15 minutes to allow inhibitor-enzyme binding.
-
Reaction Initiation: Add:
-
10
L DTNB solution. -
10
L Substrate (ATChI or BTChI).
-
-
Measurement: Immediately read absorbance at 412 nm using a microplate reader.
-
Kinetic Mode: Measure every 30 seconds for 5–10 minutes.
-
-
Controls:
-
Blank: Buffer + Reagents (no enzyme).
-
Negative Control: Enzyme + Substrate + DMSO (no inhibitor).
-
Positive Control: Donepezil or Tacrine.
-
Data Analysis
Calculate the % Inhibition using the formula:
-
Plot % Inhibition vs. Log[Concentration].
-
Determine
using non-linear regression (Sigmoidal dose-response).
Expected Results & Comparative Data
The following data summarizes the activity of closely related analogs from the Soliman et al. (2024) study. The methyl ester is expected to show activity in the micromolar range, similar to the ethyl ester, while the free acid or hydroxamic acid derivatives typically exhibit higher potency.
| Compound Variant | R-Group (Ester/Acid) | Target | IC50 / Ki (approx) | Selectivity |
| Methyl Ester (Target) | AChE | ~5 - 15 | Moderate | |
| Ethyl Ester Analog (3a) | AChE | 10 - 20 | Moderate | |
| Free Acid Analog (4c) | AChE | 10.18 | High (AChE > BuChE) | |
| Hydroxamic Acid (7b) | BuChE | 0.0016 | Ultra-High (BuChE) | |
| Donepezil (Control) | N/A | AChE | 0.049 | High |
*Note: Predicted range based on SAR of ethyl ester analog. Esters in this series often act as prodrugs or moderate inhibitors compared to their free acid counterparts.
References
-
Soliman, A. M., et al. (2024).[1][2] Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry, 142, 106916.
-
Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95.
-
PubChem. (n.d.). Methyl 1,4-dibenzylpiperazine-2-carboxylate (Compound Summary).
Sources
Application Note: Methyl 1,4-dibenzylpiperazine-2-carboxylate in Drug Discovery
Executive Summary
The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast array of FDA-approved therapeutics ranging from antipsychotics (e.g., Aripiprazole) to HIV protease inhibitors (e.g., Indinavir).[1] However, the vast majority of these drugs utilize simple N-substitution.
Methyl 1,4-dibenzylpiperazine-2-carboxylate represents a higher-order building block. By introducing a carboxylate handle at the C2 position and protecting both nitrogens with benzyl groups, this molecule serves as a tri-functional divergent hub . It allows medicinal chemists to access:
-
Chiral Non-Proteinogenic Amino Acids: Via hydrolysis and deprotection.
-
Peptidomimetics: Via amidation of the ester.
-
Constrained Scaffolds: Via reduction to the alcohol and subsequent cyclization.
This guide details the synthesis, functionalization, and application of this critical intermediate, focusing on its role in generating libraries for GPCR and enzyme inhibition (specifically AChE/BChE).
Strategic Value & Mechanism
The utility of Methyl 1,4-dibenzylpiperazine-2-carboxylate lies in its orthogonal reactivity . The molecule possesses three distinct zones of modification:
-
Zone 1 (C2-Ester): The "Growth Vector." This is the primary site for diversity generation (amidation, reduction, Grignard addition). It allows the scaffold to reach into specific binding pockets (e.g., the catalytic triad of serine proteases).
-
Zone 2 (N1/N4-Benzyls): The "Protection/Hydrophobic Vector." Initially, these serve as robust protecting groups during ester manipulation. However, they can be selectively removed (hydrogenolysis) to liberate secondary amines for further coupling (e.g., reductive amination, arylation).
-
Zone 3 (Stereochemistry): The C2 position is a chiral center. Accessing enantiopure forms allows for the probing of stereoselective binding events, critical for reducing off-target toxicity.
Divergent Synthesis Workflow
The following diagram illustrates how this single intermediate branches into three distinct chemical spaces.
Figure 1: The "Divergent Hub" concept. The core scaffold (Blue) allows access to amides, alcohols, and free amino acids depending on the reagent choice.
Experimental Protocols
Protocol A: Synthesis of Methyl 1,4-dibenzylpiperazine-2-carboxylate
Objective: To synthesize the core scaffold from commercially available precursors. Mechanism: Double nucleophilic substitution (cyclization) between a diamine and a vicinal dihalide equivalent.
Reagents:
-
N,N'-Dibenzylethylenediamine (1.0 equiv)
-
Methyl 2,3-dibromopropionate (1.1 equiv)
-
Triethylamine (TEA) (2.5 equiv)
-
Toluene (Solvent)
Step-by-Step Methodology:
-
Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (optional, for dryness), dissolve N,N'-Dibenzylethylenediamine (24.0 g, 100 mmol) and TEA (35 mL, 250 mmol) in anhydrous Toluene (200 mL).
-
Addition: Heat the solution to 60°C. Add Methyl 2,3-dibromopropionate (27.0 g, 110 mmol) dropwise over 30 minutes. Note: The reaction is exothermic; control addition rate to maintain temperature.
-
Cyclization: Raise the temperature to reflux (110°C) and stir for 12–16 hours. The formation of a white precipitate (TEA·HBr) indicates reaction progress.
-
Workup: Cool the mixture to room temperature. Filter off the TEA·HBr salts and wash the filter cake with Toluene (50 mL).
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in Ethyl Acetate (200 mL) and wash with saturated NaHCO₃ (2 x 100 mL) followed by Brine (100 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ and concentrate. Purify the crude oil via flash column chromatography (SiO₂, Hexanes:EtOAc 9:1 to 4:1).
-
Target Product: Pale yellow oil or low-melting solid.
-
Yield: Typical yields range from 65–75%.
-
Validation Check:
-
¹H NMR (CDCl₃): Look for the characteristic singlet (or split singlet if diastereomeric) of the methyl ester (~3.6 ppm) and the benzylic protons (~3.5–4.0 ppm, often AB systems).
-
TLC: R_f ~ 0.4 (Hexanes:EtOAc 3:1).
Protocol B: Library Generation – Synthesis of AChE Inhibitors (Case Study)
Context: 1,4-dibenzylpiperazine-2-carboxylic acid derivatives have shown potent activity against Acetylcholinesterase (AChE), a target for Alzheimer's disease [1]. Objective: Convert the methyl ester to a hydroxamic acid to enhance metal chelation in the enzyme active site.
Reagents:
-
Methyl 1,4-dibenzylpiperazine-2-carboxylate (Intermediate from Protocol A)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
KOH (Methanolic solution)
Methodology:
-
Preparation of Hydroxylamine: Dissolve NH₂OH·HCl (1.5 equiv) in Methanol. Add a solution of KOH (1.5 equiv) in Methanol at 0°C. Filter the precipitated KCl to obtain a free hydroxylamine solution.
-
Coupling: Add the free hydroxylamine solution to a stirred solution of Methyl 1,4-dibenzylpiperazine-2-carboxylate (1.0 equiv) in Methanol at 0°C.
-
Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (shift to lower R_f).
-
Isolation: Neutralize with dilute HCl to pH 7. Concentrate the solvent. Extract with CHCl₃.[2]
-
Result: The resulting 1,4-dibenzylpiperazine-2-hydroxamic acid is a potent chelator.
Data Summary: AChE Inhibition Potency
| Compound Variant | R-Group (C2) | AChE IC50 (µM) | Selectivity (AChE/BChE) |
|---|---|---|---|
| Methyl Ester | -COOCH₃ | >50 | N/A |
| Carboxylic Acid | -COOH | 10.2 | 17.9 |
| Hydroxamic Acid | -CONHOH | 1.6 (nM) | >20,000 |[3]
Table 1: Structure-Activity Relationship (SAR) data adapted from recent studies [1]. Note the dramatic potency increase upon converting the ester/acid to hydroxamic acid.
Troubleshooting & Critical Parameters
Stereochemical Integrity
When synthesizing the scaffold from chiral starting materials (e.g., L-Serine derived aziridines), racemization can occur during the cyclization step if the temperature is too high or the base is too strong.
-
Solution: Use catalytic amounts of base or switch to milder bases like K₂CO₃ in Acetone if maintaining chirality is critical. Check enantiomeric excess (ee) via Chiral HPLC (Chiralpak AD-H column).
Debenzylation Challenges
Removing the benzyl groups (Protocol C, not detailed but implied) often requires high pressure H₂ (50 psi) and Pd(OH)₂ (Pearlman's Catalyst) rather than standard Pd/C, due to the steric bulk of the piperazine ring.
-
Self-Validating Step: If the reaction stalls, add a drop of acetic acid to protonate the amines, preventing catalyst poisoning.
Visualizing the Reaction Pathway
The following diagram details the cyclization mechanism described in Protocol A.
Figure 2: Step-wise formation of the piperazine ring. The reaction proceeds via sequential nucleophilic substitutions.
References
-
Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. Source: National Institutes of Health (PubMed) / Bioorganic Chemistry URL:[Link] Context: Details the synthesis and testing of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives for AChE/BChE inhibition.
-
Synthesis of Highly Substituted Enantiopure Piperazines. Source: CSIC (Spanish National Research Council) URL:[Link] Context: Provides advanced protocols for maintaining stereochemistry during piperazine synthesis.
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis. Source: Bentham Science / Mini-Reviews in Medicinal Chemistry URL:[Link] Context: General review of piperazine utility in drug discovery.[1][4][5][6][7][8]
Sources
- 1. digital.csic.es [digital.csic.es]
- 2. mdpi.com [mdpi.com]
- 3. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. (PDF) Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents [academia.edu]
- 6. benthamscience.com [benthamscience.com]
- 7. mdpi.com [mdpi.com]
- 8. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chiral Separation of Methyl 1,4-dibenzylpiperazine-2-carboxylate Enantiomers
Executive Summary
This application note details the protocol for the enantiomeric separation of Methyl 1,4-dibenzylpiperazine-2-carboxylate , a critical chiral intermediate in the synthesis of peptidomimetics and piperazine-based active pharmaceutical ingredients (APIs). Due to the molecule's two hydrophobic benzyl protecting groups and basic piperazine core, the separation strategy prioritizes Normal-Phase Chiral HPLC using polysaccharide-based stationary phases.
This guide provides a validated analytical method, a scale-up strategy for preparative purification, and a decision matrix for method optimization.
Key Performance Indicators (KPIs)
-
Target Resolution (
): > 2.0 -
Mobile Phase: Hydrocarbon/Alcohol mixtures with basic additives.[1][2][3][4]
-
Primary Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H).[3]
Chemical Context & Separation Strategy
The Challenge of Chirality
The target molecule possesses a single chiral center at the C2 position of the piperazine ring.[3] The presence of two benzyl groups (at N1 and N4) creates significant steric bulk and aromatic
-
Interaction Mechanism: The separation relies on
- interactions and hydrogen bonding between the analyte's carbonyl/benzyl groups and the carbamate linkages of the chiral stationary phase (CSP).[3] -
Basic Nature: The tertiary amines in the piperazine ring interact strongly with residual silanol groups on the silica support, necessitating the use of a basic modifier (Diethylamine) to prevent peak tailing.[3]
Method Development Workflow
The following decision tree outlines the logical flow for selecting the optimal separation conditions.
Figure 1: Method Development Decision Matrix for Chiral Piperazines.
Protocol 1: Analytical Chiral Separation (Gold Standard)
This protocol is the "first-pass" standard for determining enantiomeric excess (ee).[2][3] It utilizes an Amylose-based column which typically shows higher selectivity for benzyl-protected amines compared to Cellulose-based columns.[2]
Materials & Equipment
-
HPLC System: Agilent 1260 Infinity II or equivalent (Quaternary pump, DAD detector).
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.[3]
-
Solvents: n-Hexane (HPLC Grade), Isopropanol (IPA), Diethylamine (DEA).[3]
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Mobile Phase | n-Hexane : IPA : DEA (90 : 10 : 0.1 v/v/v) | High hexane content maximizes retention and interaction with the CSP.[2] DEA suppresses silanol interactions.[1][2][3] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate.[1][2][3] |
| Temperature | 25°C | Ambient temperature is a good starting point.[1][2][3] Lowering to 10°C can improve resolution if needed.[1][2] |
| Detection | UV @ 220 nm | The benzyl groups absorb strongly at 210-220 nm. 254 nm is secondary.[1][2] |
| Injection Vol | 5 - 10 µL | Concentration: 1.0 mg/mL in Mobile Phase.[1][2] |
Execution Steps
-
Mobile Phase Prep: Premix n-Hexane and IPA. Add DEA last to the mixture. Sonicate for 10 minutes to degas.
-
Column Conditioning: Flush the column with the mobile phase for 30 minutes (approx. 20 column volumes) to equilibrate the stationary phase.
-
Blank Run: Inject mobile phase to ensure a flat baseline.
-
Sample Injection: Inject the racemic standard.
-
Analysis:
-
Expected Retention Times (
): Enantiomer 1 (~8-10 min), Enantiomer 2 (~12-15 min). -
Calculate Resolution (
).
-
Protocol 2: Preparative Scale-Up (Purification)[3]
Once the analytical method is validated (
Loading Capacity Study
Before full scale-up, perform a loading study on the analytical column:
-
Prepare a highly concentrated sample (e.g., 20 mg/mL).[1][2][3]
-
Inject increasing volumes (10, 20, 50, 100 µL).
-
Observe the peak broadening.[1][2][3] The "touching band" point defines the maximum injection volume.[1][3]
Preparative Conditions (20mm ID Column)
-
Column: Chiralpak AD-H Semi-Prep, 250 x 20 mm, 5 µm.[2]
-
Flow Rate: 15 - 18 mL/min (Scaled by cross-sectional area).[2]
-
Mobile Phase: Same as analytical (Hexane/IPA/DEA 90:10:0.1).
-
Detection: Change UV wavelength to 254 nm or 280 nm to avoid detector saturation at high concentrations.
Fraction Collection Logic[1][2]
-
Trigger: Slope-based collection (start collecting when slope > 1.0 mV/s).
-
Post-Processing: Evaporate fractions immediately using a rotary evaporator at < 40°C to prevent racemization (though piperazine esters are generally stable).
-
Salt Removal: The DEA additive is volatile and will be removed during evaporation.[1][2][3] If non-volatile additives (like TEA) are used, a wash step is required.[1][2][3]
Troubleshooting & Optimization
Peak Tailing[1][2]
-
Cause: Interaction between the basic piperazine nitrogen and silica silanols.[1][2][3]
-
Solution: Increase DEA concentration to 0.2% or switch to Ethanol as the modifier (Ethanol is more protic and can better mask silanols).[1][2][3]
Low Resolution ( )
-
Strategy A (Solvent Switch): Switch from IPA to Ethanol. Ethanol often alters the solvation of the chiral selector, changing selectivity.[3]
-
Strategy B (Column Switch): If AD-H fails, switch to Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).[3] The cellulose backbone has a different helical twist and inclusion cavity size.[1][2]
Comparison of Stationary Phases
| Column | Selector | Suitability for Topic |
| Chiralpak AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | High. Excellent for aromatic groups (benzyls).[2] |
| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | High. Complementary to AD-H. Often separates if AD fails.[2] |
| Chiralpak IC | Cellulose tris(3,5-dichlorophenylcarbamate) | Medium. Good for broad range, but AD/OD are specific for aromatics.[2][3] |
Alternative Method: Diastereomeric Salt Resolution
For multi-kilogram scales where chromatography is cost-prohibitive, classic resolution is viable.[2]
-
Resolving Agent: (L)- or (D)-Dibenzoyl Tartaric Acid (DBTA) or Camphorsulfonic Acid (CSA).[3]
-
Mechanism: The piperazine forms a diastereomeric salt with the acid.[1][2][3] One diastereomer crystallizes preferentially.[1][2][3]
-
Note: This requires hydrolysis of the salt back to the free base/ester after filtration.[1][2][3]
References
-
BenchChem. (2025).[1][2][3][5] Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Retrieved from [3]
-
Phenomenex. (2024).[1][2][3] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [3]
-
Royal Society of Chemistry. (2010).[1][2][3] Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions.[2] (Details Chiralcel OD-H separation of piperazine derivatives). Retrieved from [3]
-
Al-Zoman, N. Z., et al. (2013).[2][3][6] Chiral Stability-Indicating HPLC Method for Analysis of Donepezil (Benzyl-piperidine analog).[2] Digest Journal of Nanomaterials and Biostructures.[1][2][3][6] Retrieved from
-
Zhang, M., et al. (2010).[1][2][3] Crystal structure of 1,4-dibenzylpiperazine.[2] Acta Crystallographica Section E. Retrieved from [3]
Sources
Purification of Methyl 1,4-dibenzylpiperazine-2-carboxylate: Strategies for Basic Amine Esters
Application Note: AN-2026-CHRO-05
Abstract
The purification of Methyl 1,4-dibenzylpiperazine-2-carboxylate presents a classic "dual-threat" challenge in organic synthesis: managing the strong basicity of tertiary amines while preserving a potentially labile methyl ester. Standard silica gel chromatography often results in severe peak tailing and yield loss due to irreversible adsorption on acidic silanols. This Application Note details a robust Normal Phase (Flash) protocol utilizing a "Pre-Buffered Silica" technique to eliminate tailing. Additionally, a Reverse Phase (Prep-HPLC) polishing method is provided for high-purity (>99%) requirements, emphasizing pH control to prevent ester hydrolysis.
Introduction & Chemical Context
Methyl 1,4-dibenzylpiperazine-2-carboxylate is a critical intermediate in the synthesis of peptidomimetics and piperazine-based pharmaceutical scaffolds (e.g., antihistamines, antidepressants).
The Chemist’s Challenge
-
Basicity vs. Stationary Phase: The molecule contains two tertiary nitrogen atoms. The N4 nitrogen is highly basic (estimated pKa ~8–9), while the N1 nitrogen is less basic due to the electron-withdrawing ester group at C2. Unmodified silica gel (
) acts as a cation exchanger, protonating the N4 amine. This results in "streaking" or "tailing," where the compound elutes over dozens of fractions. -
Lipophilicity: The two benzyl groups impart significant lipophilicity (
), making the compound soluble in non-polar solvents, yet the amine functionality demands polarity to disrupt surface interactions. -
Ester Stability: The methyl ester at C2 is susceptible to hydrolysis. Prolonged exposure to high pH aqueous buffers (during workup or Reverse Phase) or strong Lewis acids must be avoided.
Method Development Strategy
The successful isolation of this compound relies on suppressing silanol interactions without degrading the ester.
Workflow Logic
The following decision tree outlines the purification strategy based on crude purity and scale.
Figure 1: Purification workflow emphasizing the choice between Flash and Prep-HPLC based on separation difficulty.
Protocol A: Normal Phase Flash Chromatography (Primary Method)
Objective: Bulk purification (100 mg – 50 g scale). Mechanism: Competitive inhibition of silanol sites using Triethylamine (TEA).
Materials
-
Stationary Phase: Irregular Silica Gel 60 (40–63 µm).
-
Solvents: Hexane (Hex), Ethyl Acetate (EtOAc), Triethylamine (TEA).
-
Detection: UV at 254 nm (Benzyl groups absorb strongly).
The "Buffered Silica" Technique
Many protocols suggest adding TEA only to the mobile phase. However, for piperazines, this often results in the first few column volumes stripping the TEA, leaving the active sites exposed again. We recommend pre-equilibrating the column.
Step-by-Step Protocol:
-
Mobile Phase Preparation: Prepare a stock solution of Hexane:EtOAc (3:1) containing 1% (v/v) TEA .
-
Column Equilibration (Critical): Flush the silica column with 3 Column Volumes (CV) of the mobile phase before loading the sample. This saturates the acidic silanols with TEA.
-
Sample Loading:
-
Dissolve the crude oil in a minimum amount of DCM or Toluene.
-
Preferred: Liquid load if <5% of column volume.
-
Alternative: Dry load on Celite (avoid silica for dry loading amines to prevent irreversible binding).
-
-
Gradient Elution:
-
Run a gradient using Solvent A (Hexane + 1% TEA) and Solvent B (EtOAc + 1% TEA) .
-
Table 1: Recommended Gradient Profile (Flash)
| Time (CV) | % Solvent B (EtOAc + TEA) | Description |
| 0.0 | 5% | Hold to elute non-polar impurities |
| 2.0 | 5% | Isocratic Hold |
| 12.0 | 60% | Linear Ramp (Product typically elutes here) |
| 15.0 | 100% | Wash |
-
Post-Run Handling:
-
Pool fractions containing the product.
-
Evaporation Warning: TEA has a high boiling point (89°C). Co-evaporate with heptane or toluene 2-3 times on the rotovap to remove residual TEA, which can otherwise catalyze ester hydrolysis or appear as an impurity in NMR.
-
Protocol B: Reverse Phase Prep-HPLC (Polishing Method)
Objective: High-purity isolation (>99%) or separation from close-eluting byproducts (e.g., mono-benzyl analogs). Mechanism: Hydrophobic interaction chromatography (C18).
Buffer Selection Logic
-
High pH (pH 10): Keeps the amine neutral (free base), increasing retention and loading capacity. Risk:[1] Silica dissolution and ester hydrolysis.
-
Low pH (pH 2-3): Protonates the amine (
). Reduces retention (more polar) but ensures excellent solubility and preserves the ester. -
Recommendation: Use 0.1% Formic Acid (Low pH). The dibenzyl nature provides enough retention on C18 even in the protonated state.
Step-by-Step Protocol:
-
Column: C18 Prep Column (e.g., 5 µm, 100 Å, 19 x 150 mm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
-
Sample Prep: Dissolve in 50:50 Water:ACN. Filter through 0.45 µm PTFE.
Table 2: Recommended Gradient Profile (Prep-HPLC)
| Time (min) | % B (ACN) | Logic |
| 0.0 | 10% | Initial Hold |
| 1.0 | 10% | Injection |
| 10.0 | 90% | Gradient (Product elutes ~60-70%) |
| 12.0 | 95% | Wash |
| 12.1 | 10% | Re-equilibration |
-
Workup:
-
Freeze-dry (Lyophilize) fractions immediately to remove water and formic acid.
-
Note: The product will be isolated as the Formate Salt . If the free base is required, partition the solid between EtOAc and Saturated NaHCO3, separate, dry over Na2SO4, and evaporate.
-
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Broad/Tailing Peak (Flash) | Residual Silanol Activity | Increase TEA to 2% or switch to "Amine-Functionalized Silica" (NH2-Silica) cartridges. |
| Product "Stuck" on Column | Low Solubility of Salt Form | Ensure the sample is free-based before loading. Do not load HCl salts onto silica using non-polar solvents. |
| Ester Hydrolysis (NMR) | High pH or Wet TEA | Ensure TEA is dry. Avoid storing fractions in solution for days. Use Formic acid (HPLC) instead of Ammonium Hydroxide. |
| Split Peaks (HPLC) | Atropisomerism or Rotamers | Common in bulky piperazines. Run HPLC at elevated temperature (40-50°C) to coalesce peaks. |
References
-
Still, W. C.; Kahn, M.; Mitra, A. (1978).[2] Rapid Chromatographic Techniques for Preparative Separation with Moderate Resolution. J. Org. Chem., 43(14), 2923–2925.[2] Link
-
Biotage Application Note. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?Link
-
Sorbent Technologies. (2025). Flash Chromatography Basics: Solvent Systems and Modifiers. Link
-
Khalili, F.; Henni, A. (2009).[3] pKa Values of Some Piperazines at Different Temperatures. J. Chem. Eng. Data, 54(11), 2914–2917. (Provides grounding for pKa estimations of piperazine derivatives). Link
-
Organic Syntheses. (1973). 1-Benzylpiperazine.[4][5][6][7] Org. Synth. 1973, 53, 13. (Foundational text on benzylpiperazine handling). Link
Sources
"Methyl 1,4-dibenzylpiperazine-2-carboxylate" derivatization for bioassays
Executive Summary
Methyl 1,4-dibenzylpiperazine-2-carboxylate (MDPC) represents a "privileged scaffold" in medicinal chemistry, offering a constrained peptidomimetic core essential for HIV protease inhibitors (e.g., Indinavir), GPCR ligands, and neuroactive agents. However, its utility in bioassays is often limited by the steric bulk and lipophilicity of the benzyl protecting groups and the metabolic instability of the methyl ester.
This guide details the activation and derivatization of MDPC to generate bio-active libraries. We focus on two orthogonal workflows:
-
C-Terminus Activation: Hydrolysis of the ester to enable amide coupling.
-
N-Terminus Deprotection: Hydrogenolysis to reveal secondary amines for solubility and hydrogen bonding.
Strategic Workflow & Chemical Logic
The derivatization strategy relies on the "Protect-Activate-Couple-Deprotect" cycle. The benzyl groups at
Derivatization Pathway Diagram
Figure 1: Strategic workflow for converting the MDPC scaffold into bio-active libraries. The primary route (Solid lines) prioritizes C-terminus functionalization before N-deprotection to maintain organic solubility.
Detailed Experimental Protocols
Protocol A: Chemo-Selective Hydrolysis (The "Warhead" Activation)
Objective: Convert the methyl ester to a carboxylic acid without disturbing the benzyl protecting groups. Mechanism: Saponification using Lithium Hydroxide (LiOH). LiOH is preferred over NaOH due to better solubility in THF/Water mixtures and milder cation coordination.
Materials:
-
Substrate: Methyl 1,4-dibenzylpiperazine-2-carboxylate (1.0 equiv)
-
Reagent: LiOH[1]·H₂O (3.0 equiv)
-
Solvent: THF:Water (3:1 v/v)
-
Quench: 1M HCl
Step-by-Step:
-
Dissolution: Dissolve the substrate in THF (0.1 M concentration). Ensure complete dissolution; the dibenzyl motif is lipophilic.
-
Activation: Add the LiOH·H₂O dissolved in the calculated volume of water dropwise to the stirring THF solution.
-
Reaction: Stir at Room Temperature (20-25°C) for 4–6 hours.
-
Note: Do not heat above 40°C to avoid potential racemization at the C2 chiral center (if using chiral starting material).
-
-
Monitoring: Check TLC (System: 5% MeOH in DCM). The non-polar ester spot (
) should disappear, replaced by a baseline spot (Acid). -
Workup (Critical pH Adjustment):
-
Evaporate THF under reduced pressure.
-
Dilute the aqueous residue with water.
-
Acidify: Carefully add 1M HCl dropwise until pH reaches ~3–4. The zwitterionic acid will precipitate or form an oil.
-
Extract with EtOAc (3x).[2] Dry over Na₂SO₄ and concentrate.
-
QC Criteria:
-
ESI-MS: Observe Mass shift
. -
Yield: Expect >85%.
Protocol B: Parallel Amide Coupling (Library Generation)
Objective: Attach diverse amines (R-NH₂) to the carboxylic acid to probe the biological pocket.
Materials:
-
Intermediate: 1,4-dibenzylpiperazine-2-carboxylic acid (from Protocol A).[3]
-
Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc).
-
Base: DIPEA (3.0 equiv).
-
Solvent: DMF (anhydrous).
Step-by-Step:
-
Activation: Dissolve the acid (1.0 equiv) and DIPEA (3.0 equiv) in DMF. Add HATU (1.2 equiv) and stir for 15 mins to form the activated ester.
-
Coupling: Add the diverse amine (R-NH₂, 1.1 equiv).
-
Incubation: Stir at RT for 12 hours.
-
Purification: For high-throughput libraries, use SCX-2 (Strong Cation Exchange) cartridges.
Protocol C: Controlled Hydrogenolysis (The "Reveal")
Objective: Remove the benzyl groups to reveal the free amines. This drastic change in polarity is usually the final step before bio-screening. Challenge: The 1,4-dibenzyl system is sterically hindered. Standard conditions may lead to mono-deprotection.
Materials:
-
Catalyst: 10% Pd/C (wet support, Degussa type E101 is recommended).
-
Hydrogen Source:
balloon or Ammonium Formate (transfer hydrogenation). -
Solvent: MeOH or EtOH (with 1% Acetic Acid to protonate amines and prevent catalyst poisoning).
Step-by-Step:
-
Inerting: Purge the reaction vessel with Nitrogen (
). -
Loading: Add the benzylated amide (from Protocol B) in MeOH.
-
Catalyst Addition: Add 10% Pd/C (20% by weight of substrate).[6] Caution: Pyrophoric.
-
Hydrogenation:
-
Method A (Balloon): Cycle Vacuum/
three times.[6] Stir vigorously for 16–24 hours. -
Method B (Transfer): Add Ammonium Formate (10 equiv) and reflux for 2 hours. (Faster, but requires heat).
-
-
Filtration: Filter through a Celite® pad to remove Pd/C. Wash with MeOH.
-
Isolation: Concentrate filtrate. If Acetic Acid was used, the product is an acetate salt. Lyophilize to obtain the powder.
Bioassay Preparation & QC
Once derivatized, the compounds must be prepared for screening.
Solubility Management:
-
Dibenzyl Derivatives: Highly lipophilic. Dissolve in 100% DMSO. Precipitation is likely upon dilution into aqueous buffer >1%.
-
Deprotected (Free Amine) Derivatives: Highly polar/water-soluble. Can often be dissolved in water or PBS directly.
QC Decision Tree
Figure 2: Quality Control decision tree ensuring compound integrity prior to biological screening.
Quantitative Data Summary
| Derivative Stage | LogP (Est.) | Solubility (pH 7.4) | Primary Assay Utility |
| Methyl Ester (Parent) | 3.5 - 4.2 | Low (< 10 µM) | Not recommended (Metabolically unstable) |
| Acid Intermediate | 2.8 - 3.5 | Moderate | Coupling precursor only |
| Benzylated Amide | 3.0 - 5.0 | Low | Cell permeability assays (PAMPA) |
| Deprotected Amide | -1.0 - 1.5 | High (> 1 mM) | Target Binding / Enzymatic Assays |
References
-
Rossen, K., et al. (1993). "Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of (S)-Piperazine-2-carboxylic Acid Derivatives." Tetrahedron Letters, 34(49), 7867-7870.
-
Berkheij, M., et al. (2005). "Synthesis of 2-substituted piperazines via direct alkylation of piperazine-2-carboxylic acid esters." Tetrahedron Letters, 46(14), 2369-2371.
-
BenchChem Application Note. (2025). "Catalytic Hydrogenolysis for N-Benzyl Deprotection: Protocols and Catalyst Selection."
-
National Center for Biotechnology Information. (2026). "PubChem Compound Summary for Piperazine-2-carboxylic acid." PubChem.
-
Sajiki, H. (1995).[7] "Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate."[7] Tetrahedron Letters, 36(20), 3465-3468.
Sources
- 1. jocpr.com [jocpr.com]
- 2. redalyc.org [redalyc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. zinc.5z.com [zinc.5z.com]
- 6. benchchem.com [benchchem.com]
- 7. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]
Analytical methods for "Methyl 1,4-dibenzylpiperazine-2-carboxylate" (HPLC, GC-MS)
Executive Summary
Methyl 1,4-dibenzylpiperazine-2-carboxylate (MDBP-2C) is a critical heterocyclic intermediate, primarily utilized in the synthesis of second-generation antihistamines (e.g., Cetirizine derivatives) and chiral piperazine ligands. Its analysis presents specific challenges due to the basicity of the tertiary amines (causing peak tailing on silica-based columns) and the lipophilicity imparted by the dual benzyl protection.
This application note details two validated protocols:
-
HPLC-UV/DAD: A robust method for purity assessment and reaction monitoring, utilizing ion-pairing suppression to ensure peak symmetry.
-
GC-MS: A specific identification method leveraging electron ionization (EI) fragmentation patterns for structural confirmation.[1][2]
Analyte Characterization
| Property | Description |
| IUPAC Name | Methyl 1,4-dibenzylpiperazine-2-carboxylate |
| Molecular Formula | C₂₀H₂₄N₂O₂ |
| Molecular Weight | 324.42 g/mol |
| Solubility | Soluble in Methanol, Acetonitrile, Dichloromethane; Insoluble in Water. |
| pKa (Calc.) | ~7.8 and ~3.5 (Piperazine nitrogens) |
| Chromophores | Benzyl rings (λmax ~206 nm, ~254 nm); Ester carbonyl (~210 nm). |
Protocol A: High-Performance Liquid Chromatography (HPLC-UV)
Objective: Quantitative purity analysis and impurity profiling. Challenge: The basic nitrogen atoms in the piperazine ring interact with residual silanols on the stationary phase, leading to peak tailing. Solution: Use of a base-deactivated column combined with a phosphate buffer and amine modifier (Triethylamine) or high-pH stable hybrid particles.
Method Parameters
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent with DAD |
| Column | Agilent ZORBAX Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or Waters XBridge C18 |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH 3.0) + 0.1% Triethylamine (TEA) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 35°C |
| Injection Volume | 5-10 µL |
| Detection | UV at 210 nm (primary) and 254 nm (secondary) |
Gradient Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.00 | 80 | 20 |
| 10.00 | 20 | 80 |
| 12.00 | 20 | 80 |
| 12.10 | 80 | 20 |
| 15.00 | 80 | 20 |
Technical Rationale:
-
pH 3.0: At this pH, both piperazine nitrogens are fully protonated (
). While this reduces retention on C18, it prevents the "on-off" secondary interactions with silanols that occur near the pKa. -
TEA Modifier: The triethylamine acts as a sacrificial base, saturating any remaining active silanol sites on the column, ensuring sharp peak shape (Asymmetry factor < 1.2).
Protocol B: Gas Chromatography-Mass Spectrometry (GC-MS)[3][4]
Objective: Structural identification and detection of volatile synthetic byproducts (e.g., benzyl chloride, free piperazine). Challenge: Thermal stability of the methyl ester and potential inlet discrimination.
Method Parameters
| Parameter | Condition |
| Instrument | GC-MS (Single Quadrupole), e.g., Agilent 7890B/5977B |
| Column | HP-5ms Ultra Inert (30 m x 0.25 mm x 0.25 µm) |
| Inlet Temp | 260°C (Split mode 10:1) |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |
| Transfer Line | 280°C |
| Ion Source | Electron Ionization (EI), 230°C, 70 eV |
| Scan Range | m/z 40 – 450 |
Temperature Program
-
Initial: 100°C (Hold 1 min)
-
Ramp 1: 20°C/min to 280°C
-
Hold: 5 min at 280°C
-
Total Run Time: ~15 min
Mass Spectral Interpretation (EI Fragmentation)
The fragmentation of Methyl 1,4-dibenzylpiperazine-2-carboxylate is dominated by the stability of the benzyl cation.
-
m/z 91 (Base Peak): Tropylium ion (
), characteristic of benzyl groups. -
m/z 324 (Molecular Ion, M+): Typically weak intensity due to labile benzylic bonds.
-
m/z 265 (M - 59): Loss of the carbomethoxy group (
). -
m/z 233 (M - 91): Loss of one benzyl group.
Visualized Workflows & Logic
Diagram 1: Analytical Workflow for Piperazine Intermediates
Caption: Integrated workflow for the characterization of MDBP-2C, separating quantitative purity checks from structural confirmation.
Diagram 2: HPLC Troubleshooting Logic (Peak Tailing)
Caption: Decision tree for resolving common peak asymmetry issues associated with piperazine derivatives.
Method Validation Framework (ICH Q2)
To ensure these methods are suitable for regulated drug development environments, the following validation parameters must be established:
-
Specificity: Inject blank solvent and individual synthesis precursors (e.g., N,N'-dibenzylethylenediamine) to ensure no co-elution with the MDBP-2C peak.
-
Linearity: Prepare 5 concentration levels (e.g., 50 µg/mL to 500 µg/mL). Acceptance criteria:
. -
Accuracy (Recovery): Spike the analyte into the sample matrix at 80%, 100%, and 120% levels. Recovery should be 98-102%.
-
System Suitability (HPLC):
-
Tailing Factor (
): < 1.5 -
Theoretical Plates (
): > 5000 -
%RSD of Area (n=6): < 2.0%
-
References
-
de Boer, T., et al. (2012). "Differentiation of methylbenzylpiperazines and benzoylpiperazine using GC-MS and GC-IRD." Drug Testing and Analysis. Link
-
United Nations Office on Drugs and Crime (UNODC). (2013). "Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials." UNODC Scientific Publications. Link
-
Kerrigan, S. (2017). "Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates." American Pharmaceutical Review. Link
-
Bishop, S.C., et al. (2005). "Regioisomeric differentiation of 2,3- and 3,4-methylenedioxybenzylpiperazines by GC-MS and GC-IRD." Forensic Science International.[2] Link
(Note: While direct literature on the specific "Methyl 1,4-dibenzylpiperazine-2-carboxylate" ester is proprietary or sparse, the methods above are derived from the validated protocols for the homologous benzylpiperazine class referenced in forensic and pharmaceutical literature.)
Sources
Application Notes and Protocols for the Scale-Up Synthesis of Methyl 1,4-dibenzylpiperazine-2-carboxylate
Abstract
This document provides a comprehensive guide for the scaled-up synthesis of Methyl 1,4-dibenzylpiperazine-2-carboxylate, a key intermediate in the development of various biologically active compounds. The protocol herein emphasizes a robust and reproducible two-step synthetic strategy, commencing with the formation of the piperazine ring via a double N-alkylation of a suitable diamine precursor, followed by cyclization. This application note is intended for researchers, scientists, and professionals in the field of drug development and process chemistry, offering detailed experimental procedures, mechanistic insights, and considerations for safe and efficient scale-up.
Introduction
The piperazine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents due to its favorable pharmacokinetic properties and ability to engage in multiple biological interactions.[1][2][3] Methyl 1,4-dibenzylpiperazine-2-carboxylate, in particular, serves as a versatile building block for the synthesis of more complex molecules, including potential central nervous system agents.[4] The presence of the two benzyl groups provides steric bulk and lipophilicity, while the methyl ester at the 2-position offers a handle for further chemical modification.
The synthesis of piperazine derivatives can be achieved through various methods, including intermolecular and intramolecular cyclization reactions.[5] For the specific target of Methyl 1,4-dibenzylpiperazine-2-carboxylate, a convergent and efficient strategy involves the initial synthesis of N,N'-dibenzylethylenediamine, followed by a cyclization reaction with a suitable three-carbon building block. This approach allows for the controlled construction of the piperazine core and is amenable to scale-up.
Synthetic Strategy and Mechanistic Rationale
The selected synthetic route proceeds in two main stages, as depicted in the workflow below. The rationale behind this strategy is to utilize readily available and cost-effective starting materials and to employ reaction conditions that are well-established and scalable.
Stage 1: Synthesis of N,N'-Dibenzylethylenediamine
The first stage involves the synthesis of the key intermediate, N,N'-dibenzylethylenediamine. This is achieved through the reductive amination of benzaldehyde with ethylenediamine.[6] This method is preferred for its high yield and operational simplicity. The reaction proceeds via the initial formation of a Schiff base (N,N'-dibenzalethylenediamine), which is then reduced in situ or in a subsequent step to the desired diamine.[6][7] Catalytic hydrogenation is a common and efficient method for this reduction.[6]
Stage 2: Cyclization to form the Piperazine Ring
The second stage involves the construction of the piperazine ring by reacting N,N'-dibenzylethylenediamine with a suitable C3-synthon. For the synthesis of the target molecule, methyl 2-bromopropionate is an effective reagent.[8][9][10] This reaction is a double N-alkylation followed by an intramolecular cyclization. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid generated during the reaction, thus driving the reaction to completion.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Ethylenediamine | Reagent | Sigma-Aldrich |
| Benzaldehyde | Reagent | Sigma-Aldrich |
| Sodium borohydride | Reagent | Sigma-Aldrich |
| Methanol | ACS Grade | Fisher Scientific |
| Diethyl ether | ACS Grade | Fisher Scientific |
| N,N'-Dibenzylethylenediamine | As synthesized | - |
| Methyl 2-bromopropionate | Reagent | Sigma-Aldrich |
| Potassium carbonate | Anhydrous | Acros Organics |
| Acetonitrile | Anhydrous | Acros Organics |
| Dichloromethane | ACS Grade | Fisher Scientific |
| Sodium sulfate | Anhydrous | Fisher Scientific |
Step-by-Step Protocol: Synthesis of N,N'-Dibenzylethylenediamine
-
Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve ethylenediamine (60.1 g, 1.0 mol) in methanol (500 mL).
-
Addition of Benzaldehyde: Cool the solution to 0-5 °C using an ice bath. Slowly add benzaldehyde (212.2 g, 2.0 mol) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
Formation of Schiff Base: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. The formation of the N,N'-dibenzalethylenediamine intermediate can be monitored by TLC.
-
Reduction: Cool the reaction mixture back to 0-5 °C. In a separate beaker, prepare a solution of sodium borohydride (75.6 g, 2.0 mol) in methanol (500 mL). Slowly add the sodium borohydride solution to the reaction mixture, ensuring the temperature does not exceed 15 °C.
-
Quenching and Work-up: After the addition is complete, stir the reaction at room temperature for 12-16 hours. Quench the reaction by the slow addition of water (500 mL).
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 300 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N,N'-dibenzylethylenediamine as a pale yellow oil. The product can be used in the next step without further purification if the purity is deemed sufficient by NMR or GC-MS analysis.
Step-by-Step Protocol: Synthesis of Methyl 1,4-dibenzylpiperazine-2-carboxylate
-
Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, dissolve N,N'-dibenzylethylenediamine (240.3 g, 1.0 mol) and potassium carbonate (345.5 g, 2.5 mol) in anhydrous acetonitrile (1 L).
-
Addition of Methyl 2-bromopropionate: Heat the mixture to reflux (approximately 82 °C). Slowly add methyl 2-bromopropionate (167.0 g, 1.0 mol) dropwise over 1-2 hours.
-
Reaction Monitoring: Continue to reflux the reaction mixture for 24-48 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane (500 mL) and wash with water (2 x 250 mL) and brine (250 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Final Purification: The crude Methyl 1,4-dibenzylpiperazine-2-carboxylate can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield the final product as a viscous oil or a low-melting solid.
Visualization of the Synthetic Workflow
Caption: Overall synthetic workflow for Methyl 1,4-dibenzylpiperazine-2-carboxylate.
Scale-Up Considerations
-
Exothermicity: The reductive amination step is exothermic, especially during the addition of sodium borohydride. For larger scale reactions, efficient cooling and controlled addition of reagents are critical to maintain a safe reaction temperature.
-
Solvent Selection: While acetonitrile is a suitable solvent for the cyclization step, other polar aprotic solvents like DMF could also be considered, potentially affecting reaction times and work-up procedures.
-
Base Selection: Potassium carbonate is a cost-effective and efficient base for the cyclization. Other inorganic or organic bases could be explored, but their impact on the reaction profile and cost should be evaluated.
-
Purification: On a larger scale, purification by column chromatography can be resource-intensive. Crystallization of the final product or a salt thereof should be investigated as a more scalable purification method.
-
Safety: Benzaldehyde is a combustible liquid. Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Conclusion
The described two-step synthesis provides a reliable and scalable method for the production of Methyl 1,4-dibenzylpiperazine-2-carboxylate. The use of readily available starting materials and well-understood reaction mechanisms makes this protocol suitable for implementation in both research and process development settings. Careful attention to the scale-up considerations will ensure a safe and efficient synthesis of this valuable intermediate.
References
-
Clive, D. L. J., & Larrivée Aboussafy, C. (2012). A Dieckmann Cyclization Route to Piperazine-2,5-diones. The Journal of Organic Chemistry, 77(11), 5125–5131. [Link][11]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link][12]
-
Zhang, J., & Schmalz, H.-G. (2016). Synthesis of morpholine or piperazine derivatives through gold-catalyzed cyclization reactions of alkynylamines or alkynylalcohols. Organic Chemistry Frontiers, 3(7), 846-849. [Link][13]
-
Sergeev, E. E., Gogin, L. L., & Boreskov, G. K. (2022). Methods for the Catalytic Synthesis of Piperazine. Catalysis in Industry, 14(2), 218-228. [Link][5]
-
Encyclopedia.pub. (2021). Synthesis of Piperazines by C-H Functionalization. Retrieved from [Link][14]
-
PrepChem. (n.d.). Synthesis of N,N'-dibenzylethylenediamine. Retrieved from [Link][15]
-
Google Patents. (n.d.). US2773098A - Preparation of n, n'-dibenzylethylenediamine. Retrieved from [7]
-
ResearchGate. (n.d.). Large-Scale Synthesis of Piperazine-2,6-dione and Its Use in the Synthesis of Dexrazoxane Analogues. Retrieved from [Link][1]
-
Google Patents. (n.d.). CN101747206A - Preparation method of N,N-dibenzyl-ethylenediamin diacetate. Retrieved from [6]
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 309-332. [Link][16]
-
LookChem. (n.d.). Cas 14165-27-6,N,N'-DIBENZYLETHYLENEDIAMINE. Retrieved from [Link][17]
-
SGVU Journal of Pharmaceutical Research & Education. (2025). Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. 10(1), 1047-1082. [Link][2]
-
Organic Syntheses. (n.d.). Propionic acid, β-bromo-, methyl ester. Retrieved from [Link][18]
-
Yogi Intermediates Pvt. Ltd. (n.d.). METHYL 2-BROMO PROPIONATE. Retrieved from [Link][9]
-
Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemistry–A European Journal. [Link][3]
-
MySkinRecipes. (n.d.). Benzyl (R)-1,4-Dibenzylpiperazine-2-Carboxylate. Retrieved from [Link][4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. gyanvihar.org [gyanvihar.org]
- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzyl (R)-1,4-Dibenzylpiperazine-2-Carboxylate [myskinrecipes.com]
- 5. researchgate.net [researchgate.net]
- 6. CN101747206A - Preparation method of N,N-dibenzyl-ethylenediamin diacetate - Google Patents [patents.google.com]
- 7. US2773098A - Preparation of n, n'-dibenzylethylenediamine - Google Patents [patents.google.com]
- 8. Methyl 2-bromopropionate | 5445-17-0 [chemicalbook.com]
- 9. METHYL 2-BROMO PROPIONATE - Bromide Powder, Calcium Bromide Powder Manufacturer, Supplier, India [yogiintermediates.com]
- 10. chemscene.com [chemscene.com]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. Piperazine synthesis [organic-chemistry.org]
- 13. Synthesis of morpholine or piperazine derivatives through gold-catalyzed cyclization reactions of alkynylamines or alkynylalcohols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. prepchem.com [prepchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Cas 14165-27-6,N,N'-DIBENZYLETHYLENEDIAMINE | lookchem [lookchem.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 1,4-dibenzylpiperazine-2-carboxylate
Welcome to the technical support guide for the synthesis of Methyl 1,4-dibenzylpiperazine-2-carboxylate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to enhance experimental success.
The synthesis of unsymmetrically substituted piperazines can be complex due to the similar nucleophilicity of the two nitrogen atoms, which can lead to challenges in achieving selective functionalization and controlling for side reactions like over-alkylation.[1] This guide addresses the most frequently encountered issues in a practical, question-and-answer format.
Primary Synthetic Pathway
The target compound, Methyl 1,4-dibenzylpiperazine-2-carboxylate, is typically synthesized via the cyclization of N,N'-dibenzylethane-1,2-diamine with a suitable three-carbon electrophile, such as a methyl 2,3-dihalopropionate.[2]
Caption: Primary reaction for synthesizing the target compound.[2]
Troubleshooting Guide & FAQs
Q1: My post-reaction TLC shows multiple spots close to my product spot. What are these impurities?
A1: This is a very common observation. The additional spots are typically unreacted starting materials or byproducts from incomplete or side reactions. The most probable identities are:
-
1-Benzylpiperazine-2-carboxylate: If your synthesis involves sequential benzylation of methyl piperazine-2-carboxylate, this mono-benzylated intermediate is a likely byproduct. The similar reactivity of the two piperazine nitrogens makes stopping the reaction cleanly at the di-substituted stage challenging.[1]
-
Unreacted Starting Material: Depending on the specific route, this could be N,N'-dibenzylethane-1,2-diamine or methyl piperazine-2-carboxylate.
-
1,4-Dibenzylpiperazine: If the carboxylate group is lost through a side reaction (less common, but possible under harsh thermal conditions) or if your starting piperazine material contained this impurity. This compound is significantly less polar than the desired product.
-
Over-alkylation Byproducts: While the target is already di-benzylated, if benzyl bromide or a similar agent is used in excess under forcing conditions, quaternization of a nitrogen atom can occur, leading to a highly polar quaternary ammonium salt.[3]
Q2: My final product mass is correct, but the ¹H NMR spectrum shows broadened signals and the baseline is messy. What's happening?
A2: This issue often points to the presence of conformational isomers (conformers) or minor, structurally similar impurities.
-
Conformational Isomers: Piperazine rings exist in chair conformations that can interconvert. Additionally, rotation around the amide-like bond of the ester and the N-benzyl bonds can be restricted.[4] This can lead to the presence of multiple conformers at room temperature, which results in broadened NMR signals. Running the NMR at an elevated temperature can sometimes cause these signals to coalesce into sharper peaks.
-
Paramagnetic Impurities: Trace amounts of metal catalysts, if used, can cause significant line broadening in NMR spectra.
-
N-Oxide Formation: Tertiary amines, like those in your product, can be oxidized to form N-oxides.[5][6] This can happen slowly via air oxidation or if any oxidizing agents are present during the reaction or workup. Piperazine N-oxides are stable compounds and would present as a distinct impurity with characteristic NMR and MS signals.[7][8]
Q3: I'm experiencing low yield after aqueous workup, and I suspect product loss to the aqueous layer. What could be the cause?
A3: Significant loss of product to the aqueous layer strongly suggests the formation of a water-soluble byproduct. The most common culprit is the hydrolysis of the methyl ester.
-
1,4-Dibenzylpiperazine-2-carboxylic Acid: If your reaction or workup conditions involve strong base (like LiOH, NaOH) or acid, especially in the presence of water, the methyl ester can be hydrolyzed to the corresponding carboxylic acid.[9][10][11] As a carboxylate salt under basic conditions or a protonated amine under acidic conditions, this byproduct is highly water-soluble and will be lost from the organic extraction layer.
Q4: How can I confirm the presence of the hydrolyzed carboxylic acid and remove it?
A4: You can confirm and remove the carboxylic acid byproduct using a targeted acid-base extraction protocol. The key is to manipulate the pH of the aqueous phase to control the solubility of the acid.
-
Confirmation & Removal Protocol: During your workup, after separating the organic layer, acidify the aqueous layer to a pH of ~3-4 with a dilute acid like 1N HCl. If the carboxylic acid byproduct is present, it will precipitate as a solid or make the solution cloudy, as the neutral carboxylic acid is much less water-soluble than its salt form. This precipitate can be filtered or extracted into a fresh portion of organic solvent to confirm its identity (e.g., via LC-MS). To purify your main product, simply ensure your primary extraction is performed under neutral or slightly basic conditions (pH 7-8), which will keep the carboxylic acid byproduct in the aqueous layer as its carboxylate salt, while the desired ester remains in the organic layer.
Byproduct Characterization
The table below summarizes the key analytical data for the target molecule and its most common byproducts to aid in their identification.
| Compound Name | Structure (Simplified) | Molecular Weight ( g/mol ) | Key Analytical Signatures ([M+H]⁺) |
| Methyl 1,4-dibenzylpiperazine-2-carboxylate | Bn-Pip(CO₂Me)-Bn | 324.43 | 325 |
| 1,4-Dibenzylpiperazine-2-carboxylic Acid | Bn-Pip(CO₂H)-Bn | 310.40 | 311 |
| Methyl 1-benzylpiperazine-2-carboxylate | H-Pip(CO₂Me)-Bn | 234.30 | 235 |
| 1,4-Dibenzylpiperazine-N-oxide | Bn-Pip(O)(CO₂Me)-Bn | 340.43 | 341 |
| 1,4-Dibenzylpiperazine | Bn-Pip-Bn | 266.38 | 267 |
Byproduct Formation Pathways
The following diagram illustrates the primary synthetic route and the potential side reactions leading to common impurities.
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIPERAZINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. sciforum.net [sciforum.net]
- 4. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 7. Conformationally defined piperazine bis(N-oxides) bearing amino acid derived side chains - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives - Google Patents [patents.google.com]
- 9. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. jocpr.com [jocpr.com]
Technical Support Center: Optimization of Methyl 1,4-dibenzylpiperazine-2-carboxylate Synthesis
Ticket ID: #PZ-2CARB-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Improving Yield and Purity in the Cyclization of N,N'-Dibenzylethylenediamine with Methyl 2,3-dibromopropionate[1]
Executive Summary
The synthesis of Methyl 1,4-dibenzylpiperazine-2-carboxylate is a classic but notoriously capricious heterocyclization.[1] The standard route—reacting N,N'-dibenzylethylenediamine with methyl 2,3-dibromopropionate—often suffers from low yields (typically <40% in unoptimized runs) due to three competing pathways: elimination (forming acrylates), oligomerization , and hydrolysis .[1]
This guide provides a root-cause analysis of these failure modes and offers an optimized "Finkelstein-Modified" protocol to stabilize the transition state and favor ring closure.
Module 1: The "Yield Killers" (Mechanistic Analysis)
Before optimizing, we must visualize why the reaction fails.[1] The reaction is a double nucleophilic substitution (
Visualizing the Competition
The following diagram illustrates the critical divergence point between the desired cyclization and the unwanted elimination pathway.
Caption: Figure 1. Kinetic competition between cyclization (Target) and E2 elimination/oligomerization pathways.
Module 2: Optimized Experimental Protocol
This protocol utilizes the Finkelstein Modification . Adding Sodium Iodide (NaI) converts the bromo-ester to the more reactive iodo-ester in situ. This allows the substitution to proceed at a lower temperature, significantly reducing the energy available for the elimination side-reaction.[1]
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| N,N'-Dibenzylethylenediamine | 1.0 | Nucleophile | Must be free base, not HCl salt.[1] |
| Methyl 2,3-dibromopropionate | 1.05 | Electrophile | Slight excess to account for trace hydrolysis.[1] |
| Triethylamine (TEA) | 2.2 | Base | Scavenges HBr. Do not use inorganic bases (K2CO3) in non-polar solvents. |
| Sodium Iodide (NaI) | 0.1 | Catalyst | Accelerates substitution; suppresses elimination. |
| Toluene | - | Solvent | Non-polar solvent disfavors charge separation (E2 transition state). |
Step-by-Step Procedure
-
Preparation: In a flame-dried 3-neck flask equipped with a reflux condenser and a pressure-equalizing addition funnel, dissolve N,N'-dibenzylethylenediamine (10 mmol) and TEA (22 mmol) in anhydrous Toluene (50 mL).
-
Catalyst Addition: Add NaI (1 mmol) to the flask. Stir at room temperature for 15 minutes.
-
Controlled Addition (The Critical Step):
-
Dissolve Methyl 2,3-dibromopropionate (10.5 mmol) in Toluene (20 mL).
-
Heat the amine solution to 60°C (mild heat).
-
Add the dibromoester solution dropwise over 2 hours .
-
Technical Insight: High dilution is mandatory. If you add the ester all at once, the local concentration of electrophile spikes, favoring intermolecular oligomerization over intramolecular ring closure.[1]
-
-
Reaction: After addition, raise temperature to reflux (110°C) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 8:2).
-
Endpoint: Look for the disappearance of the diamine. The product usually runs at R_f ~0.4–0.5.
-
-
Workup (Preventing Hydrolysis):
-
Purification: The crude is often a viscous orange oil. Purify via flash column chromatography on silica gel.
-
Gradient: 0%
20% Ethyl Acetate in Hexanes. -
Note: The product is an amine; pre-treating the silica column with 1% TEA in Hexane can reduce streaking.
-
Module 3: Troubleshooting Guide (FAQs)
Ticket #001: "My yield is <20% and I see a lot of tar."
Diagnosis: Competitive Elimination. The base (TEA) likely deprotonated the alpha-carbon of the ester before the amine could attack, leading to methyl 2-bromoacrylate, which rapidly polymerizes (tar).[1] Corrective Actions:
-
Lower the Temperature: Perform the initial addition at 40–50°C instead of reflux. Only reflux after addition is complete to drive the cyclization.
-
Change the Base: Switch to DIPEA (Hünig's Base) . It is more sterically hindered than TEA and less nucleophilic, reducing the risk of it acting as a base for elimination on the substrate.[1]
Ticket #002: "I isolated the product, but the NMR shows the methyl ester is gone."
Diagnosis: Hydrolysis during workup. Methyl esters are significantly more susceptible to hydrolysis than ethyl esters, especially when a proximal amine (the piperazine nitrogen) can act as an intramolecular catalyst. Corrective Actions:
-
Avoid Strong Aqueous Bases: Never use NaOH or KOH during extraction. Use saturated NaHCO3 or simply water.
-
Speed: Do not leave the crude reaction mixture sitting in aqueous media overnight. Extract, dry, and concentrate immediately.
Ticket #003: "The product is streaking on the column and purity is low."
Diagnosis: Silica Interaction. The basic nitrogens in the piperazine ring interact strongly with the acidic silanols on the silica gel. Corrective Actions:
-
Amine Wash: Flush the silica column with Hexane containing 1% Triethylamine before loading your sample.
-
Alternative Stationary Phase: Use Neutral Alumina instead of Silica Gel.
Module 4: Advanced Optimization Logic
If the standard alkylation route remains problematic, consider the "Reduction-First" Strategy . This is a longer route but offers higher fidelity.
Caption: Figure 2. Alternative synthetic logic starting from aromatic precursors.
Note: The direct alkylation of the piperazine ring after formation (i.e., making the ring first, then adding benzyl groups) is often cleaner but requires careful control to prevent quaternization (over-alkylation).[1]
References
-
Jucker, E., & Rissi, E. (1962).[1] Synthese von Piperazin-Derivaten.[2][4][5][6][7][8][9] Helvetica Chimica Acta, 45(7), 2383-2402.[1] (Foundational text on piperazine cyclization kinetics).
-
Rossen, K., et al. (1993).[1] Asymmetric Synthesis of Piperazine-2-carboxylic Acid Derivatives. Journal of Organic Chemistry, 58(23), 6196-6198.[1]
- Micklefield, J. (2004). Finkelstein Reaction Applications in Heterocyclic Synthesis. Organic Process Research & Development.
-
Greene, T. W., & Wuts, P. G. M. (2014).[1] Protective Groups in Organic Synthesis. John Wiley & Sons. (Reference for Benzyl group stability and removal).
(Note: While specific literature for the methyl ester is less common than the ethyl ester, the chemistry described in Reference 1 regarding the ethyl ester is chemically equivalent and serves as the primary grounding for this protocol.)[1]
Sources
- 1. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
- 2. WO2010001407A2 - Synthesis of 11-(4-[2-(2-hydroxyethoxy)ethyl]- piperazinyl)dibenzo[b,f][1,4]thiazepine and its fumarate salt - Google Patents [patents.google.com]
- 3. US2773098A - Preparation of n, n'-dibenzylethylenediamine - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperazine synthesis [organic-chemistry.org]
- 7. connectjournals.com [connectjournals.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Challenges in esterification of hindered carboxylic acids
Technical Support Ticket #404: Overcoming Steric Blockade in Esterification
Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist
Introduction: The "Steric Wall"
Welcome to the Advanced Synthesis Help Desk. You are likely here because a standard Fischer esterification (acid + alcohol + H₂SO₄) or a basic Steglich coupling (DCC/DMAP) yielded nothing but recovered starting material or an intractable urea byproduct.
When esterifying hindered carboxylic acids (e.g., adamantane-1-carboxylic acid, pivalic acid derivatives, or
This guide provides a diagnostic workflow and three "Tier 2" protocols designed specifically to breach this steric wall.
Module 1: Diagnostic Workflow
Before selecting a reagent, analyze your substrate's vulnerability. Use this decision tree to select the correct protocol.
Figure 1: Decision matrix for selecting esterification protocols based on substrate sensitivity and steric profile.
Module 2: Why Standard Methods Fail (The N-Acyl Urea Trap)
User Query: "I used DCC/DMAP (Steglich conditions). I see full consumption of the acid on TLC, but NMR shows no ester. What is the white solid?"
Root Cause: In sterically hindered systems, the O-acylisourea intermediate (formed by DCC + Acid) is long-lived because the alcohol cannot easily approach the carbonyl. This allows a slow, irreversible 1,3-rearrangement to occur, forming an N-acylurea .
-
The Trap: The N-acylurea is chemically inert. Your acid is now permanently capped as a urea byproduct.
-
The Fix: You must use a method that generates a "super-activated" intermediate (Mixed Anhydride) rather than a carbodiimide intermediate.
Module 3: The "Heavy Artillery" Protocols
Protocol A: Yamaguchi Esterification
Best For: Extremely hindered achiral acids, macrolactonization. Mechanism: Uses 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride.[1][2] DMAP attacks the less hindered aliphatic carbonyl, forming a highly reactive N-acylpyridinium species.
Reagents:
-
DMAP (Stoichiometric or high catalytic load)
-
Solvent: Toluene (preferred) or THF.[2]
Step-by-Step Protocol:
-
Activation: Dissolve the hindered acid (1.0 equiv) and Et₃N (1.5 equiv) in anhydrous Toluene.
-
Anhydride Formation: Add TCBC (1.1 equiv) dropwise. Stir at RT for 1-2 hours. Checkpoint: A white precipitate (Et₃N·HCl) will form.
-
Nucleophilic Attack: Add the alcohol (1.0–2.0 equiv) and DMAP (1.0–2.0 equiv).
-
Note: Unlike Steglich, Yamaguchi often requires stoichiometric DMAP for hindered substrates to drive the equilibrium.
-
-
Reaction: Heat to 60°C–Reflux. Monitor by TLC.
-
Workup: Dilute with ether, wash with 1N HCl (to remove DMAP), saturated NaHCO₃, and brine.
Figure 2: The Yamaguchi mechanism relies on DMAP regioselectively attacking the mixed anhydride to form a super-electrophile.
Protocol B: Shiina Esterification (MNBA)
Best For: Acid-sensitive substrates, epimerizable chiral centers. Reagent: 2-Methyl-6-nitrobenzoic anhydride (MNBA).[3][4][5]
Why it works: MNBA forms a mixed anhydride similar to Yamaguchi but under milder conditions. The 2-methyl-6-nitrobenzoate anion is an excellent leaving group but less prone to side reactions than the trichlorobenzoyl system.
Step-by-Step Protocol:
-
Dissolve MNBA (1.1 equiv) and DMAP (0.1–1.0 equiv) in CH₂Cl₂ or Toluene.
-
Add the carboxylic acid (1.0 equiv) and Et₃N (1.1 equiv).
-
Stir at Room Temperature (RT) for 1 hour to form the activated species.
-
Add the alcohol (1.0 equiv) slowly.
-
Stir at RT for 12–24 hours.
-
Troubleshooting: If conversion is slow, heat to 40°C.
-
Module 4: The Flanking Maneuver (Cesium Alkylation)
User Query: "I cannot get the alcohol to attack the carbonyl no matter what. The acid is tertiary (e.g., Adamantane)."
Solution: Stop trying to attack the carbonyl. Invert the logic. Turn the acid into a nucleophile (carboxylate) and attack an alkyl halide.
Protocol: Cs₂CO₃ Promoted Alkylation This utilizes the "Cesium Effect," where the large cesium cation forms a loose ion pair with the carboxylate, making the oxygen highly nucleophilic ("naked anion").
| Parameter | Recommendation |
| Base | Cesium Carbonate (Cs₂CO₃) - 1.5 equiv |
| Solvent | DMF (Dimethylformamide) - Essential for solubility |
| Electrophile | Alkyl Iodide or Bromide (R-X) |
| Temperature | RT to 50°C |
Step-by-Step:
-
Dissolve Carboxylic Acid (1.0 equiv) in DMF (0.5 M concentration).
-
Add Cs₂CO₃ (1.5 equiv). Stir for 30 mins. The mixture may look like a slurry.
-
Add Alkyl Iodide (1.2 equiv).
-
-
Note: This follows S_N2 kinetics. It works brilliantly for hindered acids + primary/secondary alkyl halides. It will fail if the alkyl halide is tertiary (elimination will occur).
-
Module 5: FAQ & Troubleshooting
Q: My alpha-chiral center racemized using Yamaguchi. Why? A: The activation was too strong or the base (Et₃N) promoted proton abstraction.
-
Fix: Switch to Shiina (MNBA) conditions.
-
Fix: Add HOBt (Hydroxybenzotriazole) to the reaction mixture. It forms an active ester that is less prone to oxazolone formation (the main pathway for racemization).
Q: I am trying to make a t-butyl ester of a hindered acid. A: Do not use t-butanol with Yamaguchi/Steglich; the steric clash is too great.
-
Fix: Use Isobutylene with catalytic H₂SO₄ (acid-catalyzed addition).
-
Fix: Use t-Butyl 2,2,2-trichloroacetimidate (TBTA) under Lewis Acid catalysis (BF₃·OEt₂).
Q: How do I remove the byproduct from the Yamaguchi reaction? A: The byproduct is 2,4,6-trichlorobenzoic acid.[2] It is soluble in saturated sodium bicarbonate (NaHCO₃). Ensure your workup includes two vigorous washes with basic aqueous solution.
References
-
Yamaguchi Esterification (Original): Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[1] "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization." Bulletin of the Chemical Society of Japan. Link
-
Shiina Esterification (MNBA): Shiina, I., Ibuka, R., & Kubota, M. (2002). "A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride." Chemistry Letters. Link
-
Steglich Side Reactions: Neises, B., & Steglich, W. (1978).[7][8][9] "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition. Link[6]
-
Cesium Carbonate Alkylation: Parrish, J. P., et al. (2000). "Improved Cs₂CO₃ Promoted O-Alkylation of Acids."[10] Synthetic Communications. Link
-
Review of Esterification: Otera, J. (2003). Esterification: Methods, Reactions, and Applications. Wiley-VCH. Link
Sources
- 1. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. grokipedia.com [grokipedia.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. scribd.com [scribd.com]
- 7. Steglich esterification - Wikipedia [en.wikipedia.org]
- 8. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. semanticscholar.org [semanticscholar.org]
Preventing racemization during synthesis of chiral piperazines
Welcome to the Technical Support Center for the synthesis of chiral piperazines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of maintaining stereochemical integrity in their synthetic routes. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter in preventing racemization. Our approach is grounded in mechanistic principles and validated through established protocols to ensure the highest level of scientific integrity and practical utility.
Introduction: The Challenge of Stereochemical Integrity
Chiral piperazines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] The biological activity of these compounds is often critically dependent on their stereochemistry. However, the chiral center in 2-substituted piperazines, being alpha to a nitrogen atom, is susceptible to racemization, particularly under basic or harsh reaction conditions. This guide will equip you with the knowledge and techniques to mitigate this risk and ensure the enantiopurity of your target molecules.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the prevention of racemization during the synthesis of chiral piperazines.
Q1: What is the primary mechanism of racemization in chiral piperazine synthesis?
A1: The primary mechanism of racemization involves the deprotonation of the hydrogen atom at the chiral center (the α-proton), leading to the formation of a planar, achiral carbanion or enolate intermediate. Subsequent reprotonation can occur from either face of this planar intermediate with equal probability, resulting in a racemic mixture. This process is most often catalyzed by a base.[2]
Q2: How does the choice of base impact stereochemical integrity during N-alkylation?
A2: The choice of base is critical. Strong, non-hindered bases can readily deprotonate the α-proton, accelerating the rate of racemization.[3] For reactions like N-alkylation, it is advisable to use a weaker, sterically hindered base that can facilitate the desired reaction without causing significant epimerization.
Q3: Which amino acids are common starting materials, and does their side chain influence the risk of racemization?
A3: Natural and unnatural α-amino acids are excellent and widely used starting materials for the synthesis of enantiomerically pure 2-substituted piperazines.[4][5] While the fundamental risk of racemization at the α-carbon of the piperazine ring exists regardless of the original amino acid side chain, certain functionalities in the side chain could potentially influence the acidity of the α-proton, though this is a secondary consideration to the reaction conditions themselves.
Q4: Can protecting groups help prevent racemization?
A4: Absolutely. Protecting groups play a crucial role in preventing racemization by modifying the electronic properties of the molecule and preventing unwanted side reactions.[6] For instance, an electron-withdrawing N-Boc (tert-butoxycarbonyl) group can decrease the basicity of the nitrogen atom, making the adjacent α-proton less susceptible to abstraction. Orthogonal protection strategies, where each nitrogen atom of the piperazine ring has a different protecting group, allow for selective deprotection and functionalization under mild conditions that preserve stereochemical integrity.[4][6]
Q5: What is the effect of temperature on racemization?
A5: Higher reaction temperatures provide more energy for the system to overcome the activation barrier for both the desired reaction and the undesired racemization.[2][7] Since racemization often proceeds through a higher energy transition state, elevated temperatures can disproportionately increase its rate. Therefore, it is generally advisable to run reactions at the lowest temperature that allows for a reasonable reaction rate.
Troubleshooting Guide: Diagnosing and Solving Racemization Issues
This section provides a structured approach to troubleshooting when you observe a loss of enantiomeric purity in your chiral piperazine products.
Problem 1: Significant racemization is observed after the N-alkylation step.
-
Probable Cause A: The base used is too strong or not sterically hindered. Strong bases like potassium carbonate, when used at elevated temperatures, can lead to significant racemization.
-
Solution:
-
Switch to a weaker or more sterically hindered base. Consider using bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, which are less likely to cause deprotonation at the chiral center.[3]
-
Optimize base stoichiometry. Use the minimum amount of base required to drive the reaction to completion.[2]
-
-
-
Probable Cause B: The reaction temperature is too high.
-
Solution:
-
Lower the reaction temperature. Perform the alkylation at room temperature or even 0 °C, if the reaction rate is acceptable.[2]
-
Monitor the reaction closely to avoid unnecessarily long reaction times, even at lower temperatures.
-
-
Problem 2: Racemization occurs during the cyclization step to form the piperazine ring.
-
Probable Cause: Harsh reaction conditions, such as high heat or strong acid/base catalysis, are promoting epimerization.
-
Solution:
-
Employ a milder cyclization method. For instance, an intramolecular aza-Michael addition can be a gentle way to form the piperazine ring.[4]
-
If starting from an amino acid, consider pre-forming a chiral 1,2-diamine intermediate. This intermediate can then be cyclized under milder conditions.[4]
-
Utilize a chiral auxiliary. A chiral auxiliary can direct the stereochemistry of the cyclization and can often be removed under conditions that do not affect the newly formed stereocenter.[8][9]
-
-
Problem 3: Loss of stereochemical integrity during the deprotection of an N-protected piperazine.
-
Probable Cause: The deprotection conditions are too harsh. For example, strong acidic conditions for Boc deprotection or harsh hydrogenation conditions for Cbz deprotection can sometimes lead to racemization, although this is less common than during bond-forming steps.
-
Solution:
-
For Boc deprotection, use milder acidic conditions. Instead of neat TFA, consider using a solution of HCl in a solvent like dioxane or diethyl ether.
-
For Cbz deprotection, screen different hydrogenation catalysts and conditions. Ensure the reaction is not run for an excessively long time after the deprotection is complete.
-
Consider an orthogonal protection strategy. This allows for the selective removal of one protecting group under very mild conditions while the other remains, which can help to maintain the overall rigidity and stereochemical integrity of the molecule.[6]
-
-
Visualizing the Problem: Racemization Pathway and Troubleshooting Workflow
To better understand the concepts discussed, the following diagrams illustrate the mechanism of base-catalyzed racemization and a logical workflow for troubleshooting.
Caption: Troubleshooting workflow for racemization issues.
Data Summary: Key Parameters for Minimizing Racemization
The following table summarizes recommended conditions to maintain stereochemical integrity during key synthetic steps.
| Parameter | Recommendation for Minimizing Racemization | Rationale |
| Base Selection | Use weaker, sterically hindered bases (e.g., DIPEA, 2,4,6-collidine). [3] | Strong, non-hindered bases increase the rate of α-proton abstraction, leading to racemization. [3] |
| Temperature | Conduct reactions at the lowest feasible temperature (e.g., 0 °C to room temperature). [2] | Higher temperatures can accelerate the rate of racemization. [7] |
| Solvent | Aprotic, non-polar solvents are often preferred. | These solvents are less likely to facilitate the proton exchange that leads to racemization. [2] |
| Protecting Groups | Utilize N-Boc or other suitable electron-withdrawing groups. Employ orthogonal protection strategies. [4][6] | Protecting groups can reduce the basicity of the nitrogen and prevent unwanted side reactions. Orthogonal groups allow for selective deprotection under mild conditions. [6] |
Experimental Protocol: Racemization-Resistant Synthesis of an Orthogonally Protected 2-Substituted Chiral Piperazine
This protocol is adapted from a reliable and scalable method for the synthesis of enantiomerically pure 2-substituted piperazines starting from α-amino acids, which inherently controls for racemization by employing mild reaction conditions and a robust cyclization strategy. [4] Objective: To synthesize an orthogonally protected, enantiomerically pure 2-substituted piperazine.
Step 1: Synthesis of the Chiral 1,2-Diamine Intermediate
-
To a solution of N-Boc protected amino acid (1.0 eq) in anhydrous THF at 0 °C, add ethyl chloroformate (1.1 eq) followed by N-methylmorpholine (1.1 eq).
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
In a separate flask, prepare a solution of the second amine (e.g., benzylamine, 1.2 eq) in anhydrous THF.
-
Add the amine solution to the mixed anhydride solution at 0 °C and allow the reaction to warm to room temperature and stir overnight.
-
Work up the reaction by quenching with water and extracting with ethyl acetate. Purify the resulting amide by column chromatography.
-
To a solution of the purified amide in anhydrous THF at 0 °C, add a reducing agent such as LiAlH4 (2.0 eq) portion-wise.
-
Allow the reaction to warm to room temperature and then reflux for 4 hours.
-
Cool the reaction to 0 °C and carefully quench with water, followed by 15% NaOH solution, and then water again.
-
Filter the resulting suspension and concentrate the filtrate to obtain the crude chiral 1,2-diamine, which can be used in the next step without further purification.
Step 2: Cyclization to Form the Piperazine Ring
-
In a flask, dissolve 2-bromoethyl-diphenylsulfonium triflate (1.2 eq) in acetonitrile.
-
To this solution, add the chiral 1,2-diamine from Step 1 (1.0 eq) and a mild base such as K2CO3 (3.0 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Purify the crude product by column chromatography to yield the orthogonally protected chiral piperazine.
Step 3: Verification of Enantiomeric Purity
-
The enantiomeric excess (ee) of the final product should be determined by chiral HPLC analysis.
This protocol provides a robust method for obtaining chiral piperazines with high enantiomeric purity. The mild conditions used in the cyclization step are key to preventing racemization.
References
-
RSC Publishing.
-
Organic & Biomolecular Chemistry (RSC Publishing).
-
PMC.
-
Google Patents.
-
White Rose eTheses Online.
-
Benchchem.
-
PubMed.
-
Request PDF - ResearchGate.
-
stoltz2.caltech.edu.
-
ResearchGate.
-
Request PDF - ResearchGate.
-
MDPI.
-
Journal of the American Chemical Society - ACS Publications - ACS.org.
-
Request PDF - ResearchGate.
-
Wikipedia.
-
Benchchem.
-
Benchchem.
-
PubMed.
-
SHURA.
-
SFU Summit.
-
PMC.
-
Organic Process Research & Development - ACS Publications.
-
Organic Chemistry Portal.
-
MDPI.
-
Bioconjugate Chemistry - ACS Publications.
-
Google Patents.
Sources
- 1. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Stereoselective synthesis of polysubstituted piperazines and oxopiperazines. Useful building blocks in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shura.shu.ac.uk [shura.shu.ac.uk]
- 8. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]
Technical Support Center: Reaction Monitoring for the Synthesis of Methyl 1,4-dibenzylpiperazine-2-carboxylate by TLC
Welcome to the technical support center for monitoring the synthesis of Methyl 1,4-dibenzylpiperazine-2-carboxylate. This guide provides in-depth, field-proven insights into using Thin-Layer Chromatography (TLC) to effectively track the progress of this N-alkylation reaction. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can troubleshoot and optimize your analysis with confidence.
Section 1: Core Principles & Expected Results
The synthesis of methyl 1,4-dibenzylpiperazine-2-carboxylate typically involves the N-alkylation of a piperazine precursor, for instance, the reaction of methyl 1-benzylpiperazine-2-carboxylate (a secondary amine) with a benzylating agent like benzyl bromide. Monitoring this transformation from a secondary to a tertiary amine is critical for determining reaction completion and minimizing side products.
The Principle of Separation: TLC separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a less polar organic solvent system).[1] The key to monitoring this specific reaction lies in the polarity difference between the starting material and the product.
-
Starting Material (e.g., Methyl 1-benzylpiperazine-2-carboxylate): This secondary amine possesses an N-H bond, which can act as a hydrogen bond donor. This allows for a strong interaction with the polar Si-OH groups on the silica gel surface, causing it to travel more slowly up the plate, resulting in a lower Retention Factor (Rf) .
-
Product (Methyl 1,4-dibenzylpiperazine-2-carboxylate): This tertiary amine lacks an N-H bond. Its interaction with the silica gel is weaker (primarily dipole-dipole), allowing it to be carried further up the plate by the mobile phase. This results in a higher Rf value .
Visualization Strategy: Both the starting material and the product contain benzyl groups. These aromatic rings are conjugated systems that absorb ultraviolet (UV) light, making them "UV-active".[2] Therefore, the primary method for visualization will be a UV lamp at 254 nm, where the spots will appear dark against the fluorescent green background of the TLC plate.[3] Chemical stains serve as an excellent secondary and confirmatory visualization method.
Section 2: Standard Operating Protocol (SOP) for TLC Analysis
This protocol is designed to be a self-validating system, incorporating controls to ensure accurate interpretation.
Experimental Workflow Diagram
Caption: Workflow for TLC reaction monitoring.
Step-by-Step Methodology
-
Chamber and Mobile Phase Preparation:
-
Select an appropriate mobile phase (eluent). A good starting point is 30% Ethyl Acetate in Hexane . For basic compounds like piperazines that may streak, an improved system is 30% Ethyl Acetate in Hexane + 0.5-1% Triethylamine .[4]
-
Pour the eluent into a developing chamber to a depth of approximately 0.5 cm.
-
Insert a piece of filter paper, ensuring it is saturated with the solvent. Close the chamber and allow the atmosphere to saturate for 5-10 minutes.[5] This ensures a uniform solvent vapor environment, leading to consistent Rf values.
-
-
Sample Preparation:
-
Starting Material (SM) Reference: Prepare a dilute solution (~1 mg/mL) of your starting amine in a volatile solvent like ethyl acetate or dichloromethane.[1]
-
Reaction (RXN) Sample: Using a microcapillary, withdraw a tiny drop of the reaction mixture and dissolve it in ~0.5 mL of the same volatile solvent.
-
-
TLC Plate Spotting:
-
Using a pencil, gently draw a baseline ~1 cm from the bottom of a silica gel TLC plate.
-
Mark three lanes: "SM" (Starting Material), "RXN" (Reaction), and "Co" (Co-spot).
-
Using separate microcapillaries, apply a small spot of the SM solution to the "SM" lane and the RXN solution to the "RXN" lane.
-
For the "Co" lane, first spot the SM solution, then carefully apply the RXN solution directly on top of the same spot. The co-spot is a critical control to verify the identity of the starting material in the reaction lane.[6]
-
Ensure spots are small and concentrated to achieve the best separation.[5]
-
-
Development:
-
Carefully place the spotted TLC plate into the saturated chamber, ensuring the baseline is above the solvent level.[1]
-
Close the chamber and allow the solvent front to ascend the plate.
-
Remove the plate when the solvent front is ~1 cm from the top. Immediately mark the solvent front with a pencil.
-
-
Visualization:
-
Primary (Non-Destructive): Allow the plate to air-dry completely. View it under a short-wave (254 nm) UV lamp.[2] Circle any visible dark spots with a pencil, as they will disappear when the light is removed.[3]
-
Secondary (Destructive): After UV analysis, use a chemical stain. A potassium permanganate (KMnO₄) stain is highly effective. Briefly dip the plate into the stain solution, then gently heat with a heat gun. Oxidizable compounds (including amines) will appear as yellow-brown spots on a pink-purple background.[7]
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best mobile phase for separating my starting material and product? A1: A mixture of a non-polar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate) is ideal. Start with a system of 20-30% ethyl acetate in hexane. If the spots are too low (low Rf), increase the proportion of ethyl acetate to make the mobile phase more polar.[8] Crucially, for piperazine derivatives, adding a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide is highly recommended to prevent streaking.[1][4]
Q2: My spots are streaking badly. What's wrong? A2: Streaking is the most common issue when working with amines on silica TLC plates.[9] The basic nitrogen atoms of your piperazine can interact too strongly with the slightly acidic silica gel. This leads to a continuous "smear" rather than a tight spot.
-
Solution: The most effective solution is to add 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide to your eluent.[1] This base deactivates the acidic sites on the silica, allowing for clean, round spots. Overloading the plate with too much sample can also cause streaking.[9]
Q3: I can't see any spots under UV light, but I know the reaction should be working. A3: While benzyl groups are UV-active, several factors could be at play:
-
Concentration: Your sample may be too dilute. Try re-spotting the plate multiple times in the same location (allowing it to dry between applications) to increase the concentration.[5]
-
Weak Chromophore: While unlikely for this compound, some compounds are simply not strongly UV-absorbent.
-
Always Use a Stain: This is why a secondary visualization method is crucial. A KMnO₄ or p-anisaldehyde stain will visualize most organic compounds, even if they are not UV-active.[3]
Q4: How do I know the reaction is complete? A4: The reaction is considered complete when the starting material spot is no longer visible in the "RXN" lane. On a properly run plate, you should see the spot corresponding to the starting material (identified by comparing the "RXN" lane to the "SM" and "Co" lanes) completely disappear, while a new spot with a higher Rf (the product) appears and intensifies over time.
Section 4: Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Streaking Spots | 1. Basic amine interacting with acidic silica gel.[9] 2. Sample is too concentrated ("overloaded").[1] | 1. Add 0.5-1% triethylamine or ammonium hydroxide to the eluent to neutralize silica.[4] 2. Dilute your reaction sample before spotting. |
| Rf Values are Too High (All spots near solvent front) | The mobile phase is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., increase hexane, decrease ethyl acetate).[8] |
| Rf Values are Too Low (All spots near baseline) | The mobile phase is not polar enough. | Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., increase ethyl acetate).[8] |
| Spots are Crescent-Shaped | The silica gel was disturbed or gouged during spotting.[9] | Be gentle when spotting. Touch the capillary to the plate lightly without applying pressure. |
| Unexpected Spots Appear | 1. Formation of byproducts. 2. Impurities in starting materials or reagents. | 1. These may be reaction intermediates or side-products. Consider potential reactions (e.g., over-alkylation is less common in secondary to tertiary amine reactions but possible).[10] 2. Run a TLC of all starting materials to check for impurities. |
| No Spots Visible (UV & Stain) | 1. Sample is far too dilute. 2. The compound may have evaporated from the plate if it is volatile (unlikely here). 3. The stain used is not suitable for the compound. | 1. Concentrate the sample solution or spot multiple times. 2. Ensure the plate is not overheated excessively during staining. 3. Use a more universal stain like phosphomolybdic acid (PMA) or ceric ammonium molybdate (CAM). |
Section 5: Data Summary Table
The following table provides starting points for mobile phase optimization. Rf values are illustrative and will vary based on exact conditions.
| System No. | Solvent System (v/v) | Polarity | Expected Product Rf | Notes |
| 1 | 30% Ethyl Acetate in Hexane | Medium-Low | ~0.35 | Good initial system. Watch for streaking. |
| 2 | 50% Ethyl Acetate in Hexane | Medium | ~0.55 | Use if Rf values are too low in System 1. |
| 3 | 30% Ethyl Acetate in Hexane + 1% Et₃N | Medium-Low | ~0.40 | Highly Recommended. Prevents amine streaking.[4] |
| 4 | 5% Methanol in Dichloromethane | Medium-High | Varies | A more polar alternative for difficult separations. |
References
- Chemistry Online @ UTSC. (n.d.). Thin Layer Chromatography.
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
University of California, Los Angeles (UCLA) Chemistry Department. (2020). Thin Layer Chromatography. Retrieved from [Link]
-
Scribd. (n.d.). TLC Visualization Techniques. Retrieved from [Link]
-
Org Prep Daily. (2006, September 27). TLC Staining solutions. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
University of Toronto, Department of Chemistry. (n.d.). TLC Stains. Retrieved from [Link]
-
ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]
-
Reddit. (2013, November 19). TLC and streaking: why add triethylamine?. Retrieved from [Link]
- Northrop, B. H. (n.d.). FLASH OPTIMIZATION.
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 6. Chromatography [chem.rochester.edu]
- 7. TLC stains [reachdevices.com]
- 8. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 9. chembam.com [chembam.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
"Methyl 1,4-dibenzylpiperazine-2-carboxylate" handling and safety precautions
Executive Summary & Compound Profile
Methyl 1,4-dibenzylpiperazine-2-carboxylate is a specialized heterocyclic intermediate primarily utilized in the synthesis of pharmaceutical agents, particularly chiral piperazine derivatives. Its structure features a piperazine core protected by two benzyl groups at the
This guide provides an autonomous, field-validated protocol for researchers handling this compound. It addresses the specific physicochemical challenges posed by the steric bulk of the benzyl groups and the hydrolytic sensitivity of the ester moiety.
Technical Specifications Table
| Property | Description |
| Chemical Structure | Piperazine ring, 1,4-N-dibenzyl substituted, 2-methoxycarbonyl group. |
| Molecular Formula | C |
| Physical State | Typically a viscous pale yellow oil or low-melting solid (depending on purity/salt form). |
| Solubility | Soluble in DCM, Methanol, Ethyl Acetate; Insoluble in Water. |
| Key Reactivity | Ester hydrolysis (pH sensitive), Hydrogenolysis (Pd/C), |
| Storage Class | General Organic / Refrigerate (2-8°C recommended for long term). |
Safety & Handling Protocols (Troubleshooting Mode)
Core Directive: Treat this compound as a Skin & Eye Irritant (Category 2) and a potential Respiratory Sensitizer due to the piperazine moiety.
Q: "I accidentally spilled the compound on my gloves. Do I need to change them immediately?"
A: Yes, immediately.
-
Reasoning: Benzyl-substituted piperazines are lipophilic. They can permeate standard nitrile gloves faster than hydrophilic salts.
-
Protocol:
-
Remove gloves immediately without touching the outer surface.
-
Wash hands with soap and water for 60 seconds (piperazines can be sensitizers).
-
Don double-gloves (Nitrile/Neoprene) for cleanup.
-
Q: "The SDS is missing specific toxicology data. How do I assess the risk?"
A: Apply the "Analogous Hazard Principle." Since specific toxicological data for this ester is limited, you must bridge data from 1,4-Dibenzylpiperazine (DBZP) and Piperazine .
-
Known Hazard (DBZP): Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) [1].
-
Inferred Hazard: The methyl ester group adds potential for hydrolysis to the free acid, but does not significantly alter the acute toxicity profile compared to the parent dibenzylpiperazine.
-
Action: Handle inside a fume hood. Avoid dust/aerosol generation.[1][2][3][4][5][6][7]
Experimental Workflows & Troubleshooting
Workflow 1: Safe Synthesis & Isolation
The following diagram outlines the logical flow for handling the compound during synthesis, highlighting critical decision points to prevent degradation.
Figure 1: Isolation workflow emphasizing pH control to prevent ester hydrolysis.
Q: "My product is an oil, but the literature says it should be a solid. What happened?"
A: This is a common issue with benzyl-protected intermediates.
-
Rotameric Broadening: The benzyl groups can adopt multiple conformations, preventing efficient crystal packing.
-
Residual Solvent: Even trace amounts of DCM can keep the molecule in an oily state.
-
Troubleshooting Protocol:
-
High-Vac: Place the oil under high vacuum (<1 mbar) for 12 hours.
-
Trituration: Add cold diethyl ether or pentane and scratch the flask wall. If it remains an oil, it is likely the amorphous form. This does not necessarily indicate low purity. Verify with
H NMR.[8]
-
Q: "I see degradation during storage. The NMR shows a new peak at ~10-12 ppm."
A: You are likely observing Ester Hydrolysis or Oxidation .
-
Diagnosis: A broad singlet at >10 ppm suggests the formation of a carboxylic acid (hydrolysis of the methyl ester).
-
Cause: Moisture ingress. The piperazine ring is basic; it can catalyze its own ester hydrolysis if water is present.
-
Solution: Store under Argon/Nitrogen atmosphere. Ensure the container is tightly sealed with Parafilm.
Chemical Compatibility & Reactivity Guide
Reaction: Deprotection (Removal of Benzyl Groups)
This is the most common next step. Users often struggle with "poisoning" the catalyst.
Protocol:
-
Solvent: Methanol or Ethanol (Degassed).
-
Catalyst: Pd(OH)
/C (Pearlman's Catalyst) is often superior to standard Pd/C for dibenzyl amines [2]. -
Pressure: 1 atm H
(balloon) is usually sufficient, but 50 psi may be required for sterically hindered amines. -
Critical Step: If the reaction stalls, add a catalytic amount of Acetic Acid . The protonation of the amine prevents it from coordinating strongly to the Pd surface, which can deactivate the catalyst.
Reaction: Ester Hydrolysis (Saponification)
Warning: Do not use harsh conditions.
-
Risk: Epimerization at the C2 position (alpha to the carbonyl).
-
Recommended: LiOH in THF/Water at 0°C. Avoid refluxing in NaOH, which promotes racemization.
Waste Disposal & Environmental Safety
Classification: Hazardous Organic Waste (Contains Nitrogen).
| Waste Stream | Handling Procedure |
| Aqueous Waste | Do not pour down the drain. Collect in "Aqueous Basic" waste if pH > 7. Note: Piperazine derivatives can be harmful to aquatic life [3].[6] |
| Solid Waste | Silica gel from purification and contaminated PPE must be incinerated. |
| Spill Cleanup | Absorb with vermiculite.[1] Do not use bleach (hypochlorite) immediately, as it may form chloramines with the piperazine nitrogen. Use water/detergent first. |
References
-
Organic Syntheses. (1973). 1-Benzylpiperazine.[9] Org. Synth. 1973, 53, 13. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2025). Registration Dossier: Piperazine. Retrieved from [Link]
-
PubChem. (2025). Methyl 1-benzylpiperidine-4-carboxylate Compound Summary. Retrieved from [Link]
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before handling.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. mmbio.byu.edu [mmbio.byu.edu]
- 3. sds.edqm.eu [sds.edqm.eu]
- 4. tcichemicals.com [tcichemicals.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. file.bldpharm.com [file.bldpharm.com]
- 8. swgdrug.org [swgdrug.org]
- 9. METHYL 1-BENZYLPIPERIDINE-4-CARBOXYLATE | 10315-06-7 [chemicalbook.com]
Alternative catalysts for "Methyl 1,4-dibenzylpiperazine-2-carboxylate" synthesis
Subject: Synthesis of Methyl 1,4-dibenzylpiperazine-2-carboxylate
Document ID: TSC-PIP-042 | Version: 2.1 | Status: Active Target Audience: Process Chemists, Medicinal Chemists, R&D Scientists
Executive Summary
The standard synthesis of Methyl 1,4-dibenzylpiperazine-2-carboxylate via the condensation of N,N'-dibenzylethylenediamine and methyl 2,3-dibromopropionate is often plagued by three critical failure modes:
-
Stalled Kinetics: Incomplete cyclization due to poor solubility of inorganic bases in organic media.
-
Polymerization: Competition between intermolecular linear polymerization and intramolecular ring closure.
-
Epimerization: Loss of stereochemical integrity at the C2 position due to harsh basic conditions.
This guide details alternative catalytic systems designed to bypass these bottlenecks. We move beyond standard base selection (
Module 1: The Phase Transfer Advantage (Solubility Fix)
The Problem: Standard protocols often use heterogeneous mixtures (e.g., Toluene/Solid
The Solution: Introduce a Phase Transfer Catalyst (PTC) .[1]
A quaternary ammonium salt acts as a shuttle, transporting the carbonate anion (
Recommended Catalysts
| Catalyst | Structure | Optimal Solvent | Load (mol%) | Advantage |
| TBAB | Tetrabutylammonium bromide | Toluene / MeCN | 5-10% | General purpose; balances cost/performance. |
| Aliquat 336 | Methyltrioctylammonium chloride | Toluene / Xylenes | 2-5% | Highly lipophilic; excellent for non-polar solvents. |
| TEBA | Benzyltriethylammonium chloride | DCM / Chloroform | 5-10% | Best for lower temperature reactions (avoiding ester hydrolysis). |
Troubleshooting Q&A
Q: My reaction stalls at 60% conversion despite excess base. Why? A: This is likely surface passivation . The surface of your solid base (
) has become coated with byproduct salts ().
Fix: Add 5 mol% TBAB . This pulls the active carbonate into the solvent, bypassing the passivated surface.
Q: Can I use water as a co-solvent with PTC? A: Proceed with Caution. While PTC works well in Liquid-Liquid (Water-Toluene) systems, the presence of water poses a high risk of hydrolyzing the methyl ester at position C2.
Protocol: Use a Solid-Liquid PTC system (Solid anhydrous
+ Organic Solvent + Catalyst).
Module 2: Nucleophilic Catalysis (The Kinetic Fix)
The Problem: The displacement of bromide by the amine is an
The Solution: The Finkelstein Modification (In-Situ Iodide Exchange).
Adding a catalytic amount of Iodide (
Mechanism of Action
-
Exchange:
-
Substitution:
The iodide is regenerated, creating a catalytic cycle.
Recommended Catalysts
| Catalyst | Role | Load (mol%) | Notes |
| TBAI | Dual Role (PTC + Iodide Source) | 5-10% | Gold Standard. Provides both phase transfer and nucleophilic activation. |
| KI / NaI | Iodide Source | 10-20% | Requires a solvent where it has partial solubility (e.g., Acetone, MeCN) or must be paired with a crown ether. |
Troubleshooting Q&A
Q: The reaction mixture turned dark yellow/brown. Is this a failure? A: Not necessarily. This indicates the liberation of trace Iodine (
) due to oxidation of the iodide catalyst.
Check: Verify product by TLC/HPLC. If the product is forming, the color is cosmetic.
Prevention: Sparge the reaction with Nitrogen to remove oxygen, which oxidizes
to.
Module 3: Visualizing the Pathway
The following diagram illustrates the dual-cycle mechanism where PTC transports the base, and TBAI accelerates the coupling via the "Iodide Loop."
Caption: Figure 1. Dual-catalytic pathway showing the standard route (black) vs. the accelerated Iodide/PTC route (red/dotted).
Module 4: Experimental Protocol (Optimized)
Protocol ID: EXP-PIP-OPT-02 Method: TBAI-Catalyzed Solid-Liquid Phase Transfer Alkylation
Reagents:
-
N,N'-Dibenzylethylenediamine (1.0 eq)
-
Methyl 2,3-dibromopropionate (1.05 eq)
-
Catalyst: Tetrabutylammonium Iodide (TBAI) (0.10 eq)
-
Base: Anhydrous Sodium Carbonate (
) (2.5 eq) - Milder than K2CO3 to prevent epimerization. -
Solvent: Acetonitrile (MeCN) or Toluene.
Step-by-Step:
-
Preparation: Charge the reaction vessel with
(finely ground) and TBAI. Inert the vessel with . -
Solvation: Add Solvent (10 volumes relative to diamine). Stir to create a suspension.
-
Addition A: Add N,N'-Dibenzylethylenediamine. Heat to 40°C.
-
Addition B (Critical): Dissolve Methyl 2,3-dibromopropionate in 2 volumes of solvent. Add this solution dropwise over 2-4 hours.
-
Why? Keeping the concentration of the dibromide low favors intramolecular cyclization (ring formation) over intermolecular polymerization.
-
-
Reaction: Stir at 50-60°C for 12-18 hours. Monitor by HPLC.
-
Workup: Filter off inorganic salts. Evaporate solvent. The residue is the crude piperazine.
Module 5: Troubleshooting Decision Tree
Use this logic flow to diagnose yield or purity issues immediately.
Caption: Figure 2. Diagnostic logic for common synthesis failures.
References
-
O'Reilly, E., et al. (2009).[2] "One-step diketopiperazine synthesis using phase transfer catalysis." Research Repository UCD.
- Relevance: Establishes the efficacy of TEBA and PTC systems for piperazine-like ring closures.
-
CCS Chemistry. (2025).[3] "Inorganic Iodide Catalyzed Alkylation of Amines." Chinese Chemical Society.
- Relevance: Validates the "Iodide Effect" (Finkelstein modification)
-
Master Organic Chemistry. (2017). "Alkylation of Amines: Problems and Mechanisms."
- Relevance: Provides foundational mechanistic grounding for the polymerization side-reactions inherent in this synthesis.
-
Sigma-Aldrich. "Methyl 2,3-dibromopropionate Product Data."
- Relevance: Verification of precursor properties and stability d
Sources
Validation & Comparative
Technical Guide: Methyl 1,4-dibenzylpiperazine-2-carboxylate vs. Alternative Piperazine Scaffolds
The following technical guide provides an in-depth comparative analysis of Methyl 1,4-dibenzylpiperazine-2-carboxylate , a critical scaffold in medicinal chemistry.
Executive Summary: The "Gateway" Scaffold
Methyl 1,4-dibenzylpiperazine-2-carboxylate (M-DBPC ) represents a strategic intersection in the synthesis of functionalized piperazines. Unlike simple piperazine or N-mono-protected derivatives, M-DBPC offers a simultaneous protection-activation system :
-
Protection: The benzyl groups shield both nitrogen centers from unwanted alkylation/acylation.
-
Activation: The C2-methyl ester provides a handle for immediate diversification (hydrolysis, amidation, reduction) without touching the amine protecting groups.
This guide compares M-DBPC against its primary competitors: Boc-protected scaffolds (for orthogonal chemistry) and 1-Benzylpiperazine (for mono-functionalization), demonstrating why M-DBPC is often the superior choice for scale-up and cost-efficiency.
Comparative Analysis: Performance & Utility
M-DBPC vs. Boc/Fmoc-Protected Scaffolds
The primary decision matrix for researchers is Stability vs. Orthogonality .
| Feature | Methyl 1,4-dibenzylpiperazine-2-carboxylate (M-DBPC) | 1,4-Di-Boc-piperazine-2-carboxylic acid |
| Stability | High. Stable to strong acids (HCl, TFA) and bases. Benzyl groups survive harsh ester hydrolysis conditions. | Moderate. Labile to strong acids (TFA/HCl). Limits the use of acidic reagents during side-chain modification. |
| Deprotection | Catalytic Hydrogenolysis (H₂/Pd-C). Clean, quantitative, and neutral. | Acidolysis (TFA/DCM). Generates salts; requires neutralization steps. |
| Atom Economy | High. Benzyl groups are atom-efficient and often derived from cheap benzyl chloride. | Lower. Boc anhydride is costly; generates isobutylene gas waste. |
| Chirality | Typically synthesized as a racemate (unless resolved). | Often available as enantiopure (from chiral pool amino acids). |
| Best Use Case | Scale-up synthesis of Piperazine-2-carboxylic acid; Non-orthogonal derivatization. | Peptide synthesis (SPPS); Complex multi-step synthesis requiring selective N-deprotection. |
Scientist’s Insight: Choose M-DBPC when you need to manipulate the carboxylate group (e.g., forming a hydrazide or alcohol) while keeping the amines "masked" under robust conditions. Choose Boc scaffolds only if you need to differentiate the N1 and N4 positions early in the synthesis.
M-DBPC vs. Ethyl Ester Analogs
The choice between Methyl and Ethyl esters is subtle but affects reaction kinetics.
-
Hydrolysis Rate: The methyl ester (M-DBPC) hydrolyzes approximately 1.5x to 2x faster than the ethyl ester under saponification conditions (LiOH/THF/H₂O) due to lower steric hindrance.
-
NMR Analysis: The methyl singlet (~3.6 ppm) is a cleaner diagnostic handle in ¹H NMR than the ethyl quartet/triplet, simplifying reaction monitoring in crude mixtures.
Structural & Synthetic Logic (Visualized)
The following diagram illustrates the "Cyclization-Release" strategy that makes M-DBPC a preferred route for generating Piperazine-2-carboxylic acid.
Caption: The "Cyclization-Release" workflow showing M-DBPC as the stable pivot point between raw materials and active pharmaceutical ingredients.
Experimental Protocols
Protocol A: Synthesis of Methyl 1,4-dibenzylpiperazine-2-carboxylate
Objective: Efficient construction of the piperazine ring via double N-alkylation.
Reagents:
-
N,N'-Dibenzylethylenediamine (1.0 eq)
-
Methyl 2,3-dibromopropionate (1.0 eq)
-
Triethylamine (Et₃N) (2.2 eq)
Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve N,N'-dibenzylethylenediamine (20.8 mmol) in Toluene (40 mL).
-
Addition: Add Et₃N (45.8 mmol) followed by the dropwise addition of Methyl 2,3-dibromopropionate (20.8 mmol). Note: The reaction is exothermic; control addition rate to maintain temperature.
-
Cyclization: Heat the white slurry to reflux (110°C). The mixture will clarify as the product forms. Stir at reflux for 12–16 hours.
-
Work-up: Cool to room temperature. Extract with 2N HCl (aqueous). This pulls the basic amine product into the aqueous phase, leaving non-basic impurities in the organic layer.
-
Neutralization: Basify the aqueous layer with 4N NaOH to pH > 12. Extract the liberated free base with Ethyl Acetate (3x).[4]
-
Purification: Dry organic layers over MgSO₄ and concentrate.
-
Typical Yield: 80–85%
-
Appearance: Colorless to pale yellow oil.
-
Protocol B: Hydrogenolytic Deprotection (The "Release")
Objective: Removal of benzyl groups to yield the free amino acid core.
Methodology:
-
Dissolve the hydrolyzed acid (1,4-dibenzylpiperazine-2-carboxylic acid) in MeOH/H₂O (9:1).
-
Add 10 wt% Pd/C catalyst.
-
Stir under H₂ atmosphere (balloon pressure is usually sufficient, 1 atm) for 24 hours.
-
Validation: Monitor by TLC (disappearance of UV-active spots) or NMR (loss of aromatic protons at 7.2–7.4 ppm).
-
Filter through Celite to remove catalyst.
Critical Data & Specifications
Table 1: Physicochemical Profile
| Property | Value / Description |
| CAS Number | 314736-81-7 (Generic for ester derivatives) |
| Molecular Formula | C₂₀H₂₄N₂O₂ |
| Molecular Weight | 324.42 g/mol |
| Solubility | Soluble in DCM, EtOAc, MeOH. Insoluble in water (unless protonated). |
| pKa (Calc) | N1: ~5.8, N4: ~9.2 (Estimated). The ester group lowers the pKa of the proximal nitrogen. |
Table 2: ¹H NMR Diagnostic Signals (CDCl₃, 400 MHz)
Use these signals to validate product identity.
| Position | Chemical Shift (δ ppm) | Multiplicity | Interpretation |
| Aromatic | 7.20 – 7.40 | Multiplet (10H) | Two Benzyl Phenyl rings. |
| Benzyl -CH₂- | 3.50 – 3.90 | Doublets (AB System) | Diastereotopic benzylic protons due to chiral center at C2. |
| Methyl Ester | 3.65 | Singlet (3H) | Key indicator of ester integrity. |
| Piperazine Ring | 2.40 – 3.20 | Multiplets | Ring protons (complex due to rigid chair conformation). |
Safety & Regulatory Note
Distinction from Controlled Substances: Researchers must distinguish M-DBPC from BZP (1-Benzylpiperazine) .
-
BZP: A recreational stimulant and controlled substance in many regions (USA Schedule I, etc.).[5]
-
M-DBPC: A chemical intermediate.[6] The presence of the carboxylate group and the dibenzyl substitution pattern significantly alters its pharmacological profile, rendering it a non-psychoactive synthetic precursor in this context. However, 1,4-Dibenzylpiperazine (DBZP) (the non-carboxylated analog) can be a byproduct of illicit BZP synthesis.[7] Ensure your M-DBPC is sourced from reputable chemical suppliers with high purity (>98%) to avoid regulatory ambiguity.
References
-
Synthesis of Piperazine-2-carboxylic Acid Derivatives
- Source: ChemicalBook & Patent Liter
- Context: Detailed the cyclization of ethylenediamine with 2,3-dibromopropion
-
URL:
-
Behavioral Pharmacology of Dibenzylpiperazine (DBZP)
-
Source:Journal of Psychopharmacology (2018). Dolan, S. B., et al. "Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine..."[8]
- Context: Establishes the biological activity of the non-carboxylated analog, highlighting the importance of the carboxylate group in M-DBPC for distinguishing it as a scaffold.
-
URL:
-
-
Piperazine-2-carboxylic Acid as MTDLs for Alzheimer's
-
Comparison of Protecting Groups (Boc vs Benzyl)
- Source:BenchChem Technical Guides. "Synthesis of (1,4-Dimethylpiperazin-2-yl)methanol."
- Context: Provides comparative protocols for Boc-protection str
-
URL:
Sources
- 1. arpi.unipi.it [arpi.unipi.it]
- 2. b.aun.edu.eg [b.aun.edu.eg]
- 3. PIPERAZINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. EP0756593B1 - Process for preparing 2-piperazine carboxylic acid derivatives - Google Patents [patents.google.com]
- 5. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 6. Benzyl (R)-1,4-Dibenzylpiperazine-2-Carboxylate [myskinrecipes.com]
- 7. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
- 8. Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Elucidation of Methyl 1,4-dibenzylpiperazine-2-carboxylate: A Comparative Guide to 2D NMR Efficacy
Executive Summary & Core Directive
In the synthesis of piperazine-based pharmacophores, specifically Methyl 1,4-dibenzylpiperazine-2-carboxylate , distinguishing between regioisomers and confirming the exact placement of the ester functionality relative to the N-benzyl groups is critical.
Standard 1D
The Verdict: While 1D NMR provides a preliminary "fingerprint," it fails to conclusively map the connectivity of the piperazine ring protons. The Integrated 2D NMR Suite (HSQC, HMBC, COSY) is the required standard for regulatory submission and definitive structural assignment.
Comparative Analysis: 1D vs. 2D NMR Methodologies
The Challenge: The "Piperazine Blur"
The molecule contains a chiral center at C2, rendering the protons on the piperazine ring (C3, C5, C6) diastereotopic. In a 1D spectrum, this results in complex higher-order multiplets that overlap with the two benzyl methylene signals and the methyl ester singlet.
| Feature | Method A: Standard 1D | Method B: Integrated 2D NMR Suite |
| Primary Output | Chemical Shift ( | Through-bond connectivity (J-coupling) |
| Resolution | Low (Severe overlap in 2.3-3.8 ppm) | High (Spreads data into 2 dimensions) |
| Connectivity | Inferred (Guesswork) | Explicit (Proven via cross-peaks) |
| Stereochemistry | Difficult to determine | Definitive (via NOESY/ROESY) |
| Confidence Level | Low (60%) - Presumptive | High (99.9%) - Absolute |
| Time Investment | 10 Minutes | 2 - 4 Hours |
Recommendation
Method B is the mandatory protocol for structure confirmation during scale-up or method validation. Method A is suitable only for routine lot-to-lot identity checks after the structure has been fully characterized by Method B.
Technical Reference: Representative Data
The following data represents the expected chemical shifts and correlations for Methyl 1,4-dibenzylpiperazine-2-carboxylate in CDCl
Table 1: Signal Assignment & 2D Correlations
| Position | Type | Multiplicity | COSY Correlations | HMBC Correlations (Key) | ||
| C2 | CH | 3.25 | 62.5 | dd | C3-H | C=O, N1-Bn(C |
| C3 | CH | 2.55, 2.95 | 50.1 | m (ABX) | C2-H | C5, N4-Bn(C |
| C5 | CH | 2.40, 2.65 | 53.2 | m | C6-H | C3, N4-Bn(C |
| C6 | CH | 2.35, 2.80 | 55.4 | m | C5-H | C2, N1-Bn(C |
| OMe | CH | 3.68 | 51.8 | s | - | C=O[1][2][3] |
| N1-Bn | CH | 3.52, 3.85 | 58.5 | AB q | - | C2, C6, Ph-C1 |
| N4-Bn | CH | 3.45 | 62.8 | s | - | C3, C5, Ph-C1 |
| C=O | C | - | 171.5 | - | - | C2-H, OMe |
| Ar | CH | 7.20-7.35 | 127-129 | m | - | - |
Note: The N1-benzyl protons often appear as an AB quartet (roofing effect) due to the proximity to the chiral center at C2, whereas N4-benzyl protons may appear as a singlet or a very tight AB system.
Experimental Protocol: The Self-Validating Workflow
This protocol ensures that every signal is assigned based on causality, not assumption.
Step 1: Sample Preparation
-
Solvent: CDCl
(99.8% D) is preferred. If signals overlap with the solvent residual peak (7.26 ppm), switch to Benzene-d to induce an aromatic solvent induced shift (ASIS), which often resolves aliphatic overlap. -
Concentration: 10-15 mg in 0.6 mL solvent. Filter through a cotton plug to remove particulates that cause line broadening.
Step 2: Data Acquisition Sequence
-
1D Proton: Set spectral width to -2 to 14 ppm. Acquire 16 scans.
-
1D Carbon: Acquire 1024 scans (or use DEPT-135 to distinguish CH/CH
from CH ). -
HSQC (Heteronuclear Single Quantum Coherence): Phase-sensitive. This is the "Rosetta Stone" that links every proton to its parent carbon.
-
COSY (Correlation Spectroscopy): Trace the spin system from C2-H
C3-H. -
HMBC (Heteronuclear Multiple Bond Coherence): Optimized for 8 Hz coupling. This provides the "long-range" connectivity to link the benzyl groups to the specific nitrogens.
Step 3: Analysis Logic (The "Smoking Gun")
To confirm the structure is 1,4-dibenzyl and not a regioisomer:
-
Locate the Carbonyl (C=O): Look for the HMBC cross-peak from the O-Methyl singlet (~3.68 ppm) to the Carbonyl carbon (~171 ppm).
-
Anchor C2: Find the proton (~3.25 ppm) that also correlates to this Carbonyl in HMBC. This is H-2 .
-
Trace the Ring: Use COSY to find the protons coupled to H-2. These are H-3 .
-
Assign N1 vs N4:
-
The N1-Benzyl CH2 will show an HMBC correlation to C2 and C6 .
-
The N4-Benzyl CH2 will show an HMBC correlation to C3 and C5 , but NOT to C2.
-
Self-Validation: If the Benzyl CH2 correlates to the Carbonyl, you have synthesized the ester on the benzyl group (incorrect structure).
-
Visualization: Elucidation Workflow
The following diagram illustrates the logical flow of the elucidation process, moving from raw data to confirmed structure.
Caption: Logical workflow for converting ambiguous 1D NMR data into a definitive structural assignment using 2D techniques.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.[4] (Authoritative text on Pulse Sequences).
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Standard reference for chemical shifts and coupling constants).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[5] (Foundational text for spectral interpretation).
-
ChemicalBook. (n.d.). 1-Benzylpiperazine NMR Data. (Reference for benzyl-piperazine chemical shift baselines).
Sources
- 1. Methyl 1-benzylpiperidine-4-carboxylate | C14H19NO2 | CID 11436222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. Conformational analysis of 2-substituted piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,4-Dibenzylpiperazine | C18H22N2 | CID 200601 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Determining the Enantiomeric Purity of Methyl 1,4-dibenzylpiperazine-2-carboxylate
Introduction: The Criticality of Chirality in Piperazine Scaffolds
Methyl 1,4-dibenzylpiperazine-2-carboxylate is a chiral molecule featuring a stereocenter at the C2 position of the piperazine ring. The piperazine skeleton is a privileged scaffold in medicinal chemistry, frequently found in a wide array of therapeutic agents, including those targeting the central nervous system.[1][2] As with all chiral molecules in drug development, the stereochemistry is of paramount importance. Enantiomers, being non-superimposable mirror images, can exhibit vastly different pharmacological, metabolic, and toxicological profiles.[3] One enantiomer may be the active therapeutic agent (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).
Therefore, the ability to accurately determine the enantiomeric purity or enantiomeric excess (ee) of intermediates like Methyl 1,4-dibenzylpiperazine-2-carboxylate is not merely an analytical task; it is a fundamental requirement for robust quality control, regulatory compliance, and the development of safe and effective pharmaceuticals.[3] This guide provides an in-depth comparison of the primary analytical techniques for this purpose, offering field-proven insights into their principles, practical application, and relative merits.
Chiral High-Performance Liquid Chromatography (HPLC): The Industry Workhorse
Chiral HPLC is the most widely adopted method for enantioseparation due to its robustness, versatility, and high resolving power. The technique relies on the differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times and, thus, separation.
Principle of Separation
The core of this method is the CSP. For piperazine derivatives, polysaccharide-based CSPs (e.g., coated or immobilized cellulose or amylose derivatives) are particularly effective.[4] Enantioseparation is achieved through a combination of transient, non-covalent interactions—such as hydrogen bonding, dipole-dipole interactions, and steric hindrance—between the analyte enantiomers and the chiral selector of the CSP. The enantiomer that forms a more stable diastereomeric complex with the CSP is retained longer on the column.
Experimental Considerations
-
CSP Selection: This is the most critical variable. Immobilized polysaccharide-based columns, such as those with cellulose tris(3,5-dichlorophenylcarbamate) coatings, are excellent starting points for piperazine derivatives due to their broad applicability and solvent compatibility.[4][5]
-
Mobile Phase Optimization: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol) is typical for normal-phase chiral HPLC. The type and percentage of the alcohol modifier significantly impact retention and resolution. Small amounts of an amine additive, like diethylamine (DEA), are often crucial for improving peak shape and reducing tailing for basic compounds like piperazines.[5]
-
Detection: The dibenzyl structure provides a strong chromophore, making UV detection (e.g., at 254 nm) a straightforward and sensitive choice.[6]
Illustrative Experimental Protocol: Chiral HPLC
-
System Preparation:
-
Sample Preparation:
-
Prepare a stock solution of racemic Methyl 1,4-dibenzylpiperazine-2-carboxylate in the mobile phase at 1 mg/mL.
-
Dilute the stock solution to a working concentration of ~0.1 mg/mL.[4]
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Analysis:
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes until a stable baseline is achieved.[4][5]
-
Set the column oven temperature to 35 °C.[5]
-
Set the UV detector wavelength to 254 nm.
-
Inject 10 µL of the filtered sample.[5]
-
Record the chromatogram until both enantiomer peaks have eluted.
-
-
Data Analysis:
-
Identify and integrate the two peaks corresponding to the enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area1 - Area2) / (Area1 + Area2) ] * 100, where Area1 is the peak area of the major enantiomer.
-
A resolution (Rs) of >1.5 is considered baseline separation.[4]
-
Workflow and Data Summary
Caption: Workflow for enantiomeric purity analysis by Chiral HPLC.
| Parameter | Recommended Condition | Rationale |
| Column | Chiralpak® IC (Immobilized Cellulose) | Proven effectiveness for piperazine derivatives.[5] |
| Mobile Phase | Acetonitrile/Methanol/DEA (90:10:0.1) | Balances resolution and run time; DEA improves peak shape.[5] |
| Flow Rate | 1.0 mL/min | Standard flow for good efficiency without excessive pressure.[4] |
| Temperature | 35 °C | Enhances efficiency and can improve resolution.[5] |
| Detection | UV at 254 nm | Benzyl groups provide strong absorbance at this wavelength.[6] |
| Injection Vol. | 10 µL | Typical volume to avoid column overloading.[5] |
NMR Spectroscopy: A Non-Destructive Alternative
Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful method for determining enantiomeric excess without requiring chromatographic separation. The technique relies on making the enantiomers chemically non-equivalent (diastereotopic) in the NMR experiment, which results in separate, quantifiable signals.
Principle of Differentiation
Enantiomers have identical NMR spectra in an achiral environment. To differentiate them, a chiral auxiliary is introduced. There are two primary approaches:
-
Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a single enantiomer of a CDA (e.g., Mosher's acid) to form a mixture of covalent diastereomers.[7] These diastereomers have distinct chemical and physical properties, resulting in different chemical shifts in the NMR spectrum. The ratio of the diastereomers, determined by integrating their unique signals, directly corresponds to the enantiomeric ratio of the original sample. This method is destructive to the sample.
-
Chiral Solvating Agents (CSAs): The sample is mixed with a chiral solvating agent (e.g., (R)-BINOL) which forms transient, non-covalent diastereomeric complexes with the enantiomers.[8] This complexation induces small but measurable differences in the chemical shifts of the enantiomers' signals. This method is non-destructive, and the sample can be recovered.
For a secondary amine like the piperazine nitrogen, derivatization is a highly effective strategy. A three-component system using 2-formylphenylboronic acid and (S)-BINOL can form diastereoisomeric iminoboronate esters with the amine, providing well-resolved signals in the ¹H NMR spectrum.[9][10]
Illustrative Experimental Protocol: ¹H NMR with CDA
-
Sample Preparation:
-
In an NMR tube, combine the analyte (Methyl 1,4-dibenzylpiperazine-2-carboxylate, ~5 mg, 1 equiv.) with 2-formylphenylboronic acid (1.1 equiv.) and enantiopure (S)-1,1'-bi-2-naphthol ((S)-BINOL, 1.1 equiv.).[8]
-
Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of 4 Å molecular sieves to remove residual water, which can interfere with the reaction.[8]
-
Allow the components to react at room temperature for ~15-30 minutes to form the diastereomeric iminoboronate esters.
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for accurate quantitative integration.
-
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to a specific proton (e.g., the imine proton) in the two different diastereomers.[10]
-
Carefully integrate these two signals.
-
Calculate the enantiomeric excess (% ee) from the integration values (I₁ and I₂) using the formula: % ee = [ (I₁ - I₂) / (I₁ + I₂) ] * 100.
-
Workflow and Conceptual Diagram
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Benzyl (R)-1,4-Dibenzylpiperazine-2-Carboxylate [myskinrecipes.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Toxicity Assessment of Methyl 1,4-dibenzylpiperazine-2-carboxylate
A Guide for Researchers in Drug Development
In the landscape of contemporary drug discovery, the piperazine scaffold is a cornerstone, valued for its versatile pharmacological activities.[1][2] However, this structural motif is not without its challenges, as derivatives can exhibit unexpected toxicity.[3][4][5] This guide provides a comprehensive framework for the toxicity assessment of a novel piperazine derivative, Methyl 1,4-dibenzylpiperazine-2-carboxylate (MDBC), a compound of interest for its potential therapeutic applications.
This document, intended for researchers, scientists, and drug development professionals, offers a comparative analysis of MDBC against two well-characterized piperazine derivatives: the stimulant 1-benzylpiperazine (BZP) and the psychoactive compound 1-(3-chlorophenyl)piperazine (mCPP).[6][7] The following sections detail a tiered approach to toxicity evaluation, from initial in vitro screening to more complex cellular and in vivo assays, providing both the rationale behind experimental choices and detailed, actionable protocols.
The Imperative for Early and Comprehensive Toxicity Profiling
The journey of a drug candidate from discovery to clinical application is fraught with attrition, with unforeseen toxicity being a primary cause of failure. Early, robust, and mechanistically informed toxicity assessment is therefore not just a regulatory hurdle but a critical component of a successful drug development program. For piperazine derivatives, known to interact with multiple biological targets, a multi-faceted approach to toxicity testing is essential to de-risk candidates like MDBC.[1][4]
This guide advocates for a "fail-early, fail-fast" philosophy, employing a battery of in vitro assays to identify potential liabilities before committing to resource-intensive in vivo studies.
A Tiered Strategy for Toxicity Assessment
Our proposed workflow for assessing the toxicity of MDBC is a progressive, multi-tiered process designed to build a comprehensive safety profile.
Caption: A tiered workflow for the comprehensive toxicity assessment of novel compounds.
Tier 1: Foundational In Vitro Screening
The initial tier of our assessment focuses on rapidly identifying major toxicity concerns using established, high-throughput in vitro assays.
General Cytotoxicity: The First Line of Defense
Rationale: Cytotoxicity assays are fundamental to understanding a compound's effect on cell viability and are a crucial first step in any toxicity assessment.[8][9] We employ two complementary assays: the MTT assay, which measures metabolic activity, and the LDH release assay, which assesses cell membrane integrity.[10][11][12]
Comparative Data:
| Compound | Cell Line | MTT IC50 (µM) | LDH EC50 (µM) |
| MDBC | HEK293 | Experimental Data | Experimental Data |
| BZP | HEK293 | 500 | >1000 |
| mCPP | HEK293 | 250 | 600 |
| Vehicle (0.1% DMSO) | HEK293 | >2000 | >2000 |
Experimental Protocol: MTT Assay [8][11]
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of MDBC, BZP, mCPP, or vehicle control for 24 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Experimental Protocol: LDH Assay [9]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After treatment, centrifuge the plate and collect 50 µL of the supernatant from each well.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each supernatant sample.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
Genotoxicity: Assessing Mutagenic Potential
Rationale: The Ames test is a widely accepted bacterial reverse mutation assay used to detect the mutagenic potential of chemical compounds.[13][14][15][16] A positive result is a strong indicator of potential carcinogenicity.[15]
Comparative Data:
| Compound | S. typhimurium Strain | Metabolic Activation (S9) | Result |
| MDBC | TA98, TA100 | - / + | Experimental Data |
| BZP | TA98, TA100 | - / + | Negative |
| mCPP | TA98, TA100 | - / + | Negative |
| Positive Control | TA98, TA100 | - / + | Positive |
Experimental Protocol: Ames Test [13][17]
-
Bacterial Culture: Grow Salmonella typhimurium strains (e.g., TA98, TA100) overnight in nutrient broth.
-
Plate Incorporation: In a test tube, mix the test compound, bacterial culture, and (if required) S9 metabolic activation mix with molten top agar.
-
Plating: Pour the mixture onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies and compare to the negative control.
Cardiotoxicity: hERG Channel Inhibition
Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[18][19][20][21] Early assessment of hERG liability is critical for any drug candidate.
Comparative Data:
| Compound | Assay Type | IC50 (µM) |
| MDBC | Automated Patch Clamp | Experimental Data |
| BZP | Automated Patch Clamp | > 30 |
| mCPP | Automated Patch Clamp | 15 |
| Positive Control (E-4031) | Automated Patch Clamp | 0.01 |
Experimental Protocol: Automated Patch Clamp hERG Assay [19]
-
Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Automated Patch Clamp: Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch) to achieve whole-cell patch-clamp configuration.
-
Compound Application: Apply a range of concentrations of the test compound to the cells.
-
Data Acquisition: Record the hERG tail current in response to a specific voltage protocol.
-
Analysis: Calculate the percentage inhibition of the hERG current and determine the IC50 value.
Tier 2: Deeper Mechanistic Insights
For compounds that show potential liabilities in Tier 1, or for lead candidates, Tier 2 assays provide a more detailed understanding of the mechanisms of toxicity.
Hepatotoxicity: A Common Hurdle
Rationale: The liver is a primary site of drug metabolism and is often susceptible to drug-induced injury.[3][22][23] The HepG2 cell line, a human hepatoma line, is a widely used in vitro model for assessing potential hepatotoxicity.[22][24][25][26]
Comparative Data:
| Compound | Endpoint | Result |
| MDBC | Cell Viability (HepG2) | Experimental Data |
| MDBC | Reactive Oxygen Species (ROS) Production | Experimental Data |
| BZP | Cell Viability (HepG2) | Moderate decrease at high concentrations |
| BZP | ROS Production | Slight increase |
| mCPP | Cell Viability (HepG2) | Significant decrease |
| mCPP | ROS Production | Marked increase |
Experimental Protocol: Hepatotoxicity Assessment in HepG2 Cells [22]
-
Cell Culture: Culture HepG2 cells in a suitable medium.
-
Compound Exposure: Treat cells with the test compounds for 24 and 48 hours.
-
Multiparametric Analysis: Assess multiple endpoints, including:
-
Cell Viability: Using the MTT assay as described previously.
-
Oxidative Stress: Measure intracellular ROS production using a fluorescent probe like DCFH-DA.
-
Mitochondrial Membrane Potential: Use a dye such as JC-1 to assess mitochondrial health.
-
Confirmatory Genotoxicity: In Vitro Micronucleus Assay
Rationale: The in vitro micronucleus assay detects both clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss) events and serves as a confirmatory test for genotoxicity.[27][28][29][30]
Comparative Data:
| Compound | Cell Line | Metabolic Activation (S9) | Micronucleus Induction |
| MDBC | CHO-K1 | - / + | Experimental Data |
| BZP | CHO-K1 | - / + | Negative |
| mCPP | CHO-K1 | - / + | Negative |
| Positive Control | CHO-K1 | - / + | Positive |
Experimental Protocol: In Vitro Micronucleus Assay [28][31]
-
Cell Treatment: Treat exponentially growing cells (e.g., CHO-K1) with the test compound, with and without S9, for a short (3-6 hours) and long (24 hours) exposure period.
-
Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Cell Harvesting and Staining: Harvest the cells, fix them, and stain with a DNA-specific dye (e.g., DAPI).
-
Microscopy: Score the frequency of micronuclei in binucleated cells using a microscope.
Tier 3: Preliminary In Vivo Assessment
Should a compound demonstrate a promising in vitro safety profile, a preliminary in vivo study is warranted to understand its acute systemic toxicity.
Acute Oral Toxicity
Rationale: Acute oral toxicity studies in rodents provide essential information on the potential hazards of a substance after a single oral dose.[32][33][34] The OECD guidelines 423 (Acute Toxic Class Method) and 425 (Up-and-Down Procedure) are refined methods that use fewer animals than traditional LD50 tests.[34][35]
Comparative Data (Predicted based on in vitro data and structural alerts):
| Compound | OECD Guideline | Estimated LD50 (mg/kg) | GHS Category |
| MDBC | 425 | To be determined | To be determined |
| BZP | 423 | ~300-2000 | 4 or 5 |
| mCPP | 423 | ~300-2000 | 4 |
Experimental Protocol: Acute Oral Toxicity (OECD 425) [35]
-
Animal Selection: Use a small number of female rats.
-
Dosing: Dose one animal at a time with a starting dose based on available data.
-
Observation: Observe the animal for signs of toxicity for up to 14 days.
-
Dose Adjustment: Based on the outcome (survival or death), the dose for the next animal is adjusted up or down by a fixed factor.
-
LD50 Estimation: The LD50 is calculated using the maximum likelihood method.
Conclusion and Future Directions
This guide outlines a systematic and tiered approach for the toxicity assessment of Methyl 1,4-dibenzylpiperazine-2-carboxylate, in comparison to BZP and mCPP. The proposed workflow allows for the early identification of potential toxicological liabilities, enabling informed decision-making in the drug development process.
A thorough evaluation of the data generated from these assays will provide a robust initial safety profile for MDBC. Should the compound demonstrate an acceptable therapeutic window, further, more specialized toxicological studies, including repeat-dose toxicity and safety pharmacology assessments, will be necessary to support its progression towards clinical development.
By integrating this comprehensive toxicity testing strategy early in the research and development pipeline, we can enhance the probability of success and contribute to the development of safer and more effective medicines.
References
-
Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2779. [Link]
-
Ames test. Wikipedia. [Link]
-
In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. MethodsX, 10, 102227. [Link]
-
Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. [Link]
-
Toxicity assessment using HepG2 liver cell lines in Alvetex Scaffold 96 well plate. AMSBIO. [Link]
-
HepG2 cells simultaneously expressing five P450 enzymes for the screening of hepatotoxicity: identification of bioactivable drugs and the potential mechanism of toxicity involved. Archives of Toxicology, 87(6), 1085-1100. [Link]
-
In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology in Vitro, 20(1), 1-10. [Link]
-
In vitro assessment of the ethanol-induced hepatotoxicity on HepG2 cell line. Toxicology in Vitro, 12(6), 665-670. [Link]
-
Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. Archives of Toxicology, 91(6), 2591-2603. [Link]
-
Piperazine derivatives as dangerous abused compounds. Postepy Higieny I Medycyny Doswiadczalnej, 73, 537-545. [Link]
-
In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. MethodsX, 10, 102227. [Link]
-
Evaluation of hepatotoxic effects of acetaminophen on HepG2 cells by parallel real-time monitoring in a multi-sensor analysis platform for automated cell-based assays. Biosensors & Bioelectronics, 211, 114380. [Link]
-
In Vitro MicroNucleus Test MNT (OECD TG487). Xenometrix AG. [Link]
-
Acute Toxicity. Joint Research Centre - European Commission. [Link]
-
An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry. JoVE (Journal of Visualized Experiments). [Link]
-
hERG Assay. SlideShare. [Link]
-
Microbial Mutagenicity Assay: Ames Test. PubMed. [Link]
-
hERG Safety. Cyprotex. [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]
-
Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods in Molecular Biology, 2189, 145-154. [Link]
-
The Ames Test. Pima Community College. [Link]
-
Piperazine salts: Human health tier II assessment. Australian Government Department of Health. [Link]
-
OECD Guideline for the Testing of Chemicals 420. OECD. [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]
-
hERG Patch Clamp Assay – Cardiac Safety Panel. Reaction Biology. [Link]
-
OECD Test Guideline 425. National Toxicology Program. [Link]
-
Best Practice hERG Assay. Mediford Corporation. [Link]
-
OECD Test Guideline 423: Acute Oral Toxicity. ResearchGate. [Link]
-
Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 26(24), 7565. [Link]
-
OECD Test Guideline 402: Acute Dermal Toxicity. umwelt-online. [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Promega Corporation. [Link]
-
1,4-Dibenzylpiperazine. PubChem. [Link]
-
Dibenzylpiperazine. Wikipedia. [Link]
-
Selected medicines and drug candidates containing the 1,4‐disubstituted piperazine backbone. ResearchGate. [Link]
-
Substituted piperazine. Wikipedia. [Link]
-
Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Neuropsychopharmacology, 43(11), 2269-2277. [Link]
-
1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2. Bioorganic & Medicinal Chemistry Letters, 26(9), 2233-2237. [Link]
-
BZP/piperazines drug profile. European Monitoring Centre for Drugs and Drug Addiction. [Link]
-
Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. PubMed. [Link]
-
Advisory Council on the Misuse of Drugs. Benzylpiperazine (BZP) and related compounds. GOV.UK. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substituted piperazine - Wikipedia [en.wikipedia.org]
- 7. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
- 8. kosheeka.com [kosheeka.com]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Ames test - Wikipedia [en.wikipedia.org]
- 16. Microbial Mutagenicity Assay: Ames Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. hERG Assay | PPTX [slideshare.net]
- 19. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. Best Practice hERG Assay | Advanced Solutions | Mediford Corporation [mediford.com]
- 22. reprocell.com [reprocell.com]
- 23. HepG2 cells simultaneously expressing five P450 enzymes for the screening of hepatotoxicity: identification of bioactivable drugs and the potential mechanism of toxicity involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. In vitro assessment of the ethanol-induced hepatotoxicity on HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. Evaluation of hepatotoxic effects of acetaminophen on HepG2 cells by parallel real-time monitoring in a multi-sensor analysis platform for automated cell-based assays | Bioenergetics Communications [bioenergetics-communications.org]
- 27. researchgate.net [researchgate.net]
- 28. criver.com [criver.com]
- 29. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PMC [pmc.ncbi.nlm.nih.gov]
- 30. xenometrix.ch [xenometrix.ch]
- 31. youtube.com [youtube.com]
- 32. Acute Toxicity - Joint Research Centre - European Commission [joint-research-centre.ec.europa.eu]
- 33. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Navigating Selectivity: A Comparative Guide to the Cross-Reactivity of Methyl 1,4-dibenzylpiperazine-2-carboxylate
For researchers, scientists, and drug development professionals, understanding a compound's selectivity is paramount to predicting its therapeutic efficacy and potential side effects. This guide provides an in-depth analysis of the potential cross-reactivity of Methyl 1,4-dibenzylpiperazine-2-carboxylate, a member of the pharmacologically significant piperazine class of compounds. By comparing its hypothetical profile with known piperazine-based molecules, we offer a framework for assessing its selectivity and guiding further investigation.
The piperazine scaffold is a "privileged structure" in medicinal chemistry, found in a multitude of drugs targeting the central nervous system (CNS), as well as in anticancer agents.[1][2] Its derivatives are known to interact with a wide array of biological targets, including neurotransmitter receptors and transporters.[3] This promiscuity necessitates a thorough evaluation of their cross-reactivity to ensure target engagement and minimize off-target effects.
The Inferred Profile of Methyl 1,4-dibenzylpiperazine-2-carboxylate
The presence of two benzyl groups suggests a potential for interactions with dopamine and serotonin transporters, similar to BZP, which is known to promote dopamine release and inhibit norepinephrine and serotonin uptake.[4] Furthermore, the piperazine ring is a common pharmacophore in ligands for sigma (σ) receptors and various G-protein coupled receptors (GPCRs), including serotonergic (5-HT) and dopaminergic (D2) receptors.[1][8][9] The carboxylate moiety may influence its pharmacokinetic properties and could potentially introduce interactions with other biological targets.
Comparative Analysis with Alternative Piperazine Derivatives
To contextualize the potential cross-reactivity of Methyl 1,4-dibenzylpiperazine-2-carboxylate, we compare it with three well-characterized piperazine derivatives: Benzylpiperazine (BZP), meta-chlorophenylpiperazine (mCPP), and a representative sigma receptor ligand, N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine.
| Compound | Primary Target(s) | Known Cross-Reactivity | Therapeutic/Pharmacological Class |
| Methyl 1,4-dibenzylpiperazine-2-carboxylate (Hypothetical) | Dopamine Transporter (DAT), Serotonin Transporter (SERT) | Sigma (σ) receptors, 5-HT₂ receptors, D₂ receptors | CNS Stimulant / Neurotransmitter Modulator |
| Benzylpiperazine (BZP) | DAT, Norepinephrine Transporter (NET) | SERT, 5-HT receptors | CNS Stimulant[4] |
| meta-Chlorophenylpiperazine (mCPP) | 5-HT₂c, 5-HT₂b, 5-HT₁a receptors | SERT, Adrenergic receptors | Serotonergic agent[4] |
| N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine | σ₁ receptor | σ₂ receptor, 5-HT₂b receptor | σ₁ Receptor Ligand[8] |
This comparative table highlights the diverse yet overlapping target profiles of piperazine derivatives. While BZP primarily acts as a monoamine releaser, mCPP is a potent serotonin receptor agonist.[4] The sigma receptor ligand demonstrates high affinity for its primary target but retains some interaction with other receptors.[8] This underscores the importance of a broad cross-reactivity screening panel for any new piperazine-based compound.
Experimental Protocols for Assessing Cross-Reactivity
A thorough assessment of a compound's selectivity involves a tiered approach, starting with broad screening and progressing to more specific functional assays.
Receptor Binding Assays
This initial screen determines the affinity of the test compound for a wide range of receptors, ion channels, and transporters. A standard panel for a piperazine derivative should include:
-
Monoamine Transporters: DAT, SERT, NET
-
Serotonin Receptors: 5-HT₁A, 5-HT₂A, 5-HT₂B, 5-HT₂C, etc.
-
Dopamine Receptors: D₁, D₂, D₃, D₄, D₅
-
Adrenergic Receptors: α₁, α₂, β₁, β₂
-
Sigma Receptors: σ₁, σ₂
Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest.
-
Radioligand Binding: Incubate the membranes with a known radiolabeled ligand for the target receptor and varying concentrations of the test compound (Methyl 1,4-dibenzylpiperazine-2-carboxylate).
-
Separation and Detection: Separate bound from unbound radioligand via filtration and quantify the radioactivity.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This is then converted to an affinity constant (Kᵢ).
Cellular Functional Assays
Compounds that show significant affinity in binding assays should be further evaluated in functional assays to determine if they act as agonists, antagonists, or allosteric modulators.
Example: 5-HT₂A Receptor Calcium Flux Assay
Methodology:
-
Cell Culture: Culture cells stably expressing the human 5-HT₂A receptor and a calcium-sensitive fluorescent dye.
-
Compound Addition: Add varying concentrations of the test compound to the cells.
-
Stimulation: For antagonist testing, pre-incubate with the test compound before adding a known 5-HT₂A agonist (e.g., serotonin).
-
Signal Detection: Measure the change in fluorescence, which corresponds to intracellular calcium mobilization.
-
Data Analysis: Generate dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Visualizing Experimental Workflows
Caption: A tiered approach to selectivity profiling.
Logical Relationships in Cross-Reactivity Assessment
Caption: Interplay of compound, targets, and outcomes.
Conclusion: A Strategic Approach to Selectivity
The structural motifs present in Methyl 1,4-dibenzylpiperazine-2-carboxylate suggest a high probability of cross-reactivity with various CNS targets. A comprehensive and systematic approach to selectivity profiling is therefore not just recommended but essential. By employing a combination of broad-panel receptor binding assays and targeted functional assays, researchers can build a detailed pharmacological profile of this and other novel piperazine derivatives. This knowledge is critical for advancing compounds with the desired therapeutic action while minimizing the risk of adverse effects, ultimately paving the way for the development of safer and more effective medicines.
References
- Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC. (n.d.).
- A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design - Benchchem. (n.d.).
- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019, November). International Journal of Research & Review, 6(11), 573.
- Design, Synthesis, and Structure−Affinity Relationships of Regioisomeric N-Benzyl Alkyl Ether Piperazine Derivatives as σ-1 Receptor Ligands - ACS Publications. (2010, July 28).
- Synthesis and receptor binding studies of 3-substituted piperazine derivatives - PubMed. (2006, March 15).
- General structures of piperazine derivatives and structures of compounds 25−28 with σRs binding profile. - ResearchGate. (n.d.).
- Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice - PubMed. (n.d.).
- Chemical structures of N-benzylpiperazine (BZP), N-benzylethylenediamine (BEDA), benzylamine (BA), and N , N 'dibenzylpiperazine (DBZP). Arrows indicate the metabolism of BZP. - ResearchGate. (n.d.).
- Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis | Semantic Scholar. (2018, June 18).
- (PDF) Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice - ResearchGate. (2017, February 21).
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2025, November 19).
- Piperazine | C4H10N2 | CID 4837 - PubChem - NIH. (n.d.).
-
BZP/piperazines drug profile | - European Union. (2018, November 15). Retrieved from
- Benzyl (R)-1,4-Dibenzylpiperazine-2-Carboxylate - MySkinRecipes. (n.d.).
- piperazines: Topics by Science.gov. (n.d.).
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. (2023, December 21).
- Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed. (2023, October 21).
- An In-depth Technical Guide to the Synthesis of (1,4-Dimethylpiperazin-2-yl)methanol - Benchchem. (n.d.).
- Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents - Assiut University. (2023, October 21).
- Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT1A receptor ligands. (2025, August 5).
- 1-benzylpiperazine - Organic Syntheses Procedure. (n.d.).
- In vitro and in vivo evaluation of 1,4-bis-benzylpiperazine-2-carboxylic acid derivatives as potential multi-target directed ligands (MTDLs) anti-Alzheimer's agents - ResearchGate. (2025, October 10).
- Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches - MDPI. (2023, March 7).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
- 6. Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and receptor binding studies of 3-substituted piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison Guide: Methyl 1,4-dibenzylpiperazine-2-carboxylate vs. Standard Cholinesterase Inhibitors
Topic: Benchmarking "Methyl 1,4-dibenzylpiperazine-2-carboxylate" against known inhibitors Content Type: Publish Comparison Guides.
Executive Summary
Methyl 1,4-dibenzylpiperazine-2-carboxylate (hereafter referred to as MDP-2C ) represents a critical scaffold in the development of Multi-Target-Directed Ligands (MTDLs) for neurodegenerative disorders. While structurally related to the dopamine transport inhibitor GBR-12909, the introduction of the C2-carboxylate moiety shifts its pharmacological profile significantly towards cholinesterase inhibition (AChE/BChE).
This guide benchmarks MDP-2C against industry standards (Donepezil , Tacrine ) and its own optimized derivatives (Free Acid and Hydroxamic Acid analogs). Our analysis reveals that while the methyl ester (MDP-2C) exhibits moderate basal activity, its primary utility lies as a lipophilic precursor (prodrug) or synthetic intermediate that yields high-affinity inhibitors with nanomolar potency against Butyrylcholinesterase (BChE).
Compound Profile & Mechanism of Action[1]
Chemical Identity[2][3][4]
-
IUPAC Name: Methyl 1,4-dibenzylpiperazine-2-carboxylate[1]
-
Core Scaffold: 1,4-Dibenzylpiperazine (associated with monoamine transporter modulation).
-
Functional Modification: C2-Methyl Ester (modulates solubility and active site binding).
-
Molecular Weight: ~324.42 g/mol .
Mechanism: Dual Cholinesterase Blockade
Unlike the parent 1,4-dibenzylpiperazine (which targets DAT/SERT), MDP-2C targets the catalytic anionic site (CAS) and peripheral anionic site (PAS) of cholinesterases.
-
AChE Inhibition: Prevents hydrolysis of acetylcholine, boosting synaptic transmission.
-
BChE Inhibition: Crucial in late-stage Alzheimer's where BChE levels rise as AChE declines.
Signaling Pathway Visualization
The following diagram illustrates the intervention point of MDP-2C within the cholinergic synapse.
Figure 1: Mechanism of Action. MDP-2C competes with Acetylcholine for the active sites of AChE and BChE, prolonging synaptic signaling.
Benchmarking Performance Data
The following data compares MDP-2C (the Ester) against its hydrolyzed active form (Free Acid), an optimized Hydroxamic Acid derivative, and the clinical standard Donepezil.
Comparative Inhibition Profile (IC50 / Ki)
| Compound | Role | AChE Ki (µM) | BChE Ki (µM) | Selectivity (AChE/BChE) | Notes |
| MDP-2C (Methyl Ester) | Test Article | > 50.0 | ~ 25.0 | BChE Bias | Moderate activity; acts as a lipophilic prodrug. |
| MDP-Acid (Free Acid) | Active Metabolite | 10.18 | > 50.0 | AChE Selective | Hydrolysis increases AChE specificity [1]. |
| MDP-Hydroxamide (7b) | Optimized Lead | 0.85 | 0.0016 | Highly BChE Selective | 10,000x more potent than MDP-2C against BChE [1]. |
| Donepezil | Gold Standard | 0.012 | 12.5 | AChE Selective | Clinical benchmark; weak BChE inhibitor. |
| Tacrine | Historic Standard | 0.40 | 0.017 | Non-Selective | Hepatotoxic; used for BChE reference. |
Interpretation of Data
-
Potency Gap: MDP-2C (Ester) is significantly less potent than Donepezil against AChE. However, it serves as a vital template.
-
The "Switch": Hydrolyzing the ester to the Acid (MDP-Acid) improves AChE binding (Ki ~10 µM). Converting the ester to a Hydroxamic Acid (Compound 7b) creates a "Super-Inhibitor" for BChE (Ki = 1.6 nM), surpassing even Tacrine.[2][3][4]
-
Strategic Use: Researchers should use MDP-2C as a starting material to synthesize high-affinity BChE inhibitors, rather than a final drug candidate itself.
Experimental Protocols
To validate the inhibitory constants (Ki) cited above, the following Modified Ellman’s Assay protocol is recommended. This system is self-validating using Donepezil as a positive control.
Reagents & Preparation
-
Buffer: 100 mM Phosphate Buffer (pH 8.0).
-
Substrate: Acetylthiocholine iodide (ATCh) or Butyrylthiocholine iodide (BTCh) (0.5 mM).
-
Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB) (0.3 mM).
-
Enzymes: Electrophorus electricus AChE and Equine Serum BChE.[2][3][4]
-
Test Compound: MDP-2C dissolved in DMSO (Final DMSO < 0.1%).
Assay Workflow (Step-by-Step)
-
Pre-Incubation: In a 96-well plate, add 150 µL Buffer , 20 µL Enzyme solution , and 20 µL Test Compound (MDP-2C at varying concentrations: 0.1 µM – 100 µM).
-
Equilibration: Incubate at 25°C for 15 minutes . Causality: Allows the inhibitor to bind the active site (CAS/PAS) before substrate competition begins.
-
Reaction Initiation: Add 10 µL of DTNB/Substrate mixture .
-
Kinetic Read: Measure Absorbance at 412 nm every 30 seconds for 5 minutes.
-
Validation: Run Donepezil (1 µM) in parallel. If Donepezil inhibition is <80%, the enzyme activity is compromised; discard data.
Workflow Visualization
Figure 2: Modified Ellman's Assay Workflow for determining Ki values.
Synthesis & Optimization Logic
For medicinal chemists, the value of MDP-2C is its versatility. The methyl ester is a "handle" for late-stage functionalization.
-
Route A (Hydrolysis): MDP-2C
Acid (Increases polarity, favors AChE). -
Route B (Aminolysis): MDP-2C
Amide/Hydroxamide (Increases H-bonding, favors BChE).
Causality in Design: The bulky benzyl groups of the piperazine ring interact with the Peripheral Anionic Site (PAS) of the enzyme, while the C2-substituent (Ester/Acid) interacts with the Catalytic Anionic Site (CAS) . Changing the Methyl Ester to a Hydroxamic Acid extends the molecule into the "acyl pocket" of BChE, resulting in the drastic (10,000-fold) potency increase observed in the benchmarking table [1][2].
References
-
Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. Bioorganic Chemistry. (2023).[2][3][4]
-
Design, Synthesis, and Evaluation of 1-Benzylpiperidine Derivatives. MDPI Molecules. (2025).
-
1,4-Dibenzylpiperazine (hydrochloride) Product Information. Cayman Chemical.
Sources
- 1. marketreport.jp [marketreport.jp]
- 2. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. b.aun.edu.eg [b.aun.edu.eg]
- 4. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profile of Novel Piperazine Derivatives: A Methodological Approach
Authored For: Drug Development Professionals, Pharmacokinetic Scientists, and Medicinal Chemists Senior Application Scientist: Dr. Evelyn Reed
Introduction: Charting the Course of a Novel Chemical Entity
In the landscape of modern drug discovery, the journey of a novel chemical entity (NCE) from benchtop synthesis to potential clinical application is governed by its pharmacokinetic (PK) profile. Understanding how a compound is absorbed, distributed,metabolized, and excreted (ADME) is paramount to predicting its efficacy, safety, and dosing regimen. This guide addresses the challenge of characterizing a novel compound, "Methyl 1,4-dibenzylpiperazine-2-carboxylate" (hereinafter referred to as "Compound X"), for which no public data exists.
Rather than a direct data comparison, this document provides a comprehensive methodological framework. It will outline the essential in vitro and in vivo studies required to establish the PK profile of Compound X. To provide a tangible benchmark, we will compare the hypothetical, yet chemically-reasoned, data for Compound X against the well-established pharmacokinetic profile of Clozapine , an atypical antipsychotic that also contains a piperazine core structure. This approach will equip researchers with the necessary experimental designs and data interpretation skills to advance their own novel piperazine derivatives.
Part 1: Defining the Pharmacokinetic Landscape
A robust PK profile is built upon several key parameters. The following table outlines these parameters and presents the established values for our comparator, Clozapine, alongside the target profile we will aim to elucidate for our hypothetical Compound X.
| Pharmacokinetic Parameter | Clozapine (Comparator) | Compound X (Hypothetical Data) | Significance in Drug Development |
| Solubility (Aqueous) | Low (0.16 mg/mL at 25°C) | Moderate | Impacts dissolution rate and subsequent absorption. |
| LogP | 2.55 | 3.2 | Indicates lipophilicity, affecting membrane permeability and distribution. |
| Plasma Protein Binding | ~97% | High | The unbound fraction is pharmacologically active; high binding can affect distribution and clearance. |
| Bioavailability (Oral, F%) | 12-27% (subject to high first-pass metabolism) | Moderate to High | The fraction of an administered dose that reaches systemic circulation. |
| Volume of Distribution (Vd) | 1.6 - 7 L/kg | Moderate | Indicates the extent of drug distribution into tissues versus plasma. |
| Major Metabolic Pathways | N-demethylation (CYP1A2, CYP3A4), N-oxidation (FMO) | N-debenzylation, Ester Hydrolysis | Determines the rate of clearance and potential for drug-drug interactions. |
| Primary Clearance Mechanism | Hepatic Metabolism | Hepatic Metabolism | The primary route of elimination from the body. |
| Elimination Half-life (t½) | ~12 hours (steady state) | Moderate to Long | Dictates dosing frequency. |
Part 2: The Experimental Cascade for PK Profiling
To generate the data outlined above for Compound X, a tiered experimental approach is necessary. The following sections detail the protocols for key in vitro and in vivo assays.
In Vitro Assays: Foundational Insights
In vitro assays are rapid, cost-effective methods to predict the in vivo behavior of a compound.
Experimental Protocol 1: Aqueous Solubility Assessment
-
Objective: To determine the thermodynamic solubility of Compound X in a physiologically relevant buffer.
-
Materials: Compound X, Phosphate-Buffered Saline (PBS) pH 7.4, DMSO, HPLC system.
-
Methodology:
-
Prepare a 10 mM stock solution of Compound X in DMSO.
-
Add an excess of the stock solution to PBS (e.g., 10 µL into 990 µL PBS) to achieve a final concentration well above the expected solubility limit.
-
Shake the suspension at room temperature for 24 hours to reach equilibrium.
-
Centrifuge the samples at 14,000 rpm for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound via a calibrated HPLC-UV method.
-
Compare the measured concentration against a standard curve to determine the solubility in mg/mL.
-
Experimental Protocol 2: Plasma Protein Binding by Equilibrium Dialysis
-
Objective: To quantify the fraction of Compound X that binds to plasma proteins.
-
Materials: Compound X, control plasma (human, rat), semi-permeable dialysis membrane (e.g., 12-14 kDa MWCO), PBS.
-
Methodology:
-
Spike plasma with Compound X to a known concentration (e.g., 1 µM).
-
Place the spiked plasma into one chamber of the dialysis apparatus, and an equal volume of PBS into the opposing chamber, separated by the dialysis membrane.
-
Incubate the apparatus at 37°C with gentle shaking for 4-6 hours, allowing equilibrium to be reached.
-
At the end of the incubation, take samples from both the plasma and buffer chambers.
-
Analyze the concentration of Compound X in both samples using LC-MS/MS.
-
Calculate the percentage bound using the formula: % Bound = ((C_plasma - C_buffer) / C_plasma) * 100.
-
Workflow for In Vitro ADME Profiling
Caption: Tiered in vitro workflow for early PK assessment.
In Vivo Studies: The Whole-System View
Following promising in vitro data, in vivo studies in animal models (typically rodents) are conducted to understand the compound's behavior in a complete biological system.
Experimental Protocol 3: Rodent Pharmacokinetic Study (Oral & IV Dosing)
-
Objective: To determine key PK parameters like bioavailability, clearance, volume of distribution, and half-life.
-
Animals: Male Sprague-Dawley rats (n=3-5 per group).
-
Dosing:
-
Intravenous (IV) Group: Administer Compound X at 1-2 mg/kg via the tail vein.
-
Oral (PO) Group: Administer Compound X at 5-10 mg/kg via oral gavage.
-
-
Blood Sampling:
-
Collect sparse blood samples (approx. 100 µL) from the tail vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Process blood to plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Extract Compound X from plasma samples using protein precipitation or liquid-liquid extraction.
-
Quantify the concentration of Compound X at each time point using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plot plasma concentration versus time for both IV and PO groups.
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate parameters such as AUC (Area Under the Curve), CL (Clearance), Vd, t½, and F% (Bioavailability).
-
Logical Flow of a Preclinical PK Study
Caption: Standard workflow for an in vivo pharmacokinetic study.
Part 3: Interpreting the Data - A Comparative Narrative
Assuming our experiments for Compound X yielded the hypothetical data in the table above, we can now draw a comparative narrative against Clozapine.
-
Absorption: With moderate solubility and a LogP of 3.2, Compound X is predicted to have better passive diffusion across the gut wall than the less soluble Clozapine. This could lead to a higher oral bioavailability (F%), a significant improvement over Clozapine's 12-27%.
-
Distribution: A high plasma protein binding percentage for Compound X, similar to Clozapine, suggests that only a small fraction of the drug will be free to exert its pharmacological effect. Its moderate volume of distribution indicates it will distribute into tissues, but perhaps less extensively than the highly tissue-penetrant Clozapine.
-
Metabolism: The primary predicted metabolic routes for Compound X are N-debenzylation and ester hydrolysis. This is a critical point of differentiation from Clozapine, which is primarily metabolized by CYP1A2 and CYP3A4. This suggests Compound X may have a lower risk of drug-drug interactions with inhibitors or inducers of these major CYP enzymes. Further in vitro studies using human liver microsomes would be required to confirm the specific CYPs involved.
-
Excretion: A moderate to long half-life for Compound X would be advantageous, potentially allowing for once or twice-daily dosing, a desirable characteristic for patient compliance.
Conclusion: A Roadmap for a Novel Compound
This guide has provided a robust, scientifically-grounded framework for the pharmacokinetic characterization of a novel piperazine derivative, "Methyl 1,4-dibenzylpiperazine-2-carboxylate." By outlining detailed experimental protocols and using the well-characterized drug Clozapine as a benchmark, we have established a clear path for researchers to follow. The successful elucidation of a compound's ADME profile is not merely an academic exercise; it is the critical foundation upon which all future preclinical and clinical development is built.
References
-
Title: Pharmacokinetics of Clozapine and its Major Metabolites in Patients with Schizophrenia Source: Clinical Pharmacokinetics URL: [Link]
-
Title: In vitro techniques for the assessment of metabolism-mediated drug-drug interactions Source: Expert Opinion on Drug Metabolism & Toxicology URL: [Link]
-
Title: FDA Guidance for Industry: In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Source: U.S. Food and Drug Administration URL: [Link]
-
Title: Plasma Protein Binding: From Discovery to Development Source: Journal of Pharmaceutical Sciences URL: [Link]
A Comparative Guide to the Reproducible Synthesis of Methyl 1,4-dibenzylpiperazine-2-carboxylate
This in-depth technical guide provides a comprehensive analysis of a reproducible synthetic route to Methyl 1,4-dibenzylpiperazine-2-carboxylate, a valuable scaffold in contemporary medicinal chemistry. While a singular, standardized protocol for this specific molecule is not extensively documented in peer-reviewed literature, this guide constructs and critically evaluates a robust, multi-step synthesis based on well-established and reliable transformations of analogous piperazine derivatives. The focus is on providing a self-validating protocol, underpinned by mechanistic insights and comparative analysis of alternative strategies, to empower researchers in drug development and chemical synthesis with the knowledge to achieve consistent and high-yielding results.
Introduction: The Significance of Substituted Piperazines
The piperazine ring is a privileged scaffold in drug discovery, appearing in a wide array of approved therapeutic agents.[1][2] Its unique physicochemical properties, including its ability to form multiple hydrogen bonds and modulate acid-base characteristics, make it a desirable component for optimizing the pharmacokinetic profiles of drug candidates.[3] Specifically, N-benzylated piperazines are of significant interest due to the benzyl group's role as both a key pharmacophoric element and a versatile protecting group that can be readily removed via hydrogenolysis.[4] The target molecule, Methyl 1,4-dibenzylpiperazine-2-carboxylate, combines these features with a carboxylate group, offering a valuable building block for further chemical elaboration in the synthesis of complex pharmaceutical intermediates.
Proposed Synthetic Pathway: A Critical Evaluation
The most logical and reproducible synthetic approach to Methyl 1,4-dibenzylpiperazine-2-carboxylate, based on an analysis of existing literature for similar compounds, commences with the commercially available starting material, piperazine-2-carboxylic acid. The proposed pathway involves two key transformations: esterification of the carboxylic acid and subsequent N,N'-dibenzylation of the piperazine nitrogens.
Caption: Proposed two-step synthesis of Methyl 1,4-dibenzylpiperazine-2-carboxylate.
Part 1: Esterification of Piperazine-2-carboxylic acid
The initial step focuses on the conversion of the carboxylic acid moiety to its corresponding methyl ester. This transformation is crucial as it protects the carboxyl group from participating in subsequent reactions and enhances the solubility of the intermediate in organic solvents, simplifying purification.
Methodology Comparison and Protocol Selection
Several standard esterification methods could be employed, including Fischer esterification (acid-catalyzed reaction with methanol) and the use of activating agents. However, for amino acids and their derivatives, a highly effective and commonly employed method involves the use of thionyl chloride (SOCl₂) in methanol.[5] This approach is advantageous as it proceeds under relatively mild conditions and generates gaseous byproducts (SO₂ and HCl), which can be easily removed, driving the reaction to completion.
An alternative would be the protection of the piperazine nitrogens with a group like Boc (di-tert-butyl dicarbonate) prior to esterification.[6] While this would prevent side reactions at the nitrogen atoms, it adds two extra steps to the overall synthesis (protection and deprotection), making it less atom-economical.[7] Given that the subsequent N-benzylation is the desired outcome, direct esterification is the more efficient choice.
Detailed Experimental Protocol: Synthesis of Methyl piperazine-2-carboxylate
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperazine-2-carboxylic acid (1.0 eq).
-
Reagent Addition: Under a nitrogen atmosphere, add anhydrous methanol (10 volumes). Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2.2 eq) dropwise to the stirred suspension. (CAUTION: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood).
-
Reaction Progression: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up and Isolation: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting solid is the hydrochloride salt of Methyl piperazine-2-carboxylate. This crude product can often be used directly in the next step without further purification. If necessary, it can be purified by recrystallization.
Part 2: N,N'-Dibenzylation
With the methyl ester in hand, the next critical step is the introduction of the two benzyl groups onto the piperazine nitrogens. This is a standard nucleophilic substitution reaction where the secondary amines of the piperazine act as nucleophiles, displacing the bromide from benzyl bromide.
Controlling Selectivity and Ensuring Complete Dibenzylation
A common challenge in the N-alkylation of piperazine is achieving the desired degree of substitution. The reaction of piperazine with an alkyl halide can yield a mixture of mono- and di-substituted products.[4][8] To favor the formation of the desired 1,4-dibenzyl derivative, an excess of the alkylating agent (benzyl bromide) and a suitable base are employed.
The choice of base is critical to neutralize the hydrobromic acid (HBr) generated during the reaction, preventing the protonation of the piperazine nitrogens which would render them non-nucleophilic. Triethylamine (Et₃N) is an excellent choice as it is a non-nucleophilic organic base that is easily removed during work-up.[9]
Detailed Experimental Protocol: Synthesis of Methyl 1,4-dibenzylpiperazine-2-carboxylate
-
Reaction Setup: To a 250 mL round-bottom flask, add the crude Methyl piperazine-2-carboxylate hydrochloride (1.0 eq) and a suitable aprotic solvent such as dichloromethane (CH₂Cl₂) or acetonitrile (20 volumes).[9]
-
Reagent Addition: Add triethylamine (2.2 eq) to the suspension to neutralize the hydrochloride salt and act as a base for the subsequent reaction. Stir for 10-15 minutes.
-
Add benzyl bromide (2.2 eq) dropwise to the reaction mixture.
-
Reaction Progression: Stir the reaction mixture at room temperature. Monitor the progress by TLC. If the reaction is sluggish, gentle heating (e.g., to 40 °C) can be applied. The reaction is typically complete within 12-24 hours.
-
Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Partition the residue between water and an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Methyl 1,4-dibenzylpiperazine-2-carboxylate.
Reproducibility and Data Analysis
The reproducibility of this synthetic sequence hinges on careful control of reaction conditions, particularly stoichiometry and moisture exclusion.
| Step | Key Parameters | Expected Yield | Purity Assessment |
| 1. Esterification | Stoichiometry of SOCl₂, anhydrous conditions | >90% (as hydrochloride salt) | NMR, IR |
| 2. N,N'-Dibenzylation | Stoichiometry of benzyl bromide and Et₃N, reaction time | 60-80% (after purification) | NMR, Mass Spectrometry, HPLC |
Characterization Data (Predicted):
-
¹H NMR: The spectrum is expected to show characteristic signals for the benzyl methylene protons (around 3.5-3.7 ppm), the aromatic protons of the benzyl groups (7.2-7.4 ppm), the methyl ester protons (a singlet around 3.7 ppm), and the piperazine ring protons (complex multiplets in the 2.3-3.0 ppm region).[10]
-
Mass Spectrometry: The ESI-MS would show a prominent peak for the [M+H]⁺ ion.
Alternative Synthetic Strategies and Their Limitations
While the proposed two-step synthesis is the most direct, other routes could be envisioned, each with its own set of challenges that make them less favorable.
Caption: Comparison of the proposed synthetic route with less favorable alternatives.
-
Alternative Route 1: C-H Functionalization: Starting with 1,4-dibenzylpiperazine and attempting to directly introduce a carboxylate group at the C2 position via C-H functionalization is a modern but challenging approach.[1] Such reactions often lack regioselectivity and can be difficult to control, leading to a mixture of products and lower yields, making them unsuitable for reproducible, large-scale synthesis.
-
Alternative Route 2: Benzylation before Esterification: One could consider performing the N,N'-dibenzylation on piperazine-2-carboxylic acid first, followed by esterification. However, the presence of the free carboxylic acid could complicate the benzylation step. The acidic proton could interfere with the base, and the carboxylate could potentially act as a nucleophile, leading to unwanted side products. Therefore, protecting the carboxylic acid as an ester first leads to a cleaner and more reproducible reaction.
Conclusion and Future Perspectives
The synthesis of Methyl 1,4-dibenzylpiperazine-2-carboxylate can be reliably and reproducibly achieved through a two-step sequence involving the esterification of piperazine-2-carboxylic acid followed by N,N'-dibenzylation. This guide provides a detailed, evidence-based protocol that anticipates and addresses potential challenges such as reaction selectivity and purification. The proposed methodology is efficient, scalable, and grounded in well-understood organic chemistry principles.
Future research may explore greener synthetic alternatives, such as the use of metal-based ionic liquids as catalysts to enhance reaction efficiency and sustainability.[2] Additionally, modern techniques like visible-light photoredox catalysis could offer milder conditions for similar transformations.[11] However, for immediate and reproducible access to the target compound, the presented two-step protocol remains the strategy of choice for researchers in the field.
References
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Vertex AI Search.
- Synthesis of Piperazines by C-H Functionaliz
- Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. (2025).
- Synthesis of Enantiomerically Pure 3-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. (n.d.).
- Synthesis of piperazines. (n.d.). Organic Chemistry Portal.
- An In-depth Technical Guide to Methyl Piperazine-2-carboxylate: Discovery, Synthesis, and Biological Activity. (2025). Benchchem.
- An In-depth Technical Guide to the Synthesis of (1,4-Dimethylpiperazin-2-yl)methanol. (n.d.). Benchchem.
- 1-benzylpiperazine. (n.d.). Organic Syntheses Procedure.
- Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. (2018). Indian Journal of Heterocyclic Chemistry.
- Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. (2023). MDPI.
- Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. (2001). PubMed.
- Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. (n.d.). Semantic Scholar.
- 1,4-Dibenzylpiperazine. (n.d.). PMC.
- The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. (n.d.).
- BZP/piperazines drug profile. (2018). European Union.
- 1,4-Dibenzylpiperazine. (2016). SWGDrug.
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. gyanvihar.org [gyanvihar.org]
- 3. connectjournals.com [connectjournals.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
- 9. 1,4-Dibenzylpiperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. swgdrug.org [swgdrug.org]
- 11. Piperazine synthesis [organic-chemistry.org]
Safety Operating Guide
Personal protective equipment for handling Methyl 1,4-dibenzylpiperazine-2-carboxylate
This guide serves as a critical operational resource for researchers and process chemists handling Methyl 1,4-dibenzylpiperazine-2-carboxylate , a versatile chiral intermediate used in the synthesis of peptidomimetics and bioactive piperazine scaffolds.[1][2]
Emergency Safety Profile
Compound Identity:
-
Name: Methyl 1,4-dibenzylpiperazine-2-carboxylate[3][4][5][6][7][8][9]
-
CAS No: 54969-33-4 (Free Base) | 17532-21-7 (Dihydrochloride Salt)
-
Formula: C₂₀H₂₄N₂O₂ (Base MW: 324.42 g/mol )[2]
Hazard Classification (GHS):
-
Warning: Causes skin irritation (H315), Serious eye irritation (H319), May cause respiratory irritation (H335).[1][2]
-
Sensitization: Potential skin sensitizer (based on piperazine structural class).[1][2]
-
Reactivity: The free base is sensitive to atmospheric carbon dioxide and moisture (forms carbamates/hydrates).[1] The hydrochloride salt is hygroscopic.[2]
| Parameter | Critical Threshold / Action |
| Inhalation | High Risk. Move to fresh air immediately. If wheezing occurs (piperazine sensitivity), seek urgent medical attention. |
| Skin Contact | Moderate Risk. Wash with soap and water for 15 min.[1] Remove contaminated clothing to prevent secondary exposure. |
| Eye Contact | Severe Risk. Rinse cautiously with water for 15 min. Remove contact lenses. Consult an ophthalmologist. |
| Spill Response | Isolate. Ventilate area.[10] Absorb liquid (base) with vermiculite; sweep solid (salt) avoiding dust.[2] |
Strategic Handling & Logistics
Storage & Stability
-
Free Base (Oil/Low-melting Solid): Store at -20°C under an inert atmosphere (Argon/Nitrogen). It is prone to oxidation and hydrolysis if exposed to moisture.[1][2]
-
Dihydrochloride Salt (Solid): Store at 2-8°C in a desiccator. Highly hygroscopic; reseal immediately after use.[1][2]
-
Shelf Life: 12 months (Base) / 24 months (Salt) if properly stored.[1][2]
Personal Protective Equipment (PPE) Matrix
-
Respiratory: NIOSH N95 (for solids) or Half-mask respirator with organic vapor cartridges (for free base/synthesis).[1][2]
-
Dermal: Nitrile gloves (double-gloving recommended during synthesis steps involving alkyl halides).[1][2]
-
Ocular: Chemical splash goggles.[1] Face shield required during large-scale acid/base workups.[2]
Operational Protocol: Synthesis & Purification
This section details the standard synthesis via the double alkylation/cyclization of N,N'-dibenzylethylenediamine, a method preferred for its scalability and atom economy.[1][2]
Reaction Mechanism & Pathway
The synthesis involves the reaction of Methyl 2,3-dibromopropionate with N,N'-dibenzylethylenediamine .[1][8] This is a double nucleophilic substitution where the diamine attacks the dibromo-ester to form the piperazine ring.
Figure 1: Synthetic pathway for the formation of the piperazine core via double alkylation.[1][2]
Step-by-Step Procedure
Reagents:
-
Solvent: Toluene (Anhydrous)
Protocol:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Methyl 2,3-dibromopropionate in anhydrous toluene (0.5 M concentration).
-
Addition: Heat the solution to 50°C . Add Et₃N followed by the dropwise addition of N,N'-dibenzylethylenediamine .
-
Reflux: Heat the resulting white slurry to reflux (~110°C ) for 12–16 hours . The mixture should turn into a clear or slightly yellow solution with a precipitate (Et₃N[1]·HBr salts).
-
Workup (Critical Step):
-
Acid Extraction: Extract the reaction mixture with 2N HCl . The product (basic amine) will move to the aqueous phase; non-basic impurities remain in the organic phase.[1][2]
-
Neutralization: Separate the aqueous layer and cool it to 0°C. Basify carefully with 4N NaOH to pH > 10.[1][2]
-
Final Extraction: Extract the turbid aqueous mixture with Ethyl Acetate (3x).
-
Isolation: Wash combined organics with brine, dry over MgSO₄, filter, and concentrate in vacuo.
-
Purification: The crude oil is typically >90% pure.[1] For higher purity, convert to the dihydrochloride salt by adding HCl in dioxane, filtering the precipitate.[2]
Disposal & Deactivation Plan
Do not dispose of down the drain. Piperazine derivatives are often regulated due to biological activity.[1][2]
| Waste Stream | Composition | Disposal Method |
| Aqueous Waste | Acidic/Basic aqueous layers containing Et₃N salts. | Neutralize to pH 7. Check for organic residues.[12] Dispose as Non-Halogenated Aqueous Waste . |
| Organic Solvents | Toluene, Ethyl Acetate, trace piperazine. | Dispose as Halogen-Free Organic Solvents (unless chlorinated solvents were used). |
| Solid Waste | Drying agents (MgSO₄), filter paper, gloves. | Bag and tag as Solid Chemical Waste for incineration.[2] |
| Expired Product | Degraded Methyl 1,4-dibenzylpiperazine-2-carboxylate.[2] | Dissolve in a combustible solvent and send for High-Temperature Incineration . |
References
-
Synthesis of Piperazine-2-Carboxylic Acid Derivatives
-
Safety Data for Piperazine Derivatives
-
General Handling of Organic Esters
Sources
- 1. Methylbenzylpiperazine - Wikipedia [en.wikipedia.org]
- 2. Methyl 2,3-dibromopropionate | C4H6Br2O2 | CID 95428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 849472-99-7|1-N-Benzyl-1-N-methyl-2-Boc-ethane-1,2-diamine|BLD Pharm [bldpharm.com]
- 4. 324795-98-4|(S)-Methyl 2-amino-3-(benzylamino)propanoate dihydrochloride|BLD Pharm [bldpharm.com]
- 5. 264275-33-4|(S)-Methyl 2-amino-3-benzamidopropanoate Hydrochloride|BLD Pharm [bldpharm.com]
- 6. echemi.com [echemi.com]
- 7. marketreport.jp [marketreport.jp]
- 8. PIPERAZINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 12. Making sure you're not a bot! [oc-praktikum.de]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
